HSF1A
Description
Structure
2D Structure
Properties
IUPAC Name |
4-ethyl-N-(2-phenyl-5-thiophen-2-ylpyrazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-2-16-10-12-18(13-11-16)28(25,26)23-21-15-19(20-9-6-14-27-20)22-24(21)17-7-4-3-5-8-17/h3-15,23H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTITGSAONQVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The intricate dance of cellular stress: A technical guide to the HSF1A mechanism of action in mammalian cells
For researchers, scientists, and drug development professionals.
Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response (HSR), plays a pivotal role in maintaining cellular proteostasis and responding to a myriad of cellular stresses.[1][2] Its dysregulation is implicated in a range of diseases, from cancer to neurodegenerative disorders, making it a compelling target for therapeutic intervention.[1][3][4] This in-depth technical guide dissects the core mechanism of HSF1A action in mammalian cells, providing a detailed overview of its activation, transcriptional regulation, and downstream effects.
The this compound Activation Cascade: From Latent Monomer to Active Trimer
Under normal physiological conditions, HSF1 exists as a latent, inactive monomer in the cytoplasm, complexed with chaperone proteins such as HSP70, HSP90, and TRiC.[5][6][7] This interaction effectively sequesters HSF1 and prevents its activation. However, upon exposure to cellular stressors like heat shock, oxidative stress, or the accumulation of misfolded proteins, this delicate balance is disrupted.
The influx of misfolded proteins titrates away the chaperones bound to HSF1, initiating a multi-step activation process:
-
De-repression and Trimerization: The release from chaperone inhibition allows HSF1 monomers to undergo a conformational change, exposing their trimerization domains (hydrophobic heptad repeats A and B).[1][5] This leads to the rapid formation of a DNA-binding competent homotrimer.[8]
-
Nuclear Translocation: The HSF1 trimer then translocates into the nucleus, a process that can be promoted by post-translational modifications such as phosphorylation at Ser326 by MEK.[5] Conversely, phosphorylation at Ser121 by AMPK can inhibit nuclear translocation.[5]
-
DNA Binding: Once in the nucleus, the HSF1 trimer binds to specific DNA sequences known as heat shock elements (HSEs) located in the promoter regions of its target genes.[8] HSEs consist of inverted repeats of the nGAAn sequence.[8]
-
Transcriptional Activation: DNA binding alone is not sufficient for transcriptional activation.[9] Subsequent post-translational modifications, particularly stress-induced serine phosphorylation, are crucial for converting the DNA-bound HSF1 into a transcriptionally active state.[9]
Transcriptional Landscape of this compound
HSF1 is a potent transcriptional activator that orchestrates the expression of a broad spectrum of genes beyond the canonical heat shock proteins.[10][11] Its target genes are involved in diverse cellular processes, including protein folding, cell cycle control, and metabolism.[10]
Upon activation, HSF1 recruits the transcriptional machinery to the promoters of its target genes. This involves interactions with co-activators like the mediator complex and p300/CBP.[5] For instance, at the well-characterized HSP70 promoter, HSF1 recruits the positive transcription elongation factor b (p-TEFb), which phosphorylates RNA Polymerase II (Pol II), as well as the negative elongation factors DSIF and NELF.[1] This action releases Pol II from a paused state, allowing for robust transcriptional elongation.[1]
The repertoire of HSF1 target genes is extensive and can be cell-type specific.[12] A meta-analysis of HSF1 targets has revealed both general and tissue-specific functions, highlighting its versatile role in cellular physiology.[13]
Quantitative Insights into this compound Regulation
The activity of HSF1 is tightly regulated, and its dysregulation is a hallmark of various diseases. Small molecules that can modulate HSF1 activity are of significant therapeutic interest.[1]
| Compound | Type | Mechanism of Action | IC50/EC50 | Reference |
| Rocaglamide | Inhibitor | Potent and selective inhibitor of HSF1 activation. | ~50 nM | [14] |
| KRIBB11 | Inhibitor | Binds to HSF1 and affects subsequent transcription. | 1.2 µM | [14][15] |
| This compound | Activator | Cell-permeable activator of HSF1; also a specific inhibitor of TRiC/CCT. | - | [14][16] |
Key Experimental Protocols for Studying this compound
Understanding the mechanism of this compound action relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide binding sites of a transcription factor like HSF1.
Methodology:
-
Cell Culture and Cross-linking: Mammalian cells are cultured to the desired confluency. To preserve protein-DNA interactions, cells are treated with a cross-linking agent, typically 1% formaldehyde, for a short duration (e.g., 5-10 minutes) at room temperature. The cross-linking reaction is then quenched with glycine.[17]
-
Cell Lysis and Chromatin Fragmentation: Cells are lysed to release the nuclei. The chromatin is then fragmented into smaller, manageable sizes (typically 200-600 bp) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).[17]
-
Immunoprecipitation: The fragmented chromatin is incubated with an antibody specific to HSF1. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated magnetic beads.
-
Washing and Elution: The beads are subjected to a series of stringent washes to remove non-specifically bound chromatin. The captured chromatin is then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating at 65°C for several hours in the presence of a high salt concentration. Proteins are then digested with proteinase K, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are used to prepare a sequencing library. This involves end-repair, A-tailing, and ligation of sequencing adapters. The library is then sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome. Peak calling algorithms are used to identify regions of the genome that are significantly enriched for HSF1 binding.[17] These peaks represent the HSF1 binding sites.
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of HSF1 on a specific promoter containing HSEs.
Methodology:
-
Construct Preparation: A reporter plasmid is constructed containing the firefly luciferase gene downstream of a promoter containing one or more HSEs. A control plasmid, often expressing Renilla luciferase under a constitutive promoter, is used for normalization.
-
Cell Transfection: Mammalian cells are co-transfected with the reporter plasmid and the control plasmid.
-
Treatment: After a period of incubation to allow for plasmid expression (typically 24-48 hours), the cells are treated with a stimulus to activate HSF1 (e.g., heat shock) or with a compound being tested for its effect on HSF1 activity.
-
Cell Lysis: The cells are lysed to release the expressed luciferase enzymes.
-
Luminescence Measurement: The lysate is transferred to a luminometer plate. The substrate for firefly luciferase (luciferin) is added, and the resulting luminescence is measured. Subsequently, the substrate for Renilla luciferase is added, and its luminescence is measured.[18][19]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold change in luciferase activity between treated and untreated cells reflects the change in HSF1 transcriptional activity.[20]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with HSF1 in vivo.
Methodology:
-
Cell Lysis: Cells are lysed in a non-denaturing buffer that preserves protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to HSF1. The antibody-HSF1-interacting protein complexes are then captured using protein A/G-conjugated beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The protein complexes are eluted from the beads.
-
Analysis by Western Blotting or Mass Spectrometry: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against a suspected interacting protein. Alternatively, the entire eluate can be analyzed by mass spectrometry to identify a broader range of interacting partners.[21][22]
This compound in Disease: A Double-Edged Sword
The potent cytoprotective functions of HSF1 are a double-edged sword. In the context of neurodegenerative diseases, which are often characterized by protein misfolding and aggregation, enhancing HSF1 activity is a promising therapeutic strategy.[4][23] Conversely, in cancer, HSF1 is often co-opted by malignant cells to support their survival under conditions of high metabolic and proteotoxic stress, promoting tumor growth and metastasis.[2][3] Therefore, inhibiting HSF1 activity is a key therapeutic goal in oncology.[15]
Conclusion
The this compound signaling pathway is a highly dynamic and tightly regulated process that is central to the cellular stress response. A deep understanding of its mechanism of action, from the initial activation cascade to its complex transcriptional network, is crucial for the development of novel therapeutics targeting a wide array of human diseases. The experimental protocols outlined in this guide provide a robust framework for researchers to further unravel the complexities of this compound biology and its role in health and disease.
References
- 1. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]
- 2. The multifaceted role of HSF1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSF1 as a Cancer Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rethinking HSF1 in stress, development and organismal health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are HSF1 activators and how do they work? [synapse.patsnap.com]
- 7. Regulation of heat shock transcription factors and their roles in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSF1 is activated as a consequence of lymphocyte activation and regulates a major proteostasis network in T cells critical for cell division during stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. Frontiers | Heat Shock Proteins and HSF1 in Cancer [frontiersin.org]
- 11. journals.biologists.com [journals.biologists.com]
- 12. researchgate.net [researchgate.net]
- 13. HSF1Base: A Comprehensive Database of HSF1 (Heat Shock Factor 1) Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Small Molecule Inhibitors of HSF1-Activated Pathways as Potential Next-Generation Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. academic.oup.com [academic.oup.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Heat shock transcription factor 1 as a therapeutic target in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Function of HSF1A: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Heat Shock Factor 1A (HSF1A) is the principal mediator of the heat shock response (HSR), a highly conserved cellular defense mechanism against proteotoxic stress. As a transcription factor, this compound orchestrates the expression of a suite of protective genes, most notably those encoding heat shock proteins (HSPs), which function as molecular chaperones to maintain protein homeostasis. Beyond its canonical role in the stress response, this compound is increasingly recognized for its involvement in a wide array of physiological and pathological processes, including development, metabolism, aging, and tumorigenesis. Dysregulation of this compound activity is implicated in the pathogenesis of numerous human diseases, including neurodegenerative disorders and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the cellular functions of this compound, its intricate regulatory mechanisms, and key experimental methodologies for its study.
Core Cellular Function of this compound: The Heat Shock Response
Under basal conditions, this compound exists as a latent, inactive monomer in the cytoplasm, complexed with HSPs such as HSP90.[1] Upon exposure to cellular stressors like heat shock, oxidative stress, or the accumulation of misfolded proteins, this inhibitory complex dissociates.[2] This liberation allows this compound to homotrimerize, translocate to the nucleus, and bind to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of its target genes.[3][4] This binding initiates the transcription of a multitude of genes, with the most prominent being those encoding for HSPs.[3] These chaperones then work to refold denatured proteins, prevent protein aggregation, and facilitate the degradation of irreversibly damaged proteins, thereby restoring cellular proteostasis.[2]
This compound Structure and Domains
The human HSF1 protein is comprised of several conserved functional domains that are critical for its regulation and activity.[5]
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DNA-Binding Domain (DBD): Located at the N-terminus, this highly conserved helix-turn-helix motif is responsible for recognizing and binding to the nGAAn consensus sequence within HSEs.
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Heptad Repeat Regions (HR-A/B and HR-C): These regions, also known as leucine zippers, mediate the trimerization of this compound monomers upon activation.[3] The intramolecular interaction between HR-A/B and HR-C is crucial for maintaining the inactive monomeric state.[3]
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Regulatory Domain (RD): This central domain is a hub for post-translational modifications (PTMs) that finely tune this compound activity.[4] It integrates various stress signals to modulate the transcriptional output.
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Transactivation Domain (TAD): Situated at the C-terminus, the TAD is responsible for recruiting the transcriptional machinery, including co-activators like p300/CBP, to initiate gene expression.[4]
Quantitative Data on this compound Regulation and Activity
The activity of this compound is tightly regulated by a complex interplay of post-translational modifications (PTMs). These modifications can either enhance or repress its transcriptional activity, providing a sophisticated mechanism for controlling the heat shock response.
Post-Translational Modifications of this compound
| Modification | Site(s) | Kinase/Enzyme | Functional Effect |
| Phosphorylation | S326 | AKT, ERK1/2, mTORC1 | Activation: Phosphorylation at this site is a key step in this compound activation and is associated with poor prognosis in some cancers.[6] |
| S303, S307 | GSK3, ERK, CK2, AMPKα | Inhibition: Phosphorylation at these sites suppresses this compound transcriptional activity.[6] | |
| S121 | MK2, AMPK | Inhibition: Enhances the binding of HSF1 to HSP90, leading to inactivation. | |
| SUMOylation | K298 | UBC9 (E2 conjugase) | Activation/Stabilization: The primary SUMOylation site.[7][8] This modification can enhance nuclear translocation, increase protein stability, and boost transcriptional activity, particularly in cancer cells.[7][9] |
| K126, K224 | UBC9 (E2 conjugase) | Modulation: While K298 is the primary site, SUMOylation at other lysines may play a modulatory role in preventing protein aggregation and stabilizing interactions under stress.[10] | |
| Acetylation | K80 | p300/CBP | Inhibition: Acetylation at this site reduces the DNA-binding affinity of this compound.[11] This can be reversed by the deacetylase SIRT1.[11] |
| K118 | p300/CBP | Inhibition: Impairs the functionality of this compound.[11] | |
| K208, K298 | p300/CBP | Activation: Acetylation at these sites can reduce proteasomal degradation of this compound, leading to an enhanced heat shock response.[11] |
Target Gene Expression
Upon activation, this compound induces a robust transcriptional program. The fold induction of its target genes can vary depending on the cell type and the nature of the stress.
| Target Gene | Fold Induction (Heat Shock) | Cell Line | Notes |
| HSPA1A (HSP70) | 14.9-fold | HEK293 | Maximal expression is reached approximately 4 hours post-heat treatment.[6] |
| HSPB1 (HSP27) | 2.1-fold | HEK293 | Maximal expression is also observed around 4 hours after heat shock.[6] |
| HSP90AA1 | 6.4-fold | HEK293 | Expression continues to increase and peaks around 10 hours post-heat treatment.[6] |
| SSA4 (HSP70) | 310-fold | S. cerevisiae (fes1Δ mutant) | Demonstrates the potent induction of Hsp70 in a sensitized yeast strain upon heat shock.[12] In wild-type yeast, the induction is around 30-fold.[12] |
| HSP42 | Up to 70-fold | S. cerevisiae (fes1Δ mutant) | Shows a significant increase in this aggregation factor in response to heat shock in a mutant background, compared to a 5-fold induction in wild-type.[12] |
| HSP104 | Up to 70-fold | S. cerevisiae (fes1Δ mutant) | This disaggregase also exhibits a dramatic upregulation in the mutant yeast strain following heat stress, with a 5-fold increase in wild-type cells.[12] |
Signaling Pathways and Molecular Interactions
The regulation and function of this compound are embedded within a complex network of signaling pathways and protein-protein interactions.
This compound Activation Pathway
Caption: this compound Activation Pathway under Cellular Stress.
Upstream Regulators and Downstream Effectors
Caption: Upstream Regulators and Downstream Effectors of this compound.
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of this compound.
Objective: To map the in vivo DNA-binding sites of this compound on a genome-wide scale.
Methodology:
-
Cell Culture and Cross-linking:
-
Culture cells of interest to the desired confluency.
-
Induce this compound activation if studying a stressed condition (e.g., heat shock at 42°C for 1 hour).
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Fragmentation:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells using a series of buffers to isolate the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and fragment the chromatin to an average size of 200-600 bp using sonication. Optimization of sonication conditions is critical.[13]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with an this compound-specific antibody overnight at 4°C with gentle rotation. A negative control immunoprecipitation with a non-specific IgG antibody should be performed in parallel.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluate at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein, respectively.
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and the input control DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of significant this compound enrichment.
-
Annotate the peaks to identify associated genes and perform motif analysis to confirm the presence of HSEs.
-
Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of this compound.
Objective: To measure the ability of this compound to activate transcription from a promoter containing HSEs.
Methodology:
-
Plasmid Constructs:
-
Reporter Plasmid: A plasmid containing a luciferase reporter gene (e.g., Firefly luciferase) downstream of a minimal promoter and multiple copies of the Heat Shock Element (HSE).
-
This compound Expression Plasmid: A plasmid for overexpressing wild-type or mutant this compound.
-
Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter for normalization of transfection efficiency.
-
-
Cell Culture and Transfection:
-
Plate cells in a multi-well plate.
-
Co-transfect the cells with the reporter plasmid, the this compound expression plasmid (or an empty vector control), and the normalization control plasmid using a suitable transfection reagent.
-
-
Treatment and Lysis:
-
After 24-48 hours, treat the cells with the desired stimuli (e.g., heat shock, small molecule activators/inhibitors).
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Express the results as fold activation relative to the control condition.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with this compound in vivo.
Objective: To determine if a specific protein interacts with this compound within the cell.
Methodology:
-
Cell Lysis:
-
Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody specific to this compound (the "bait" protein) or a control IgG antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with an antibody specific to the suspected interacting protein (the "prey" protein).
-
The presence of a band corresponding to the prey protein in the this compound IP lane, but not in the control IgG lane, indicates an interaction.
-
Conclusion
This compound is a multifaceted transcription factor that plays a central role in maintaining cellular health and responding to stress. Its intricate regulation through post-translational modifications and its involvement in a wide range of cellular processes highlight its importance in both normal physiology and disease. The experimental approaches detailed in this guide provide a robust framework for researchers and drug development professionals to further elucidate the complex biology of this compound and to explore its potential as a therapeutic target. A deeper understanding of this compound's cellular functions will undoubtedly pave the way for novel therapeutic strategies for a variety of human disorders.
References
- 1. google.com [google.com]
- 2. researchgate.net [researchgate.net]
- 3. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]
- 4. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the HSF1 Interaction Network: Key Regulators of Its Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the impact of SUMOylation at K298 site of heat shock factor 1 on glioblastoma malignant progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unveiling the impact of SUMOylation at K298 site of heat shock factor 1 on glioblastoma malignant progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SUMOylation is not a prerequisite for HSF1’s role in stress protection and transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heat shock transcription factor 1 is SUMOylated in the activated trimeric state - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytoplasmic protein misfolding titrates Hsp70 to activate nuclear Hsf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
The Discovery of HSF1A: A Targeted Approach to Activating the Cellular Stress Response
An In-depth Technical Guide on the Discovery and Historical Context of the HSF1 Activator, HSF1A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heat Shock Factor 1 (HSF1) is a master transcriptional regulator of the cellular stress response, orchestrating the expression of heat shock proteins (HSPs) that are critical for maintaining protein homeostasis. The discovery of this compound, a cell-permeable small molecule activator of HSF1, represents a significant milestone in the quest for therapeutic agents that can bolster cellular protective mechanisms. This technical guide provides a comprehensive overview of the discovery of this compound, its historical context, the experimental methodologies employed in its characterization, and its mechanism of action. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using the DOT language for Graphviz.
Historical Context: The Heat Shock Response and the Rise of HSF1
The journey to understanding this compound begins with the broader discovery of the heat shock response. In 1962, Ferruccio Ritossa observed chromosomal "puffs" in Drosophila in response to heat, a serendipitous discovery that marked the first observation of an environmental stress directly influencing gene activity. It wasn't until the 1970s that these "puffs" were linked to the synthesis of a specific set of proteins, later termed heat shock proteins (HSPs). Subsequent research established that the heat shock response is a highly conserved cellular mechanism crucial for protecting cells from various stressors, including heat, oxidative stress, and toxins, by upregulating the expression of HSPs, which act as molecular chaperones to prevent protein misfolding and aggregation.
The transcriptional control of this response was later attributed to a family of proteins known as Heat Shock Factors (HSFs). In vertebrates, four HSFs have been identified, with HSF1 being the primary factor responsible for the inducible expression of HSPs in response to stress. Under normal conditions, HSF1 exists as a latent monomer in the cytoplasm. Upon stress, it trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoters of its target genes, thereby activating their transcription.
The Discovery of this compound: A Novel Small Molecule Activator
The therapeutic potential of activating the HSF1 pathway to combat diseases associated with protein misfolding, such as neurodegenerative disorders, spurred the search for small molecule activators of HSF1. In 2010, a significant breakthrough was reported by Daniel W. Neef, Michelle L. Turski, and Dennis J. Thiele, who identified a novel, cell-permeable activator of human HSF1, which they named this compound.
This compound was discovered through a cleverly designed high-throughput screen utilizing a "humanized" yeast model. This innovative approach was based on the observation that while human HSF1 is expressed in yeast, it fails to functionally complement a yeast HSF1 deletion due to its inability to homotrimerize. The screen was therefore designed to identify compounds that could overcome this limitation and enable human HSF1-dependent growth of the yeast strain. This methodology specifically selected for molecules that act on human HSF1 without inducing a general proteotoxic stress response in the yeast cells.
Mechanism of Action: Inhibition of the TRiC/CCT Chaperonin Complex
Subsequent investigations into the mechanism of action of this compound revealed a novel regulatory pathway for HSF1 activation. This compound does not directly bind to HSF1. Instead, it was found to interact with the TCP-1 Ring Complex (TRiC), also known as the Chaperonin Containing TCP-1 (CCT). TRiC/CCT is a crucial chaperonin complex in the eukaryotic cytosol responsible for folding a significant portion of newly synthesized proteins, including actin and tubulin.
This compound acts as a specific inhibitor of the TRiC/CCT complex. By binding to TRiC subunits, this compound inhibits the chaperonin's activity. This inhibition is thought to disrupt the interaction between TRiC and HSF1, leading to the release of HSF1 from its latent state and allowing it to trimerize, translocate to the nucleus, and activate the heat shock response. This discovery established a direct regulatory link between the cellular protein folding machinery and the master regulator of the stress response.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | |||
| This compound-FITC to purified Tcp1 (a TRiC subunit) | ~600 nM | Fluorescence Anisotropy | |
| Effective Concentration | |||
| Reduction of protein aggregates in cells | As low as 2 µM | Fluorescence Microscopy | |
| HSF1 nuclear translocation | 10 µM | Immunofluorescence Microscopy | |
| Inhibition of TRiC-mediated actin folding in vitro | 200 µM | Actin Refolding Assay |
Experimental Protocols
Humanized Yeast High-Throughput Screen for HSF1 Activators
This screen was designed to identify small molecules that could activate human HSF1 in a yeast model system where human HSF1 alone is not sufficient to support growth.
-
Yeast Strain: A Saccharomyces cerevisiae strain with a deletion of the endogenous HSF1 gene (yhsf1Δ) and expressing human HSF1 was used.
-
Growth Conditions: Yeast cells were grown in a liquid medium that selects for the presence of the human HSF1 expression plasmid.
-
Compound Library Screening: A library of small molecules was dispensed into 384-well microplates.
-
Cell Plating: The engineered yeast strain was added to each well.
-
Incubation: Plates were incubated at a temperature that is non-permissive for the growth of the yeast strain expressing only inactive human HSF1.
-
Readout: Cell growth was measured by optical density. Compounds that promoted growth were identified as potential activators of human HSF1.
HSF1 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the movement of HSF1 from the cytoplasm to the nucleus upon activation.
-
Cell Culture: Mammalian cells (e.g., HeLa) are grown on coverslips.
-
Treatment: Cells are treated with this compound at a final concentration of 10 µM for a specified duration. Control cells are treated with the vehicle (e.g., DMSO).
-
Fixation: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 60 minutes.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for HSF1 overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Nuclei are counterstained with a DNA dye (e.g., DAPI or Hoechst 33342). Coverslips are then mounted onto microscope slides.
-
Imaging: The subcellular localization of HSF1 is visualized using a fluorescence microscope.
In Vitro TRiC-Mediated Actin Refolding Assay
This assay measures the chaperone activity of the TRiC complex by monitoring its ability to refold denatured actin.
-
Actin Denaturation: Radiolabeled ([35S]) or fluorescently labeled actin is denatured.
-
Refolding Reaction: The denatured actin is diluted into a refolding buffer containing purified TRiC complex in the presence or absence of this compound (e.g., 200 µM).
-
Time Course: Aliquots of the reaction are taken at various time points.
-
Separation of Folded Actin: The reaction is stopped, and correctly folded actin is separated from denatured or aggregated actin. This can be achieved by methods such as native polyacrylamide gel electrophoresis (NPAGE) or by capturing folded actin with DNase I-agarose beads.
-
Quantification: The amount of refolded actin is quantified by autoradiography or fluorescence measurement.
Fluorescence Anisotropy Binding Assay
This technique measures the binding affinity between this compound and a TRiC subunit by monitoring changes in the rotational diffusion of a fluorescently labeled molecule upon binding.
-
Probe Preparation: this compound is labeled with a fluorophore (e.g., FITC) to create a fluorescent probe (this compound-FITC).
-
Protein Titration: A constant concentration of this compound-FITC is incubated with increasing concentrations of the purified TRiC subunit (e.g., Tcp1).
-
Anisotropy Measurement: The fluorescence anisotropy of the solution is measured using a specialized fluorometer. The instrument excites the sample with polarized light and measures the emitted light in both the parallel and perpendicular planes relative to the excitation plane.
-
Data Analysis: The change in anisotropy is plotted against the protein concentration. The data are then fitted to a binding equation to determine the dissociation constant (Kd), which is a measure of the binding affinity.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the HSF1 activation pathway and the mechanism of action of this compound.
Caption: HSF1 Activation Pathway and the Role of this compound.
An In-depth Technical Guide to the Structure and Chemical Properties of HSF1A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat Shock Factor 1 (HSF1) is a critical transcription factor in the cellular stress response, orchestrating the expression of heat shock proteins (HSPs) to maintain proteostasis. Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target. HSF1A has been identified as a potent, cell-permeable activator of HSF1. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound. It is intended to serve as a resource for researchers and drug development professionals working on the modulation of the heat shock response. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of pertinent biological pathways and experimental workflows.
This compound: Structure and Chemical Properties
This compound is a small molecule that has been characterized as an activator of the HSF1 pathway. Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-ethyl-N-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide |
| Molecular Formula | C₂₁H₁₉N₃O₂S₂ |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 1196723-93-9 |
| Appearance | Solid |
| Purity | >98% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, protect from air and light |
Mechanism of Action: Indirect Activation of HSF1
Under normal physiological conditions, HSF1 is maintained in an inactive, monomeric state through its association with a complex of molecular chaperones, including Hsp70, Hsp90, and the chaperonin TCP-1 ring complex (TRiC), also known as Chaperonin Containing TCP-1 (CCT). This interaction prevents HSF1 from trimerizing and translocating to the nucleus to activate the transcription of its target genes.
This compound does not directly bind to HSF1. Instead, it functions as a specific inhibitor of the TRiC/CCT complex.[1] By binding to subunits of the TRiC complex, this compound disrupts the interaction between TRiC and HSF1.[1] This disruption releases HSF1 from its inhibitory sequestration, allowing it to undergo a conformational change, trimerize, and translocate to the nucleus. Once in the nucleus, the active HSF1 trimer binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of its target genes, leading to the transcription of HSPs and other cytoprotective proteins.
Signaling Pathway of HSF1 Activation by this compound
Caption: this compound indirectly activates HSF1 by inhibiting the TRiC/CCT complex.
Quantitative Data
The following table summarizes the key quantitative data available for this compound and its interaction with components of the HSF1 regulatory machinery.
| Parameter | Value | Method | Reference |
| Binding Affinity of this compound-FITC to Tcp1 | ~600 nM | Fluorescence Anisotropy | [1] |
| Effective Concentration of this compound in Cells | 2 - 12 µM | Aggregate Counting Assay | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro HSF1 Activation Assay
This assay is designed to determine the ability of this compound to induce the activation of HSF1 in a cell-free system.
Materials:
-
Purified recombinant human HSF1 protein
-
This compound compound dissolved in DMSO
-
TRiC/CCT complex
-
Assay buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 1 mM DTT, 10% glycerol)
-
ATP
Protocol:
-
In a microcentrifuge tube, combine purified HSF1 and the TRiC/CCT complex in the assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the mixture.
-
Incubate the reaction at 37°C for 30 minutes to allow for the interaction between this compound and the TRiC complex.
-
Initiate the activation reaction by adding ATP to a final concentration of 1 mM.
-
Incubate at 42°C for 15 minutes to induce heat shock-like conditions that promote HSF1 trimerization.
-
Analyze the oligomeric state of HSF1 by native polyacrylamide gel electrophoresis (PAGE) followed by Western blotting with an anti-HSF1 antibody. An increase in the trimeric form of HSF1 in the presence of this compound indicates activation.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively and quantitatively assess the binding of activated HSF1 to its DNA consensus sequence, the HSE.
Materials:
-
Nuclear extracts from cells treated with this compound or vehicle control.
-
Double-stranded oligonucleotide probe containing a consensus HSE sequence, labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., ³²P).
-
Poly(dI-dC) as a non-specific competitor DNA.
-
EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Native polyacrylamide gel.
-
Appropriate detection reagents for the chosen label.
Protocol:
-
Prepare nuclear extracts from cells that have been treated with a range of this compound concentrations for a specified time.
-
In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC), and the labeled HSE probe in the EMSA binding buffer.
-
For competition assays, add an excess of unlabeled HSE probe to a parallel reaction to demonstrate the specificity of the binding.
-
Incubate the reactions at room temperature for 20-30 minutes to allow for the formation of HSF1-HSE complexes.
-
Load the samples onto a pre-run native polyacrylamide gel and perform electrophoresis at a constant voltage in a cold room or with a cooling system.
-
Transfer the DNA-protein complexes from the gel to a nylon membrane.
-
Detect the labeled probe using the appropriate method (e.g., chemiluminescence for biotin, autoradiography for ³²P). An increase in the shifted band corresponding to the HSF1-HSE complex indicates increased HSF1 DNA binding activity.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the genomic regions occupied by HSF1 in response to this compound treatment in intact cells.
Materials:
-
Cells treated with this compound or vehicle control.
-
Formaldehyde for cross-linking.
-
Glycine to quench the cross-linking reaction.
-
Lysis buffers.
-
Sonicator or micrococcal nuclease for chromatin shearing.
-
Anti-HSF1 antibody and control IgG.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Primers for qPCR analysis of specific target gene promoters (e.g., HSP70).
Protocol:
-
Treat cells with this compound or vehicle control.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with an anti-HSF1 antibody or control IgG overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for known HSF1 target gene promoters. An increased signal in the HSF1-immunoprecipitated sample compared to the IgG control indicates HSF1 binding to that genomic region.
Luciferase Reporter Assay
This assay quantifies the transcriptional activity of HSF1 in response to this compound.
Materials:
-
Mammalian cells.
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple HSEs.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent.
-
This compound compound.
-
Luciferase assay reagents.
-
Luminometer.
Protocol:
-
Co-transfect the cells with the HSE-luciferase reporter plasmid and the control plasmid.
-
Allow the cells to recover and express the reporters for 24-48 hours.
-
Treat the transfected cells with a range of this compound concentrations or vehicle control for a specified period.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. An increase in the relative luciferase activity in this compound-treated cells indicates an enhancement of HSF1-mediated transcription.
Experimental and Logical Workflows
Workflow for Characterizing this compound Activity
Caption: A workflow for characterizing the activity of this compound.
Logical Relationship of HSF1 Domains
Caption: Functional domains of the Heat Shock Factor 1 (HSF1) protein.
Conclusion
This compound is a valuable tool for studying the heat shock response and holds potential as a therapeutic agent for diseases characterized by protein misfolding. Its mechanism of action, through the inhibition of the TRiC/CCT complex, provides a clear pathway for the indirect activation of HSF1. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the effects of this compound and other potential modulators of the HSF1 signaling pathway. Further research is warranted to fully elucidate the therapeutic potential of this compound and to identify other small molecules that can precisely modulate the activity of HSF1 for the treatment of human diseases.
References
The Central Role of HSF1A in the Heat Shock Response Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Heat Shock Factor 1 (HSF1), often denoted as HSF1A, stands as the master transcriptional regulator of the cellular response to proteotoxic stress, known as the Heat Shock Response (HSR). This evolutionarily conserved pathway is critical for maintaining protein homeostasis (proteostasis) and cell survival under conditions that challenge protein folding, such as elevated temperatures, oxidative stress, and exposure to toxins.[1][2] The activation of HSF1 leads to the robust expression of a suite of cytoprotective genes, most notably those encoding heat shock proteins (HSPs), which function as molecular chaperones to refold or degrade damaged proteins.[3][4] Dysregulation of the HSF1 pathway is implicated in a range of pathologies, including cancer, where its overexpression can promote malignancy, and neurodegenerative diseases, where its hypoactivation can lead to the accumulation of toxic protein aggregates.[5][6] This technical guide provides an in-depth exploration of the core mechanisms of this compound function, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling events.
The this compound Activation and Regulatory Cycle
Under normal physiological conditions, this compound exists as a latent, monomeric protein predominantly localized in the cytoplasm, held in an inactive state through its association with a multichaperone complex that includes HSP90, HSP70, and the chaperonin TCP-1 ring complex (TRiC).[7][8] The intramolecular interaction between the heptad repeat regions (HR-A/B and HR-C) also contributes to maintaining this monomeric, inactive conformation.[7][9]
Upon exposure to proteotoxic stress, misfolded proteins accumulate and competitively bind to the chaperones, leading to the release of this compound.[8][10] This dissociation triggers a cascade of events:
-
Trimerization and Nuclear Translocation: Freed from its inhibitory chaperone interactions, this compound monomers rapidly trimerize through coiled-coil interactions mediated by their HR-A/B domains.[7][11] This trimerization is a prerequisite for its high-affinity binding to DNA. While some studies suggest HSF1 is predominantly nuclear even in an unstressed state, its affinity for nuclear components increases upon stress, leading to its accumulation in the nucleus.[10] Time-lapse microscopy reveals that HSF1 can form nuclear stress granules within 30 seconds of heat shock.[12]
-
DNA Binding and Transcriptional Activation: The active this compound trimer binds to specific DNA sequences known as heat shock elements (HSEs), located in the promoter regions of its target genes.[7] An HSE is characterized by inverted repeats of the consensus sequence nGAAn.[13] Binding of this compound to HSEs initiates the recruitment of the transcriptional machinery, including RNA polymerase II, leading to the robust expression of target genes.[7]
-
Post-Translational Modifications (PTMs): The activity of this compound is intricately regulated by a variety of PTMs, including phosphorylation, SUMOylation, and acetylation, which fine-tune its transcriptional output. These modifications can either enhance or repress its activity, ensuring a controlled and transient response.[7][14]
-
Attenuation and Deactivation: The HSR is a transient response. As HSP levels rise, they participate in a negative feedback loop by binding to the activated this compound trimer, promoting its dissociation from DNA and subsequent monomerization, thus returning the system to its basal state.[7][15]
Quantitative Insights into this compound Regulation
The following tables summarize key quantitative data related to this compound post-translational modifications and target gene expression, providing a comparative overview for researchers.
Table 1: Stress-Induced Phosphorylation of Human this compound
| Phosphorylation Site | Fold Increase Upon Heat Shock | Functional Consequence | Key Kinases |
| Serine 326 | Rapid and significant increase | Critical for transcriptional activation | Unknown |
| Serine 230 | Increased | Contributes to factor activation | Unknown |
| Serine 303 | Increased | Represses transcriptional activity (attenuation) | GSK3, ERK1/2, CK2 |
| Serine 307 | Increased | Represses transcriptional activity (attenuation) | GSK3, ERK1/2, CK2 |
| Serine 121 | Identified in heat-activated HSF1 | Not fully determined | Unknown |
| Serine 419 | Increased | Recruits TRRAP-TIP60 complex for histone acetylation | PLK1 |
Data compiled from multiple studies. Fold increase can vary depending on cell type and stress conditions.[8][14][16]
Table 2: Regulation of this compound by SUMOylation and Acetylation
| Modification | Site | Functional Consequence | Key Enzymes |
| SUMOylation | Lysine 298 | Represses transcriptional activity; occurs on activated trimers | PIAS E3 ligases |
| Acetylation | Lysine 80 | Inhibits DNA binding activity | CBP/p300 (acetyltransferase), SIRT1 (deacetylase) |
SUMOylation of HSF1 is enhanced by prior phosphorylation at Ser303 and Ser307.[2][15]
Table 3: Fold Change in Expression of Key this compound Target Genes Upon Heat Shock
| Gene | Protein Product | Fold Induction (Heat Shock) | Function |
| HSPA1A | HSP70 | 14.9-fold (mRNA, 4h) | Chaperone, protein folding, and degradation |
| HSPB1 | HSP27 | 2.1-fold (mRNA, 4h) | Chaperone, actin cytoskeleton stabilization |
| HSP90AA1 | HSP90α | 6.4-fold (mRNA, 10h) | Chaperone for signaling proteins and transcription factors |
| DNAJB1 | HSP40 | Significant increase | Co-chaperone for HSP70 |
Fold induction values are from a study in HEK293 cells and can vary between cell types and experimental conditions.[17][18]
Experimental Protocols for Studying the this compound Pathway
Detailed methodologies for key experiments are crucial for reproducible research. The following sections provide step-by-step protocols for fundamental assays used to investigate this compound function.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq) for this compound Binding Sites
This protocol is designed to identify the genome-wide binding sites of this compound.
-
Cell Culture and Cross-linking:
-
Grow cells to 80-90% confluency.
-
Induce heat shock as required by the experimental design (e.g., 42°C for 1 hour).
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Fragmentation:
-
Harvest cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Isolate nuclei by centrifugation.
-
Resuspend nuclei in a nuclear lysis buffer.
-
Fragment chromatin to an average size of 200-500 bp using sonication. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-HSF1A antibody overnight at 4°C with rotation. A negative control with a non-specific IgG is essential.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads using an elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Prepare a sequencing library from the purified DNA fragments according to the instructions of the sequencing platform.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of this compound enrichment.
-
Annotate peaks to nearby genes and perform motif analysis to identify HSEs.
-
Luciferase Reporter Assay for this compound Transcriptional Activity
This assay quantifies the transcriptional activity of this compound by measuring the expression of a reporter gene (luciferase) driven by an HSE-containing promoter.
-
Plasmid Constructs and Transfection:
-
Use a reporter plasmid containing multiple copies of the HSE upstream of a minimal promoter driving the firefly luciferase gene.
-
Co-transfect a control plasmid expressing Renilla luciferase under a constitutive promoter for normalization of transfection efficiency.
-
Transfect cells (e.g., HEK293) with the reporter and control plasmids using a suitable transfection reagent.
-
-
Cell Treatment and Lysis:
-
After 24-48 hours of transfection, treat the cells with the desired stimuli (e.g., heat shock, small molecule inhibitors/activators).
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system.
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Add the Renilla luciferase substrate (which quenches the firefly luciferase signal) and measure the luminescence again.
-
-
Data Analysis:
Co-Immunoprecipitation (Co-IP) for this compound-HSP90 Interaction
This protocol is used to determine if this compound and HSP90 physically interact within the cell.
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-HSF1A antibody (or anti-HSP90 antibody) overnight at 4°C. Use a non-specific IgG as a negative control.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads multiple times with the Co-IP lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-HSP90 antibody (if this compound was immunoprecipitated) or an anti-HSF1A antibody (if HSP90 was immunoprecipitated) to detect the co-immunoprecipitated protein.
-
Visualizing the this compound Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, provide visual representations of the this compound signaling pathway and the workflows of the key experimental protocols.
Conclusion and Future Directions
This compound is a central node in the cellular stress response, with its activity tightly controlled at multiple levels to ensure a rapid and robust yet transient defense against proteotoxic insults. The intricate interplay of chaperone binding, trimerization, nuclear localization, DNA binding, and post-translational modifications highlights the complexity of this vital pathway. Understanding the quantitative aspects of this compound regulation and mastering the experimental techniques to probe its function are paramount for researchers and drug development professionals.
Future research will likely focus on dissecting the cell-type-specific roles of this compound, identifying novel co-regulators and target genes, and further elucidating the complex cross-talk between different PTMs. For drug development, the ability to selectively modulate this compound activity holds immense therapeutic potential. Small molecule activators of this compound could be beneficial in treating neurodegenerative diseases by boosting the cellular chaperone capacity, while inhibitors could represent a novel strategy for cancer therapy by sensitizing malignant cells to stress and conventional treatments. The continued investigation of this master regulator of proteostasis will undoubtedly yield further insights into fundamental cellular processes and open new avenues for therapeutic intervention.
References
- 1. Molecular mechanism of thermosensory function of human heat shock transcription factor Hsf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. youtube.com [youtube.com]
- 7. Fluorescent HSF1/Heat shock reporter lentivirus — LipExoGen [lipexogen.com]
- 8. promega.com [promega.com]
- 9. embopress.org [embopress.org]
- 10. Human heat shock factor 1 is predominantly a nuclear protein before and after heat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HSF1 Can Prevent Inflammation following Heat Shock by Inhibiting the Excessive Activation of the ATF3 and JUN&FOS Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Genome-wide Analysis Reveals New Roles for the Activation Domains of the Saccharomyces cerevisiae Heat Shock Transcription Factor (Hsf1) during the Transient Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of phosphorylation of human heat shock factor 1 in cells experiencing a stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uniprot.org [uniprot.org]
- 17. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interactions of HSF1 with Cellular Proteins and Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Core Subject: This guide details the molecular interactions and pathway involvement of Heat Shock Factor 1 (HSF1), a master transcriptional regulator of cellular stress responses. It explores the activation of HSF1, including by the small molecule activator HSF1A, and its subsequent engagement with a complex network of proteins that are central to cellular homeostasis, oncogenesis, and neuroprotection.
Introduction to HSF1 and its Activation
Heat Shock Factor 1 (HSF1) is the primary transcription factor that orchestrates the Heat Shock Response (HSR), a crucial cellular defense mechanism against proteotoxic stress.[1][2] In addition to its canonical role in upregulating heat shock proteins (HSPs), HSF1 is deeply integrated into a wide array of cellular processes, including cell cycle control, proliferation, and apoptosis, making it a key molecule in both normal physiology and disease states like cancer and neurodegeneration.[1][2][3]
Under normal, non-stress conditions, HSF1 exists as a latent monomer in the cytoplasm and nucleus, its activity repressed through interactions with molecular chaperones such as HSP90 and HSP70.[1][4] Upon exposure to cellular stress—such as heat shock, oxidative stress, or the accumulation of misfolded proteins—these chaperones are titrated away to deal with damaged proteins.[1][4] This releases HSF1, allowing it to trimerize, accumulate in the nucleus, undergo post-translational modifications (PTMs), and bind to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of its target genes.[5]
The Role of this compound:
This compound is a cell-permeable small molecule that acts as a potent activator of HSF1.[6][7] Its mechanism of action involves the specific inhibition of the TRiC/CCT (Chaperonin Containing TCP-1) complex.[1][6] TRiC/CCT is a molecular chaperone that, like HSP90, contributes to maintaining HSF1 in its inactive state.[1] By binding to TRiC subunits and inhibiting the complex's activity, this compound induces the activation of HSF1, mimicking a cellular stress response.[1][6] Fluorescence anisotropy experiments have shown that a FITC-labeled this compound binds to the purified Tcp1 subunit of TRiC with an affinity of approximately 600 nM.[6] This targeted activation makes this compound and similar molecules valuable tools for studying HSF1 function and potential therapeutic agents for conditions where enhanced proteostasis is beneficial, such as neurodegenerative diseases.[6]
Figure 1: HSF1 Activation Pathway.
HSF1 Protein-Protein Interaction Network
HSF1 functions as a hub for numerous protein-protein interactions (PPIs) that dictate its activity, stability, and the specific transcriptional programs it enacts. These interactions are highly dynamic, changing in response to cellular conditions such as stress, DNA damage, or oncogenic signaling.[8][9] The table below summarizes key HSF1 interactors and the functional consequences of these associations.
| Interacting Protein | Context of Interaction | Functional Outcome | Quantitative Data | Reference(s) |
| HSP90 | Basal state (repression); Stress response attenuation | Binds to and represses monomeric HSF1. The "closed," ATP-bound conformation of HSP90α shows stronger binding.[1] | Specific binding affinities are context-dependent and influenced by PTMs. | [1] |
| HSP70 / DNAJB1 | Stress response attenuation | Binds to the transactivation domain of trimeric HSF1, attenuating its activity and promoting its disassembly from DNA.[1] | Not available. | [1] |
| TRiC/CCT | Basal state (repression) | Directly interacts with and represses HSF1. This interaction is inhibited by the small molecule activator this compound.[1][6] | This compound binds the Tcp1 subunit with an affinity of ~600 nM.[6] | [1][6] |
| p53 | Genotoxic stress (DNA damage response) | Forms a complex with p53 and is co-recruited to p53-responsive genes (e.g., p21), enhancing p53-mediated transcription.[10][11] | Interaction is readily detectable after treatment with genotoxic agents like doxorubicin.[11] | [10][11][12] |
| ATR / Chk1 | Genotoxic stress (DNA damage response) | Forms a ternary complex with Ataxia Telangiectasia and Rad3-related protein (ATR) and Checkpoint Kinase 1 (Chk1) to promote p53 phosphorylation at Serine 15.[10][11] | The HSF1-ATR/Chk1 complex is stable and does not change upon doxorubicin treatment.[11] | [10][11][13] |
| MEK / ERK | Oncogenic signaling (Ras/MAPK pathway) | MEK can directly phosphorylate and activate HSF1.[14] Conversely, ERK can phosphorylate HSF1 at inhibitory sites (e.g., S303).[1] A ternary ERK-MEK-HSF1 complex may exist.[14] | Not available. | [1][14][15] |
| CTCF | Basal and stress conditions | Interacts with HSF1 in a stress-inducible manner. Functions in the repression of specific HSF1 target genes.[8] | The interaction is robust in unstressed cells and increases upon heat stress.[8] | [8] |
| AMPK | Metabolic stress | Interacts with and suppresses the activity of AMP-activated protein kinase (AMPK), promoting lipogenesis.[9] | Not available. | [9] |
HSF1 in Core Signaling Pathways
HSF1's influence extends far beyond the canonical heat shock response, intersecting with critical pathways that regulate cell proliferation, survival, and genome integrity.
HSF1 in Cancer Proliferation: The Ras/Raf/MEK/ERK Pathway
In many cancers, the Ras/Raf/MEK/ERK (MAPK) signaling pathway is constitutively active, driving uncontrolled cell proliferation. HSF1 plays a crucial role in sustaining this pathway. In ErbB2-positive cells, for example, activated HSF1 upregulates the expression of HSP90.[1] HSP90, in its role as a molecular chaperone, binds to and stabilizes the Raf kinase, preventing its degradation.[1] This stabilization ensures the sustained activation of the downstream MEK/ERK cascade, promoting proliferation.[1][15] This creates a feedback loop where an oncogenic pathway relies on the HSF1 stress-response machinery for its stability and function.
Figure 2: HSF1 interaction with the Ras/Raf/MEK/ERK pathway.
HSF1 in the DNA Damage Response and p53 Pathway
HSF1 is a critical modulator of the cellular response to genotoxic agents.[10] Upon DNA damage, HSF1 forms a nuclear complex with the tumor suppressor p53.[10][11] This interaction is not merely passive; HSF1 and p53 are co-recruited to the promoter of p53 target genes, such as the cell cycle inhibitor p21, where HSF1 enhances p53-mediated transcription.[10]
Furthermore, HSF1 facilitates the phosphorylation and activation of p53. It achieves this by forming a stable complex with the DNA damage-sensing kinases ATR and Chk1.[11] This HSF1-ATR-Chk1 complex is required for the efficient phosphorylation of p53 at Serine 15, a key activating modification.[11] By acting as a scaffold, HSF1 integrates the stress response with the DNA damage checkpoint, influencing critical cell fate decisions like cell-cycle arrest and apoptosis.[10][11]
Figure 3: HSF1's role in the p53-mediated DNA damage response.
Experimental Protocols for Studying HSF1 Interactions
Validating and discovering HSF1 protein-protein interactions requires a combination of robust biochemical and genetic techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Validate In Vivo Interactions
Principle: Co-IP is used to isolate a specific protein (the "bait," e.g., HSF1) from a cell lysate using a targeted antibody. If other proteins ("prey") are bound to the bait protein within the cell, they will be purified along with it and can be identified by Western blotting or mass spectrometry.[16][17][18]
Figure 4: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Methodology:
-
Cell Culture and Treatment: Grow cells of interest (e.g., HEK293T, U2OS) to ~80-90% confluency. Apply treatment if studying a specific context (e.g., heat shock at 42°C, doxorubicin for DNA damage, this compound to activate HSF1).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.[18]
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (lysate) to a new tube.
-
-
Pre-Clearing:
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to the lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C. Collect the supernatant, which is the pre-cleared lysate. This step minimizes non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add 2-5 µg of a high-quality anti-HSF1 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of a non-specific IgG isotype control to a separate aliquot of lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
-
Complex Capture and Washes:
-
Add 40-50 µL of a 50% slurry of Protein A/G beads to each sample.
-
Incubate with rotation for 1-2 hours at 4°C.
-
Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C).
-
Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a more stringent wash buffer). After the final wash, remove all supernatant.
-
-
Elution and Analysis:
-
Elute the protein complexes by resuspending the beads in 40-50 µL of 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Analyze by Western blot using an antibody against the suspected interacting protein or by silver staining/mass spectrometry for discovery proteomics.[8]
-
Yeast Two-Hybrid (Y2H) Screening to Discover Novel Interactions
Principle: Y2H is a genetic method to screen for binary PPIs. A "bait" protein (HSF1) is fused to a DNA-binding domain (DBD), and a library of "prey" proteins are fused to a transcriptional activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, lacZ), allowing yeast to grow on selective media.[19][20][21]
Figure 5: Experimental workflow for Yeast Two-Hybrid (Y2H) screening.
Methodology:
-
Bait Plasmid Construction: Clone the full-length or a specific domain of human HSF1 in-frame with the DBD (e.g., GAL4-DBD) in an appropriate bait vector (e.g., pGBKT7).
-
Bait Characterization: Transform the bait plasmid into a suitable yeast reporter strain. Confirm that the bait protein is expressed and does not auto-activate the reporter genes on its own. This is done by plating on selective media (e.g., SD/-Trp/-His) and observing for lack of growth.[22]
-
Library Screening:
-
Transform a high-complexity cDNA library (as AD fusions) into a yeast strain of the opposite mating type.
-
Perform a large-scale mating between the bait-containing strain and the library-containing strain.[21]
-
Plate the resulting diploid yeast onto high-stringency selective media (e.g., SD/-Leu/-Trp/-His/-Ade) to select for colonies where a protein interaction has occurred.
-
-
Hit Identification and Validation:
-
Pick surviving colonies and isolate the prey plasmids.
-
Sequence the plasmid inserts to identify the potential HSF1-interacting proteins.
-
Validate the interaction by co-transforming the isolated prey plasmid with the original bait plasmid into fresh yeast and re-confirming growth on selective media. Perform a β-galactosidase assay for a secondary reporter confirmation.
-
Chromatin Immunoprecipitation (ChIP) to Identify HSF1 Genomic Binding Sites
Principle: ChIP is used to identify the specific DNA sequences that a transcription factor like HSF1 binds to across the genome. Cells are treated with a cross-linking agent (formaldehyde) to covalently link proteins to DNA. The chromatin is then sheared, and an antibody against HSF1 is used to immunoprecipitate HSF1-DNA complexes. The cross-links are reversed, and the associated DNA is purified and identified by qPCR or next-generation sequencing (ChIP-seq).[23][24][25]
Methodology:
-
Cross-linking:
-
Treat cultured cells with 1% formaldehyde directly in the culture medium for 10 minutes at room temperature to cross-link proteins to DNA.[25]
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Immunoprecipitation:
-
Incubate the sheared chromatin overnight at 4°C with an anti-HSF1 antibody. Use a non-specific IgG as a negative control.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the complexes from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analyze the purified DNA. For known targets (e.g., the HSPA1A promoter), use quantitative PCR (qPCR). For genome-wide discovery of binding sites, prepare a library for next-generation sequencing (ChIP-seq).[26]
-
References
- 1. Unveiling the HSF1 Interaction Network: Key Regulators of Its Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSF1, Aging, and Neurodegeneration [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development [thno.org]
- 4. researchgate.net [researchgate.net]
- 5. HSF1 is activated as a consequence of lymphocyte activation and regulates a major proteostasis network in T cells critical for cell division during stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparative interactomes of HSF1 in stress and disease reveal a role for CTCF in HSF1-mediated gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Heat shock factor-1 modulates p53 activity in the transcriptional response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heat shock factor-1 modulates p53 activity in the transcriptional response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MEK guards proteome stability and inhibits tumor-suppressive amyloidogenesis via HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
- 25. youtube.com [youtube.com]
- 26. lsi.princeton.edu [lsi.princeton.edu]
An In-depth Technical Guide to the Cellular Localization and Expression of HSF1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Factor 1 (HSF1) is the master transcriptional regulator of the heat shock response (HSR), a crucial cellular mechanism for maintaining protein homeostasis (proteostasis) under conditions of stress. Beyond its canonical role in responding to heat and other proteotoxic stimuli, HSF1 is increasingly recognized for its involvement in a diverse array of physiological and pathological processes, including development, aging, and cancer.[1][2] The activity of HSF1 is tightly regulated, with its cellular localization and expression levels serving as key determinants of its function. This technical guide provides a comprehensive overview of the cellular localization and expression of HSF1, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways that govern its activity.
Cellular Localization of HSF1
Under non-stress conditions, HSF1 is predominantly found in the cytoplasm as an inactive monomer, complexed with chaperones such as Hsp90, Hsp70, and Hsp40.[3][4] This interaction is thought to maintain HSF1 in a repressed state. Upon exposure to stress, HSF1 undergoes a conformational change, dissociates from the chaperone complex, trimerizes, and translocates to the nucleus.[5][6]
In the nucleus, activated HSF1 binds to specific DNA sequences known as heat shock elements (HSEs) in the promoter regions of its target genes, primarily those encoding heat shock proteins (HSPs).[7][8] This binding initiates the transcription of genes that help the cell to cope with the stress.
A notable feature of HSF1 localization under stress is its accumulation into distinct subnuclear structures called nuclear stress bodies (nSBs) or HSF1 granules.[5][9][10] These granules are formed on specific chromosomal loci, particularly on satellite III repeats, and are thought to be sites of active transcription and splicing factor regulation.[9][10] The formation of these granules is a dynamic process that is reversible upon recovery from stress.[5] Interestingly, the presence of HSF1 foci in human tumors has been observed to inversely correlate with chaperone expression, suggesting a potential role in tuning the cytoprotective response.[10]
In contrast to its stress-induced nuclear translocation in many cell types, HSF1 exhibits constitutive nuclear localization in all epithelial cell types.[1][11] This suggests a role for HSF1 in maintaining proteostasis even under normal physiological conditions in these tissues.
Expression of HSF1
HSF1 is ubiquitously expressed in human tissues, although its expression levels can vary significantly.[12][13] High expression has been observed in tissues such as the testes, brain, ovary, heart, lung, and spleen.[12] In cancer, HSF1 expression is often upregulated and is associated with a more malignant phenotype.[7][12] High levels of nuclear HSF1 are a common feature across many cancer types, including breast, colon, lung, pancreas, and prostate carcinomas, and are often associated with metastasis and poor prognosis.[7]
The regulation of HSF1 expression is complex and occurs at both the transcriptional and post-translational levels.[14] Its expression can be induced by various stimuli, including stress and viral infections.[14]
Quantitative Data on HSF1 Expression
| Tissue/Cell Line | Condition | Subcellular Localization | Expression Level | Reference |
| Benign Human Tissues | Physiological | Nuclear in all epithelial cells | Varies by tissue | [1][11] |
| Smooth Muscle & Endothelial Cells | Physiological | Cytoplasmic (HSF2) | Robust (HSF2) | [1] |
| Normal Breast Epithelial Cells | Physiological | Cytoplasmic, low levels | Low | [7] |
| Human Mammary Epithelial (MCF10A) | Non-tumorigenic | - | Lower | [12] |
| Human Mammary Epithelial (MCF12A) | Non-tumorigenic | - | Higher (approx. 2-fold > MCF10A) | [12] |
| HeLa Cells | Control (37°C) | Diffuse in cytoplasm and nucleus | - | [5][9] |
| HeLa Cells | Heat Shock (42°C) | Nuclear granules | Inducible phosphorylation (6.3-fold increase) | [5][9] |
| HeLa Cells | MG132 (Proteasome Inhibitor) | Nuclear granules | Inducible phosphorylation (1.8-fold increase) | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | Control | Majority in cytoplasm | - | [15] |
| Mouse Embryonic Fibroblasts (MEFs) | HSF1A treatment (2h) | Increased nuclear fraction | - | [15] |
| Mouse Embryonic Fibroblasts (MEFs) | This compound treatment (≥6h) | Majority in nucleus | - | [15] |
| Variety of Human Tumors | Cancer | High nuclear localization | High | [7] |
Experimental Protocols
Immunofluorescence for HSF1 Localization
This protocol is adapted for adherent cells to visualize the subcellular localization of HSF1.
Materials:
-
Glass coverslips or chamber slides
-
Poly-L-lysine (50-100 µg/ml)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.3% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 1X PBS / 5% normal serum / 0.3% Triton X-100)[16]
-
Antibody Dilution Buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton X-100)[16]
-
Primary antibody against HSF1 (e.g., Cell Signaling Technology #4356)[17]
-
Fluorochrome-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding: Coat sterile coverslips with poly-L-lysine for 1 hour at room temperature.[18] Wash three times with sterile water and allow to dry completely. Seed cells onto the coverslips and culture until they reach the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[16][19]
-
Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[18]
-
Blocking: Wash the cells three times with PBS for 5 minutes each. Block non-specific antibody binding by incubating the cells in Blocking Buffer for 60 minutes at room temperature.[16]
-
Primary Antibody Incubation: Dilute the primary HSF1 antibody in Antibody Dilution Buffer to the recommended concentration. Aspirate the blocking solution and incubate the cells with the diluted primary antibody overnight at 4°C.[16][19]
-
Secondary Antibody Incubation: Wash the cells three times with PBS for 5 minutes each. Incubate the cells with the fluorochrome-conjugated secondary antibody, diluted in Antibody Dilution Buffer, for 1-2 hours at room temperature, protected from light.[16][18]
-
Counterstaining: Wash the cells three times with PBS for 5 minutes each, protected from light. Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.[19]
-
Mounting: Wash the cells four times with PBS for 10 minutes each.[19] Mount the coverslips onto microscope slides using a drop of mounting medium. Seal the edges with nail polish and allow to dry.
-
Imaging: Visualize the cells using a fluorescence microscope.
Subcellular Fractionation for HSF1 Analysis
This protocol allows for the separation of cytoplasmic and nuclear fractions to analyze HSF1 levels by Western blotting.
Materials:
-
Ice-cold PBS
-
Hypotonic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors)[20]
-
Nonidet P-40 (NP-40)
-
Nuclear Extraction Buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors)[20]
-
Microcentrifuge
Procedure:
-
Cell Harvesting: Harvest cells and wash them with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.[21]
-
Cytoplasmic Lysis: Resuspend the cell pellet in 400 µl of ice-cold Hypotonic Lysis Buffer and incubate on ice for 15 minutes.[20]
-
Release of Cytoplasmic Contents: Add NP-40 to a final concentration of 0.6% and vortex briefly. Centrifuge at 16,000 x g for 1 minute at 4°C.[20]
-
Cytoplasmic Fraction Collection: Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer it to a new pre-chilled tube.
-
Nuclear Lysis: Resuspend the remaining pellet (nuclear fraction) in Nuclear Extraction Buffer. Incubate on ice for 15 minutes with intermittent vortexing.[20]
-
Nuclear Fraction Collection: Centrifuge at 16,000 x g for 15 minutes at 4°C.[20] Collect the supernatant, which is the nuclear extract.
-
Protein Quantification and Analysis: Determine the protein concentration of both fractions using a standard protein assay. Analyze the distribution of HSF1 in the cytoplasmic and nuclear fractions by Western blotting. Use GAPDH and Histone H3 as markers for the cytoplasmic and nuclear fractions, respectively.[20]
Western Blotting for HSF1 Expression
Materials:
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HSF1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Separate the protein lysates (from whole cells or subcellular fractions) by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary HSF1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with a chemiluminescent substrate and detect the signal using an appropriate imaging system.
RT-qPCR for HSF1 mRNA Expression
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix
-
Primers specific for HSF1 and a reference gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from cells or tissues using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.[22]
-
qPCR: Perform qPCR using a qPCR master mix, HSF1-specific primers, and reference gene primers.[22][23]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of HSF1 mRNA.[22]
Signaling Pathways and Regulation
The activation of HSF1 is a multi-step process involving post-translational modifications, changes in protein-protein interactions, and subcellular relocalization.
Under basal conditions, HSF1 is held in an inactive, monomeric state in the cytoplasm through its interaction with a complex of molecular chaperones, including HSP90, HSP70, and the chaperonin TRiC/CCT.[3][4] Proteotoxic stress, such as heat shock or exposure to proteasome inhibitors, leads to an accumulation of misfolded proteins. These misfolded proteins compete for binding to the chaperones, leading to the release of HSF1.
Once released, HSF1 undergoes a series of activation steps:
-
Trimerization: Monomeric HSF1 rapidly forms a homotrimer. This trimerization is a critical step for its DNA-binding activity.[6]
-
Nuclear Translocation: The HSF1 trimer translocates to the nucleus.[5][15]
-
Hyperphosphorylation: In the nucleus, HSF1 is extensively phosphorylated at multiple serine residues. This hyperphosphorylation is associated with its transcriptional competence.[5][24]
-
DNA Binding: The activated HSF1 trimer binds to HSEs in the promoters of its target genes.[7]
-
Transcriptional Activation: HSF1 recruits the transcriptional machinery, including chromatin remodeling complexes like SWI/SNF, to activate gene expression.[25][26]
The activity of HSF1 is also negatively regulated to ensure a transient response. This attenuation involves the recruitment of HSPs, which bind to HSF1 and promote its dissociation from DNA and its return to an inactive monomeric state.
Below are diagrams illustrating key aspects of HSF1 regulation and experimental workflows.
Caption: HSF1 Activation Pathway.
Caption: Immunofluorescence Workflow for HSF1.
References
- 1. Comprehensive analysis of human tissues reveals unique expression and localization patterns of HSF1 and HSF2 [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unveiling the HSF1 Interaction Network: Key Regulators of Its Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A direct regulatory interaction between chaperonin TRiC and stress responsive transcription factor HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of nuclear HSF1 granules varies depending on stress stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of thermosensory function of human heat shock transcription factor Hsf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSF1 drives a transcriptional program distinct from heat shock to support highly malignant human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 9. researchgate.net [researchgate.net]
- 10. HSF1 phase transition mediates stress adaptation and cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Increase in HSF1 Expression Directs Human Mammary Epithelial Cells toward a Mesenchymal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HSF1 heat shock transcription factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. HSF1 heat shock transcription factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. Modulation of Heat Shock Transcription Factor 1 as a Therapeutic Target for Small Molecule Intervention in Neurodegenerative Disease | PLOS Biology [journals.plos.org]
- 16. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 17. HSF1 Antibody | Cell Signaling Technology [cellsignal.com]
- 18. arigobio.com [arigobio.com]
- 19. v19.proteinatlas.org [v19.proteinatlas.org]
- 20. Subcellular fractionation [bio-protocol.org]
- 21. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A heat shock–responsive lncRNA Heat acts as a HSF1-directed transcriptional brake via m6A modification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. HSF1 phosphorylation establishes an active chromatin state via the TRRAP–TIP60 complex and promotes tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparative interactomes of HSF1 in stress and disease reveal a role for CTCF in HSF1-mediated gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Transcriptional Activation Domains of Human Heat Shock Factor 1 Recruit Human SWI/SNF - PMC [pmc.ncbi.nlm.nih.gov]
HSF1A in different model organisms (e.g., yeast, drosophila, mouse)
An In-depth Technical Guide on the Core Functions, Regulation, and Experimental Analysis of Heat Shock Factor 1 (HSF1) in Yeast, Drosophila, and Mouse for Researchers, Scientists, and Drug Development Professionals.
Heat Shock Factor 1 (HSF1) is a highly conserved transcription factor that plays a central role in the cellular response to stress. Its primary function is to protect cells from damage by inducing the expression of a battery of genes, most notably those encoding heat shock proteins (HSPs), which act as molecular chaperones. Beyond its canonical role in the heat shock response, HSF1 is increasingly recognized for its involvement in a diverse array of cellular processes, including development, metabolism, and aging, as well as its implication in various pathologies such as cancer and neurodegenerative diseases. This technical guide provides a comprehensive overview of HSF1A (the primary HSF1 ortholog) in three key model organisms: the budding yeast (Saccharomyces cerevisiae), the fruit fly (Drosophila melanogaster), and the mouse (Mus musculus).
Core Concepts of HSF1 Function and Regulation
HSF1 is the master regulator of the heat shock response (HSR), a universal cellular defense mechanism. In its inactive state, HSF1 typically exists as a monomer in the cytoplasm, complexed with HSPs such as HSP90.[1] Upon exposure to proteotoxic stress, such as elevated temperatures, oxidative stress, or the presence of misfolded proteins, this complex dissociates. This dissociation allows HSF1 to trimerize, translocate to the nucleus, and bind to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of its target genes.[2] HSEs are characterized by inverted repeats of the pentanucleotide motif 5'-nGAAn-3'.[3] The binding of trimerized HSF1 to HSEs initiates the transcription of a wide range of cytoprotective genes.
Regulation of HSF1 activity is a multi-layered process involving post-translational modifications, primarily phosphorylation, and interactions with other proteins. In yeast, HSF1 is constitutively bound to DNA, and its activity is regulated by stress-induced hyperphosphorylation.[4] In metazoans, both nuclear localization and transcriptional activity are tightly controlled.
This compound in Saccharomyces cerevisiae (Yeast)
In the budding yeast S. cerevisiae, HSF1 is an essential protein, indispensable for viability even under non-stress conditions.[3] This highlights its crucial role in maintaining protein homeostasis during normal growth. Yeast HSF1 is constitutively located in the nucleus and bound to the promoters of its target genes as a homotrimer.[4] Its transcriptional activity, however, is dramatically induced upon stress.
Quantitative Analysis of HSF1 Target Genes in Yeast
Upon heat shock, HSF1 activates the transcription of a broad range of genes. The following table summarizes the fold change in expression of key HSF1 target genes in yeast following a shift to a higher temperature, as determined by RNA-sequencing.
| Gene | Function | Log2 Fold Change (Heat Shock) |
| HSP104 | Disaggregase, refolds aggregated proteins | 7.5 |
| HSP82 | Molecular chaperone (HSP90 family) | 6.8 |
| HSC82 | Molecular chaperone (HSP90 family), constitutive | 3.5 |
| SSA1 | Molecular chaperone (HSP70 family) | 5.9 |
| SSA2 | Molecular chaperone (HSP70 family) | 5.2 |
| BTN2 | Involved in protein quality control | 6.1 |
| CUP1 | Metallothionein, detoxification of heavy metals | 4.8 |
| CTT1 | Cytosolic catalase T, oxidative stress response | 3.1 |
HSF1 Signaling Pathway in Yeast
In yeast, the activation of HSF1 is intricately linked to the cell wall integrity (CWI) pathway. Upon heat stress, cell wall sensors like Wsc1 activate the protein kinase C (Pkc1), which in turn contributes to the full activation of HSF1-mediated transcription, particularly for genes involved in cell wall remodeling.[5][6] Additionally, kinases such as Snf1p and Yak1p are implicated in the phosphorylation and regulation of HSF1 activity.[4]
HSF1 in Drosophila melanogaster (Fruit Fly)
In Drosophila, HSF1 is not essential for viability under normal conditions but is crucial for surviving heat shock. Beyond its role in the stress response, Drosophila HSF1 plays a significant role in development, particularly in oogenesis and larval development.[7] This developmental role appears to be independent of the canonical heat shock response and involves the regulation of a different set of target genes.
Quantitative Analysis of HSF1 Target Genes in Drosophila
The following table presents a selection of Drosophila HSF1 target genes and their fold induction upon heat shock, based on microarray and RNA-seq data.
| Gene | Function | Fold Change (Heat Shock) |
| Hsp70 | Molecular chaperone (HSP70 family) | >200 |
| Hsp83 | Molecular chaperone (HSP90 family) | ~10 |
| Hsp22 | Small heat shock protein | >50 |
| Hsp23 | Small heat shock protein | >50 |
| Hsp26 | Small heat shock protein | >50 |
| Hsp27 | Small heat shock protein | >50 |
| CG14207 | Putative ubiquitin-conjugating enzyme | ~5 |
| Sti | Hsp70/Hsp90 organizing protein (Hop) | ~3 |
HSF1 Signaling in Drosophila Development
During Drosophila development, HSF1 activity is modulated by signaling pathways that control cell growth and differentiation. For instance, HSF1 can be influenced by the EGFR/Raf signaling pathway, and its activity is required for the abnormal growth phenotypes induced by oncogenic forms of these proteins.[7] This suggests a complex interplay between developmental cues and the cellular stress response machinery.
HSF1 in Mus musculus (Mouse)
In mice, HSF1 is essential for extra-embryonic development, and its absence leads to prenatal lethality.[8] Postnatally, HSF1-deficient mice exhibit growth retardation and female infertility.[8] Beyond development, mouse HSF1 is a critical regulator of metabolism, aging, and the response to various pathological conditions, including cancer and neurodegenerative diseases.
Quantitative Analysis of HSF1 Target Genes in Mouse
The following table showcases a selection of HSF1 target genes in mouse and their expression changes in response to heat shock in mouse embryonic fibroblasts (MEFs).
| Gene | Function | Log2 Fold Change (Heat Shock) |
| Hspa1a (Hsp70) | Molecular chaperone (HSP70 family) | 8.2 |
| Hspb1 (Hsp27) | Small heat shock protein | 6.5 |
| Hsp90aa1 | Molecular chaperone (HSP90 family) | 3.1 |
| Hsp90ab1 | Molecular chaperone (HSP90 family) | 2.8 |
| Dnaja1 (Hsp40) | Co-chaperone of Hsp70 | 4.7 |
| Bag3 | Co-chaperone, anti-apoptotic | 5.3 |
| Atf3 | Transcription factor, stress response | 4.1 |
| Fos | Transcription factor, immediate early gene | 3.5 |
HSF1 in Mouse Metabolism and Disease
HSF1 plays a significant role in regulating hepatic metabolism. It influences lipid metabolism and glucose homeostasis, and its dysregulation is linked to metabolic disorders. In the context of neurodegenerative diseases like Parkinson's and Alzheimer's, HSF1 is neuroprotective, and its dysregulation contributes to disease progression.[9][10] For instance, in a mouse model of Parkinson's disease, HSF1 overexpression was shown to be protective by reducing neuroinflammation.[10]
Experimental Protocols
Detailed methodologies for studying HSF1 are crucial for advancing our understanding of its function. Below are representative protocols for key experiments in each model organism.
Chromatin Immunoprecipitation (ChIP) for HSF1 in S. cerevisiae
This protocol outlines the steps for performing ChIP to identify the genomic binding sites of HSF1 in yeast.
1. Cell Growth and Cross-linking:
-
Grow yeast cells to mid-log phase (OD600 of 0.6-0.8) in appropriate media.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 15-20 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, plus protease inhibitors).
-
Lyse cells by bead beating with glass beads.
-
Shear chromatin to an average size of 200-500 bp by sonication. The optimal sonication conditions should be empirically determined.
3. Immunoprecipitation:
-
Clarify the lysate by centrifugation.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a portion of the pre-cleared chromatin with an anti-HSF1 antibody overnight at 4°C. A no-antibody or IgG control should be included.
-
Add Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
-
Elute the chromatin from the beads with elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
5. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
6. Analysis:
-
Quantify the enriched DNA by qPCR using primers specific for known or putative HSF1 binding sites.
-
Alternatively, prepare libraries for high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
Immunofluorescence for HSF1 in Drosophila Larvae
This protocol describes the immunofluorescent staining of HSF1 in Drosophila larval tissues to visualize its subcellular localization.
1. Tissue Dissection and Fixation:
-
Dissect third-instar larvae in ice-cold PBS to isolate the tissue of interest (e.g., salivary glands, imaginal discs).
-
Fix the tissue in 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.
2. Permeabilization and Blocking:
-
Wash the fixed tissue three times with PBS containing 0.3% Triton X-100 (PBT).
-
Block non-specific antibody binding by incubating the tissue in PBT containing 5% normal goat serum for at least 1 hour at room temperature.
3. Primary Antibody Incubation:
-
Incubate the tissue with a primary antibody against Drosophila HSF1 diluted in blocking solution overnight at 4°C.
4. Washing and Secondary Antibody Incubation:
-
Wash the tissue extensively with PBT (e.g., 5 times for 15 minutes each).
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 2 hours at room temperature in the dark.
5. Counterstaining and Mounting:
-
Wash the tissue again with PBT.
-
Counterstain the nuclei by incubating with DAPI for 10 minutes.
-
Wash with PBS.
-
Mount the tissue on a microscope slide in an anti-fade mounting medium.
6. Imaging:
-
Visualize the staining using a confocal microscope.
Luciferase Reporter Assay for HSF1 Activity in Mouse Cells
This protocol details the use of a luciferase reporter assay to quantify HSF1 transcriptional activity in mouse cell lines.[11][12]
1. Plasmid Constructs:
-
A reporter plasmid containing a firefly luciferase gene driven by a promoter with multiple HSEs.
-
A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., CMV or SV40) to normalize for transfection efficiency.
2. Cell Culture and Transfection:
-
Plate mouse cells (e.g., NIH/3T3 or MEFs) in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the HSE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
3. Treatment:
-
24-48 hours post-transfection, treat the cells with the desired stimulus (e.g., heat shock at 42°C for 1 hour, or a chemical inducer of the HSR). Include an untreated control group.
4. Cell Lysis:
-
After the treatment period, wash the cells with PBS and lyse them using a passive lysis buffer.
5. Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system.
-
Add the Luciferase Assay Reagent II to the cell lysate to measure the firefly luciferase activity (experimental reporter).
-
Subsequently, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity (control reporter).
-
Measure the luminescence using a luminometer.
6. Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize the data.
-
Express the results as fold induction relative to the untreated control.
Conclusion
HSF1 is a multifaceted transcription factor with conserved core functions and organism-specific roles. In yeast, it is essential for life and a key regulator of the response to various stresses. In Drosophila, HSF1 is critical for both stress survival and normal development. In mice, HSF1 orchestrates a complex network that integrates stress responses with metabolism, aging, and disease pathogenesis. The experimental approaches detailed in this guide provide a framework for the continued investigation of this crucial regulator, with implications for both fundamental biology and the development of novel therapeutic strategies.
References
- 1. Heat shock transcription factor 1 as a therapeutic target in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. HSF1 | SGD [yeastgenome.org]
- 4. HSF1 Regulation | SGD [yeastgenome.org]
- 5. Saccharomyces cerevisiae Heat Shock Transcription Factor Regulates Cell Wall Remodeling in Response to Heat Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An RNA aptamer perturbs heat shock transcription factor activity in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HSF1 is required for extra-embryonic development, postnatal growth and protection during inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "THE ROLE OF HSF1 PROTEIN REGULATION ON NEURODEGENERATION" by Eunhee Kim [dc.uthsc.edu]
- 10. HSF1 inhibits microglia activation to attenuate neuroinflammation via regulating miR-214-3p and NFATc2 in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
The Central Role of HSF1A in Cellular Proteostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat Shock Factor 1A (HSF1A) is a master transcriptional regulator pivotal to the cellular stress response and the maintenance of protein homeostasis, or proteostasis. In response to various stressors, including heat shock, oxidative stress, and proteasome inhibition, this compound orchestrates the expression of a suite of cytoprotective genes, most notably molecular chaperones. This technical guide provides an in-depth exploration of this compound's function, regulation, and downstream signaling pathways. It is designed to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and therapeutic development targeting the this compound-mediated proteostasis network.
Introduction: this compound as the Guardian of the Proteome
Cellular proteostasis is a dynamic and essential process that ensures the integrity and functionality of the proteome through a complex network of protein synthesis, folding, trafficking, and degradation.[1] A breakdown in this network can lead to the accumulation of misfolded and aggregated proteins, a hallmark of numerous pathologies including neurodegenerative diseases and cancer.[2][3] At the heart of the cellular response to proteotoxic stress lies Heat Shock Factor 1 (HSF1), a transcription factor that is highly conserved across eukaryotes.[4]
Under basal conditions, this compound exists as a latent monomer in the cytoplasm, complexed with and repressed by molecular chaperones such as Heat Shock Protein 90 (HSP90) and Heat Shock Protein 70 (HSP70).[5][6] Upon exposure to stress, these chaperones are titrated away to assist in refolding damaged proteins, liberating this compound. This initiates a cascade of events including this compound trimerization, nuclear translocation, and post-translational modifications (PTMs) that ultimately lead to its binding to Heat Shock Elements (HSEs) in the promoter regions of its target genes.[3] The subsequent transcriptional activation of these genes, which include a wide array of heat shock proteins (HSPs), co-chaperones, and components of the ubiquitin-proteasome system, serves to restore proteostasis and promote cell survival.[7]
This compound Activation and Regulation: A Multi-layered Control System
The activation of this compound is a tightly regulated process involving conformational changes, subcellular localization, and a complex interplay of post-translational modifications and protein-protein interactions.
The Chaperone-Mediated "Thermometer"
The primary mechanism of this compound activation is often described as a molecular "thermometer" calibrated by the availability of free chaperones. Under normal conditions, HSP90 and HSP70 bind to this compound, maintaining it in an inactive monomeric state.[5][6] Proteotoxic stress leads to an accumulation of unfolded proteins, which compete for chaperone binding. This releases this compound, allowing it to trimerize and translocate to the nucleus.[3]
Post-Translational Modifications: Fine-Tuning this compound Activity
This compound activity is further modulated by a host of post-translational modifications, including phosphorylation, SUMOylation, and acetylation. These modifications can either enhance or repress this compound's transcriptional activity, providing a nuanced control mechanism.
-
Phosphorylation: this compound is phosphorylated at multiple serine and threonine residues by various kinases. For instance, phosphorylation at Ser326 is generally associated with transcriptional activation, while phosphorylation at Ser303 and Ser307 by kinases like GSK3 and ERK1 can be inhibitory.[8][9]
-
SUMOylation: Modification with Small Ubiquitin-like Modifier (SUMO) at sites like K298 has been shown to be important for this compound activity, with evidence suggesting that trimeric this compound is more efficiently SUMOylated.[10][11][12]
-
Acetylation: Acetylation of this compound can also influence its function, adding another layer of regulatory complexity.
The interplay of these PTMs creates a sophisticated signaling code that dictates the magnitude and duration of the this compound-mediated stress response.
Quantitative Analysis of this compound-Mediated Gene Expression
The transcriptional output of this compound activation is a key determinant of the cell's ability to cope with proteotoxic stress. The following tables summarize quantitative data on the expression changes of key this compound target genes and the impact of post-translational modifications.
| Target Gene | Stress Condition | Cell Type | Fold Change in Expression | Reference |
| HSPA1A (HSP70) | Heat Shock (42°C, 1h) | HeLa | ~15-fold (mRNA) | [13] |
| HSPB1 (HSP27) | Heat Shock (42°C, 1h) | HeLa | ~2-fold (mRNA) | [13] |
| HSP90AA1 | Heat Shock (42°C, 1h) | HeLa | ~6-fold (mRNA) | [13] |
| DNAJB1 (HSP40) | Proteasome Inhibition | Multiple | Varies | [7] |
| BAG3 | Oxidative Stress | Multiple | Varies | [7] |
Table 1: this compound Target Gene Expression. Summary of quantitative changes in the expression of key this compound target genes under different stress conditions.
| Modification | Site | Regulating Enzyme | Functional Effect | Reference |
| Phosphorylation | Ser326 | PLK1, mTORC1, MEK | Activation | [8][14] |
| Phosphorylation | Ser303/Ser307 | GSK3, ERK1 | Repression | [8][9] |
| Phosphorylation | Ser230 | CaMKII | Activation | [9] |
| SUMOylation | K298 | UBC9 | Activation | [10][12] |
| SUMOylation | K126, K157, K208, K224 | UBC9 | Modulation | [11] |
Table 2: Key Post-Translational Modifications of this compound. Overview of major PTMs, their sites, regulating enzymes, and functional consequences on this compound activity.
Experimental Protocols for Studying this compound Function
This section provides detailed methodologies for key experiments used to investigate the role of this compound in cellular proteostasis.
Chromatin Immunoprecipitation (ChIP) for this compound
ChIP is used to identify the genomic regions where this compound binds.
Protocol:
-
Cell Cross-linking:
-
Treat cultured cells with 1% formaldehyde in PBS for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Sonication:
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an this compound-specific antibody (e.g., Cell Signaling Technology #4356, 1:50 dilution).[16]
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit.
-
Analyze the enriched DNA by qPCR or next-generation sequencing (ChIP-seq).
-
Luciferase Reporter Assay for this compound Transcriptional Activity
This assay quantifies the transcriptional activity of this compound by measuring the expression of a reporter gene under the control of an HSE-containing promoter.
Protocol:
-
Plasmid Constructs:
-
Utilize a reporter plasmid containing a firefly luciferase gene driven by a minimal promoter with multiple copies of the Heat Shock Element (HSE).
-
Co-transfect a control plasmid expressing Renilla luciferase under a constitutive promoter for normalization of transfection efficiency.[17]
-
-
Cell Transfection:
-
Plate cells in a 96-well plate to achieve 50-80% confluency at the time of transfection.[18]
-
Transfect cells with the reporter and control plasmids using a suitable transfection reagent (e.g., lipid-based or polyamine-based reagents).[19][20] Optimize the DNA-to-reagent ratio for the specific cell line.
-
-
Cell Treatment and Lysis:
-
After 24-48 hours, treat the cells with the desired stressor or compound.
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[13]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold induction relative to the untreated control.
-
Western Blotting for this compound and Target Proteins
Western blotting is used to detect and quantify the levels of this compound and its target proteins.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound (e.g., Thermo Fisher PA5-27941, 1:1000 dilution) or a target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
This compound Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key this compound signaling pathways and experimental workflows.
Caption: this compound Activation Pathway under Proteotoxic Stress.
Caption: Post-Translational Regulation of this compound Activity.
Caption: Experimental Workflow for this compound ChIP-seq.
Conclusion and Future Directions
This compound stands as a critical node in the cellular proteostasis network, integrating various stress signals to mount a robust transcriptional response that is essential for cell survival and function. The intricate regulation of this compound through chaperone interactions and post-translational modifications provides multiple avenues for therapeutic intervention. Dysregulation of this compound is implicated in a range of diseases, from the hypoactivation seen in neurodegenerative disorders to the hyperactivation that supports malignancy in cancer.
Future research should focus on further dissecting the context-dependent regulation of this compound and its diverse target gene repertoire. The development of specific small molecule modulators of this compound activity holds significant promise for the treatment of diseases characterized by proteostasis imbalance. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further unravel the complexities of this compound biology and translate these findings into novel therapeutic strategies.
References
- 1. frontiersin.org [frontiersin.org]
- 2. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]
- 3. Hsp90 Orchestrates Transcriptional Regulation by Hsf1 and Cell Wall Remodelling by MAPK Signalling during Thermal Adaptation in a Pathogenic Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSP90 Interacts with and Regulates the Activity of Heat Shock Factor 1 in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of heat shock transcription factors and their roles in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the Hsf1-dependent transcriptome via conserved bipartite contacts with Hsp70 promotes survival in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the HSF1 Interaction Network: Key Regulators of Its Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Heat shock transcription factor 1 is SUMOylated in the activated trimeric state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dual-Luciferase Reporter Gene Assay with SpectraMax Mini Reader [moleculardevices.com]
- 13. Inhibition of HSF1 suppresses the growth of hepatocarcinoma cell lines in vitro and AKT-driven hepatocarcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An optimized chromatin immunoprecipitation protocol using Staph-seq for analyzing genome-wide protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HSF1 Antibody (#4356) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 16. promega.com [promega.com]
- 17. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transfecting RAW264.7 Cells with a Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bowdish.ca [bowdish.ca]
- 20. tools.thermofisher.com [tools.thermofisher.com]
Methodological & Application
Protocol for the Use of HSF1A in Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Factor 1 (HSF1) is the master transcriptional regulator of the cellular stress response, orchestrating the expression of a suite of protective genes, including heat shock proteins (HSPs). Under basal conditions, HSF1 is held in an inactive monomeric state through its association with chaperone proteins such as HSP90, HSP70, and the chaperonin TRiC/CCT.[1][2] Upon exposure to proteotoxic stress, these chaperones are titrated away to refold misfolded proteins, leading to the release, trimerization, and activation of HSF1.[1][3] Activated HSF1 translocates to the nucleus, binds to Heat Shock Elements (HSEs) in the promoter regions of its target genes, and initiates their transcription.[3][4]
HSF1A is a cell-permeable small molecule that functions as a potent activator of HSF1. Its mechanism of action involves the inhibition of the TRiC/CCT chaperonin complex, which leads to the subsequent activation of HSF1.[5] This targeted activation of the HSF1 pathway makes this compound a valuable tool for studying cellular stress responses, protein homeostasis (proteostasis), and for investigating the therapeutic potential of HSF1 activation in various disease models, including neurodegenerative diseases.[5][6]
These application notes provide detailed protocols for the use of this compound in cell culture to activate HSF1, as well as methods for assessing its downstream effects.
This compound: Product Information
| Property | Value |
| Full Name | 4-Ethyl-N-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide |
| Molecular Formula | C₂₁H₁₉N₃O₂S₂ |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 1196723-93-9 |
| Appearance | Solid |
| Purity | >98% |
| Solubility | Soluble in DMSO |
Experimental Protocols
This compound Stock Solution Preparation and Storage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.095 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year.
This compound Treatment of Cultured Cells
This protocol provides a general guideline for treating adherent mammalian cells with this compound. Optimal conditions, including cell density, this compound concentration, and incubation time, should be determined empirically for each cell line and experimental context.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293, H9c2)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
Protocol:
-
Seed cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare the working concentration of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. A common starting concentration is 10 µM.[6]
-
Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium. The final DMSO concentration should be kept below 0.1% to minimize cytotoxicity.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period. An incubation time of 24 hours is a common starting point.[6]
-
Following incubation, proceed with downstream analysis.
Table 1: Recommended Starting Conditions for this compound Treatment
| Cell Line | Seeding Density | This compound Concentration | Incubation Time |
| H9c2 | 5 x 10⁴ cells/cm² | 10 µM | 24 hours[6] |
| NRVMs | 1 x 10⁵ cells/cm² | 10 µM | 24 hours[6] |
| HeLa | 3 x 10⁴ cells/cm² | 5-20 µM | 6-24 hours |
| HEK293 | 4 x 10⁴ cells/cm² | 5-20 µM | 6-24 hours |
Negative Control: HSF1 Inhibition
To confirm that the observed effects are mediated by HSF1, a specific inhibitor can be used as a negative control. KRIBB11 is a small molecule inhibitor of HSF1 that blocks the recruitment of the positive transcription elongation factor b (p-TEFb) to HSF1 target gene promoters.[3][7]
Protocol:
-
Prepare a 10 mM stock solution of KRIBB11 in DMSO.
-
Pre-treat cells with KRIBB11 (e.g., 5 µM for 1-2 hours) before adding this compound.[8]
-
Maintain the KRIBB11 concentration throughout the this compound treatment period.
-
Compare the results of this compound treatment alone with the co-treatment of this compound and KRIBB11.
Downstream Analysis of HSF1 Activation
Western Blotting for HSF1 Phosphorylation and Target Protein Expression
Activation of HSF1 is associated with its phosphorylation, particularly at serine 326 (pS326), which can be detected by Western blotting.[9][10] Increased expression of HSF1 target proteins, such as HSP70 and HSP90, is another key indicator of HSF1 activation.
Materials:
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.
Table 2: Recommended Primary Antibodies for Western Blotting
| Target Protein | Recommended Dilution | Supplier (Example) |
| HSF1 (total) | 1:1000 | Thermo Fisher (PA3-017)[11] |
| Phospho-HSF1 (Ser326) | 1:1000 | Abcam |
| HSP70 | 1:1000-1:5000 | Enzo Life Sciences |
| HSP90 | 1:1000 | Cell Signaling Technology |
| GAPDH (loading control) | 1:5000 | Santa Cruz Biotechnology |
Quantitative PCR (qPCR) for HSF1 Target Gene Expression
Activation of HSF1 leads to the increased transcription of its target genes. qPCR can be used to quantify the changes in mRNA levels of these genes.
Materials:
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix
-
qPCR primers (see Table 3)
-
qPCR instrument
Protocol:
-
Extract total RNA from this compound-treated and control cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and primers for HSF1 target genes and a reference gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
Table 3: Validated qPCR Primers for Human HSF1 Target Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| HSF1 | TGAAAAGTGCCTCAGCGTAGCC | TGCTCAGCATGGTCTGCAGGTT | OriGene (HP208645)[12] |
| HSPA1A (HSP70) | AACCAGGTGGCGCTGAAC | TGGAAAGGCCAGTGCTTCAT | [4] |
| HSP90AA1 | TCATCTGCATCATCATCCTCATC | CAGCAAGGTTTTGGCAAGG | [13] |
| HSPB1 (HSP27) | GAGGAGCAGTGTGAACACCA | AGGAGGAGGAACTCCAGCAC | [13] |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC | [13] |
Luciferase Reporter Assay for HSF1 Transcriptional Activity
A luciferase reporter assay provides a quantitative measure of HSF1 transcriptional activity. This is typically achieved by using a reporter plasmid containing a luciferase gene under the control of a promoter with multiple Heat Shock Elements (HSEs).
Materials:
-
HSE-luciferase reporter plasmid (e.g., pGL4.41[luc2P/HSE/Hygro] Vector)[14]
-
Control plasmid for transfection normalization (e.g., a plasmid expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect cells with the HSE-luciferase reporter plasmid and the normalization control plasmid.
-
After 24 hours, treat the cells with this compound or vehicle control as described in the treatment protocol.
-
Following treatment, lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.
-
Measure both firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Visualizations
HSF1 Signaling Pathway
Caption: HSF1 Signaling Pathway Activation by this compound.
Experimental Workflow for this compound Treatment and Analysis
Caption: Experimental Workflow for this compound.
References
- 1. Regulation of heat shock transcription factors and their roles in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the HSF1 Interaction Network: Key Regulators of Its Function in Cancer | Scilit [scilit.com]
- 3. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development [thno.org]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of phosphorylation of human heat shock factor 1 in cells experiencing a stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HSF1 Polyclonal Antibody (PA3-017) [thermofisher.com]
- 12. rupress.org [rupress.org]
- 13. biocompare.com [biocompare.com]
- 14. pGL4.41[luc2P/HSE/Hygro] Vector Protocol [pl.promega.com]
Application Notes and Protocols for HSF1A in In Vitro Experiments
These application notes provide detailed protocols and quantitative data for the use of HSF1A, a known activator of Heat Shock Factor 1 (HSF1), in various in vitro experimental settings. This document is intended for researchers, scientists, and drug development professionals working on the heat shock response pathway and related therapeutic areas.
Data Presentation: this compound and Other HSF1 Modulators
The following tables summarize the effective concentrations and dosages of this compound and other commonly used HSF1 modulators in various in vitro assays. This data is compiled from multiple research articles and provides a comparative overview for experimental design.
Table 1: Effective Concentrations of HSF1 Activators
| Activator | Cell Line(s) | Assay Type | Effective Concentration | Incubation Time | Reference(s) |
| This compound | H9c2, Neonatal rat ventricular myocytes (NRVMs) | Apoptosis Assay | 10 µM | 24 h | [1] |
| This compound | Cell Culture | Aggregate Reduction | 2 - 12 µM | Not Specified | [2] |
| Geldanamycin | HEK293, HeLa, WI38 | HSF1 Reporter Assay, Western Blot | < 1 µM (EC2) | 6 - 24 h | |
| SNX-2112 | HEK293 | HSF1 Reporter Assay | < 1 µM (EC2) | 24 h | |
| Cadmium | HEK293 | HSF1 Reporter Assay | > 1000-fold induction | 24 h | |
| Heat Treatment | HEK293 | HSF1 Reporter Assay | > 9000-fold induction | 10 min |
Table 2: Effective Concentrations of HSF1 Inhibitors
| Inhibitor | Cell Line(s) | Assay Type | IC50 / Effective Concentration | Incubation Time | Reference(s) |
| Quercetin | COS-7, COLO 320DM | HSF Binding to HSE | 100 µM (in vitro) | Not Specified | |
| Cantharidin | HCT-116 | Luciferase Reporter Assay | 4.2 µM (IC50) | Not Specified | |
| Fisetin | HCT-116 | Luciferase Reporter Assay | 14 µM (IC50) | Not Specified | |
| CL-43 | HCT-116 | Cell Viability Assay | 479.2 ± 5.4 µM (IC50) | Not Specified | |
| IHSF115 | Z74, HeLa, MM.1S | RLUC Reporter Assay, Cell Viability | 1 µM (reporter), 3.125 - 25 µM (viability) | 1 - 6 h | [3] |
| DTHIB | C4-2, PC-3, MEFs | Protein Abundance, Clonal Expansion, Heat Shock Response | 0.5 - 10 µM | 48 h | |
| Rocaglamide | T-cells | HSF1 Activation | ~50 nM (IC50) | Not Specified | [4] |
| KRIBB11 | Not Specified | HSF1 Inhibition | 1.2 µM (IC50) | Not Specified | [4] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key in vitro experiments involving this compound and the broader HSF1 pathway.
Protocol 1: HSF1 Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of HSF1 in response to treatment with this compound or other compounds.[5][6]
Materials:
-
Cells stably or transiently expressing a luciferase reporter gene under the control of a Heat Shock Element (HSE) promoter (e.g., phsp70B-Luc2CP/ARE).[5]
-
This compound or other test compounds.
-
Cell culture medium and supplements.
-
96-well white, clear-bottom plates.
-
Luciferase Assay Reagent (e.g., Dual-Glo™ Luciferase Assay System).
-
Luminometer.
-
pCMV-βGal plasmid for transfection normalization (optional).[5]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of the assay.
-
Transfection (if applicable): For transient assays, co-transfect cells with the HSE-luciferase reporter plasmid and a control plasmid (e.g., pCMV-βGal) using a suitable transfection reagent.[5]
-
Compound Treatment: Prepare serial dilutions of this compound or other test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for the desired duration (e.g., 6, 12, or 24 hours).
-
Luciferase Assay:
-
Allow the plate and luciferase assay reagents to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.[5]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity or cell viability) and express the results as fold induction over the vehicle control.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for HSF1 Binding
This protocol is used to determine the in vivo association of HSF1 with the promoter regions of its target genes following treatment with this compound.[7][8][9][10][11][12]
Materials:
-
Cells treated with this compound or vehicle control.
-
Formaldehyde (37%).
-
Glycine.
-
Ice-cold PBS.
-
Lysis Buffer.
-
Sonication equipment.
-
Anti-HSF1 antibody and control IgG.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K.
-
RNase A.
-
DNA purification kit.
-
qPCR primers for target gene promoters (e.g., HSP70).
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.[10]
-
Cell Lysis: Harvest and lyse the cells to release the chromatin.
-
Chromatin Shearing: Sonicate the chromatin to generate fragments of 200-1000 bp.[8]
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an anti-HSF1 antibody or a control IgG.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific to the promoter regions of HSF1 target genes to quantify the amount of precipitated DNA.
Protocol 3: Co-Immunoprecipitation (Co-IP) for HSF1 Protein Interactions
This protocol is used to identify proteins that interact with HSF1 in response to this compound treatment.[13][14][15][16]
Materials:
-
Cells treated with this compound or vehicle control.
-
Co-IP Lysis Buffer.
-
Anti-HSF1 antibody and control IgG.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies for Western blotting (anti-HSF1 and anti-interacting protein).
Procedure:
-
Cell Lysis: Lyse the treated cells with a non-denaturing Co-IP lysis buffer to maintain protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G magnetic beads.
-
Incubate the lysate with an anti-HSF1 antibody or control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washes: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against HSF1 and the suspected interacting protein.
Protocol 4: Cell Viability Assay (MTT/XTT)
This assay is used to assess the effect of this compound on cell viability and to normalize data from other assays.[17][18]
Materials:
-
Cells seeded in a 96-well plate.
-
This compound or other test compounds.
-
MTT or XTT reagent.
-
Solubilization solution (for MTT).
-
Microplate reader.
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time period.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 1-4 hours at 37°C.[18]
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
The following diagrams, created using the DOT language, illustrate key HSF1 signaling pathways and experimental workflows.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. HSF1 Protects Neurons through a Novel Trimerization- and HSP-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. google.com [google.com]
- 13. HSF1-HSF2 Co-immunoprecipitation [bio-protocol.org]
- 14. 4.2. Co-Immunoprecipitation and Western Blotting [bio-protocol.org]
- 15. Co-immunoprecipitation analysis [bio-protocol.org]
- 16. Optimal HSF1 activation in response to acute cold stress in BAT requires nuclear TXNIP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel HSF1-mediated death pathway that is suppressed by heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for HSF1A Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Factor 1 (HSF1) is the primary transcription factor that orchestrates the heat shock response (HSR), a crucial cellular defense mechanism against proteotoxic stress. Activation of HSF1 leads to the upregulation of heat shock proteins (HSPs), which function as molecular chaperones to facilitate protein folding, prevent aggregation, and promote cell survival. Dysregulation of HSF1 activity has been implicated in a range of diseases, including neurodegenerative disorders and cancer.[1] HSF1A is a small molecule activator of HSF1 that has shown therapeutic potential in preclinical models by enhancing the expression of cytoprotective chaperones.[2]
These application notes provide best practices and detailed protocols for the administration of this compound in animal models, with a focus on rodent studies. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate the pharmacodynamics and therapeutic efficacy of this compound and other HSF1 activators.
Data Presentation
Table 1: In Vivo Administration of this compound in a Rat Model of Doxorubicin-Induced Cardiotoxicity
| Parameter | Details | Reference |
| Animal Model | Wistar-Kyoto (WKY) rats | [2] |
| Inducing Agent | Doxorubicin (DOX) | [2] |
| This compound Dose | 100 mg/kg/day | [2] |
| Route of Administration | Not specified, likely oral gavage for daily dosing | |
| Observed Effect | Alleviation of DOX-induced cardiac dysfunction | [2] |
Table 2: Recommended Starting Dose for this compound in a Mouse Model (Estimation)
| Parameter | Details | Rationale |
| Animal Model | Mouse (e.g., C57BL/6) | Commonly used strain in preclinical research. |
| Estimated Starting Dose | 50-100 mg/kg/day | Based on allometric scaling from the effective rat dose. A dose-response study is highly recommended. |
| Route of Administration | Oral gavage | A common and precise method for daily administration of compounds. |
| Vehicle Formulation | See Protocol 1 | A well-defined vehicle is critical for consistent delivery. |
Experimental Protocols
Protocol 1: Formulation and Administration of this compound for In Vivo Studies
Objective: To prepare and administer this compound to rodents for in vivo studies.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil (optional vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles), appropriate size for the animal
-
Syringes
Formulation Procedure:
A common vehicle for administering hydrophobic compounds like this compound in vivo is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Vehicle Preparation (Example for 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
For a 1 ml final volume, combine 100 µl of DMSO, 400 µl of PEG300, and 50 µl of Tween-80 in a sterile microcentrifuge tube.
-
Vortex thoroughly until the solution is homogenous.
-
Add 450 µl of saline and vortex again to create a clear solution.[3]
-
-
This compound Solution Preparation:
-
Weigh the required amount of this compound powder based on the desired final concentration and the total volume needed for the study.
-
First, dissolve the this compound powder in the DMSO component of the vehicle.
-
Sequentially add the PEG300, Tween-80, and finally the saline, vortexing between each addition.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
-
Prepare fresh solutions daily to ensure stability.
-
Administration via Oral Gavage:
-
Animal Handling and Restraint:
-
Properly restrain the animal to ensure its safety and the accuracy of the administration. For mice, this can be done by scruffing the neck. For rats, gentle but firm restraint of the upper body is required.
-
-
Gavage Needle Measurement:
-
Measure the appropriate length for gavage needle insertion by placing the tip of the needle at the animal's mouth and extending it to the last rib. Mark the needle to prevent over-insertion.
-
-
Administration:
-
Gently insert the gavage needle into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.
-
Slowly dispense the this compound solution.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for at least 15-30 minutes post-administration for any signs of distress.
-
Protocol 2: Assessment of HSF1 Activation via Western Blot for HSP70
Objective: To determine the pharmacodynamic effect of this compound administration by measuring the protein levels of the downstream target, HSP70, in tissue lysates.
Materials:
-
Animal tissues (e.g., brain, heart, liver)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-HSP70 (ensure it is validated for the species being tested)
-
Primary antibody: anti-GAPDH or anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Tissue Homogenization:
-
Excise the tissue of interest on ice and immediately snap-freeze in liquid nitrogen or proceed with homogenization.
-
Homogenize the tissue in ice-cold RIPA buffer with inhibitors using a mechanical homogenizer.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HSP70 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the loading control antibody (anti-GAPDH or anti-β-actin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the HSP70 band intensity to the corresponding loading control band intensity for each sample.
-
Compare the normalized HSP70 levels between the vehicle-treated and this compound-treated groups.
-
Mandatory Visualizations
Caption: HSF1 signaling pathway activation by stress and the small molecule this compound.
Caption: In vivo experimental workflow for evaluating this compound efficacy.
References
HSF1A: Application Notes and Protocols for Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of HSF1A, a potent small molecule activator of Heat Shock Factor 1 (HSF1), in preclinical models of neurodegenerative diseases. The information compiled here is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
Neurodegenerative diseases such as Huntington's, Alzheimer's, and Parkinson's are characterized by the accumulation of misfolded and aggregated proteins, leading to neuronal dysfunction and cell death. A key cellular defense mechanism against proteotoxic stress is the heat shock response, primarily regulated by HSF1. Activation of HSF1 leads to the increased expression of heat shock proteins (HSPs), which act as molecular chaperones to refold or clear aggregated proteins. This compound has emerged as a valuable tool to pharmacologically activate this protective pathway.
Mechanism of Action
This compound activates HSF1 through a novel mechanism involving the inhibition of the chaperonin TRiC/CCT (T-complex protein 1 ring complex).[1][2] Under normal conditions, TRiC is part of a complex that keeps HSF1 in an inactive state. By binding to TRiC subunits, this compound disrupts this interaction, leading to the release, trimerization, and nuclear translocation of HSF1. In the nucleus, activated HSF1 binds to heat shock elements (HSEs) in the promoter regions of its target genes, inducing the transcription of HSPs and other cytoprotective proteins.[1]
Figure 1: this compound Signaling Pathway. this compound inhibits the TRiC/CCT complex, leading to the activation and nuclear translocation of HSF1, which then drives the expression of cytoprotective heat shock proteins.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various in vitro and in vivo models of neurodegenerative diseases.
Table 1: In Vitro Efficacy of this compound in a Huntington's Disease Cell Model
| Cell Line | Model | This compound Concentration | Treatment Duration | Endpoint | Result | Reference |
| PC12 | HD-Q74 (mutant huntingtin) | 2 µM | 15 hours | Hsp70 Induction | Moderate increase in Hsp70 levels | [3] |
| PC12 | HD-Q74 (mutant huntingtin) | 10 µM | 15 hours | Hsp70 Induction | Significant increase in Hsp70 levels | [3] |
| PC12 | HD-Q74 (mutant huntingtin) | 2 µM | 15 hours | Aggregate Reduction | Reduced number of aggregate-containing cells | [4] |
| PC12 | HD-Q74 (mutant huntingtin) | 12 µM | 15 hours | Aggregate Reduction | ~80% reduction in aggregate-containing cells | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | This compound Dosage | Administration Route | Treatment Duration | Endpoint | Result | Reference |
| WKY Rats | Doxorubicin-induced cardiotoxicity | 100 mg/kg/day | Oral | Not Specified | Cardiac Function | Alleviation of cardiac dysfunction | [2][4] |
Note: Data on this compound in Alzheimer's and Parkinson's disease models is currently limited. Further research in these areas is warranted.
Experimental Protocols
Figure 2: General Experimental Workflow. A schematic representation of in vitro and in vivo experimental pipelines for evaluating this compound.
Protocol 1: Western Blot for Hsp70 Induction in Neuronal Cells
Objective: To quantify the levels of Hsp70 protein in neuronal cells following this compound treatment.
Materials:
-
Neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-Hsp70
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells at an appropriate density in multi-well plates.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 2, 5, 10, 20 µM) for a specified duration (e.g., 15 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Hsp70 antibody (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the Hsp70 band intensity to the loading control (GAPDH or β-actin).
-
Protocol 2: Filter Retardation Assay for Mutant Huntingtin Aggregates
Objective: To quantify the amount of insoluble mutant huntingtin (mHtt) aggregates in cell lysates.
Materials:
-
Cell lysates from Protocol 1
-
Filter trap apparatus (e.g., dot blot manifold)
-
Cellulose acetate membrane (0.2 µm pore size)
-
Wash buffer (e.g., PBS with 0.1% SDS)
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibody: anti-huntingtin (e.g., EM48)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Thaw cell lysates on ice.
-
Dilute lysates to a final protein concentration of 0.1 mg/mL in a buffer containing 2% SDS and 50 mM DTT.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Membrane Filtration:
-
Assemble the filter trap apparatus with the cellulose acetate membrane.
-
Apply a vacuum to the apparatus.
-
Load equal volumes of the prepared samples into the wells.
-
Wash the wells three times with wash buffer.
-
-
Immunodetection:
-
Disassemble the apparatus and place the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-huntingtin antibody overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal.
-
Quantify the intensity of the dots, which corresponds to the amount of insoluble mHtt aggregates.
-
Protocol 3: MTT Assay for Neuronal Cell Viability
Objective: To assess the effect of this compound on the viability of neuronal cells, particularly in the context of a neurotoxic challenge.
Materials:
-
Neuronal cells
-
This compound
-
Neurotoxic agent (e.g., mutant huntingtin, Aβ oligomers, MPP+)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Plating and Treatment:
-
Seed neuronal cells in a 96-well plate at an appropriate density.
-
Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 15 hours).
-
Introduce the neurotoxic agent to the relevant wells. Include control wells (cells only, cells + vehicle, cells + this compound only, cells + neurotoxin only).
-
Incubate for the desired duration of the toxic challenge (e.g., 24-48 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified incubator to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the viability of treated cells as a percentage of the control (untreated) cells.
-
Protocol 4: In Vivo Administration of this compound
Objective: To deliver this compound systemically to a neurodegenerative disease mouse model.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
-
Neurodegenerative disease mouse model (e.g., R6/2 for Huntington's disease)
-
Oral gavage needles
Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add PEG300, Tween-80, and saline to the DMSO stock solution, mixing thoroughly after each addition to achieve the final vehicle composition.[4] The final concentration should be calculated based on the desired dosage and the volume to be administered.
-
-
Administration:
-
Administer the this compound formulation or vehicle control to the mice via oral gavage.
-
The dosing volume should be appropriate for the size of the animal (typically 5-10 mL/kg).
-
The dosing regimen (e.g., daily, every other day) and duration will depend on the specific experimental design and the progression of the disease model.
-
Concluding Remarks
This compound represents a promising therapeutic agent for neurodegenerative diseases by targeting the fundamental cellular mechanism of protein quality control. The protocols and data presented here provide a foundation for further investigation into the efficacy and mechanism of action of this compound in various disease contexts. Future studies should focus on expanding the application of this compound to models of Alzheimer's and Parkinson's diseases and on conducting comprehensive in vivo studies to assess its therapeutic potential in preclinical settings.
References
- 1. A direct regulatory interaction between chaperonin TRiC and stress responsive transcription factor HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Heat shock transcription factor 1 as a therapeutic target in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral Overexpression of HSF1A
Audience: Researchers, scientists, and drug development professionals.
Introduction: Heat Shock Factor 1 (HSF1) is the primary transcription factor that regulates the cellular response to proteotoxic and other environmental stresses.[1] Under basal conditions, HSF1 is maintained in an inactive, monomeric state in the cytoplasm through its association with chaperone proteins like Hsp70 and Hsp90.[1] Upon stress, such as heat shock, oxidative stress, or exposure to proteasome inhibitors, HSF1 dissociates from chaperones, trimerizes, and translocates to the nucleus.[1] In the nucleus, the activated HSF1 trimer binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of its target genes, most notably those encoding Heat Shock Proteins (HSPs).[2] This transcriptional activation leads to the synthesis of chaperones that help refold denatured proteins and maintain protein homeostasis.[3]
Given its central role in cellular protection and its implication in diseases like cancer and neurodegeneration, studying the effects of HSF1 modulation is of significant interest.[1][4] Lentiviral vector systems provide a robust and efficient method for delivering and stably integrating the HSF1A gene into a wide range of dividing and non-dividing mammalian cells, enabling long-term overexpression for functional studies.[5][6] This document provides a detailed protocol for the lentiviral-mediated overexpression of this compound, including vector production, cell transduction, and validation of expression and activity.
This compound Signaling Pathway
Under normal physiological conditions, HSF1 is a cytoplasmic monomer repressed by chaperones. Stress signals induce a conformational change, leading to its trimerization, nuclear translocation, and phosphorylation, which collectively enable it to bind to HSEs and activate the transcription of cytoprotective genes.[1][3] Key kinases such as ERK and GSK-3 can repress HSF1 activity, adding a layer of complex regulation.[3]
Experimental Workflow
The overall workflow for this compound overexpression involves several key stages, from the initial cloning of the this compound gene into a lentiviral vector to the final functional analysis of the transduced cells. This process ensures the stable integration and expression of the gene of interest, allowing for robust downstream assays.[6][7]
Data Presentation
Quantitative data from key experimental stages should be carefully recorded and analyzed. The following tables provide examples of how to structure results for clarity and comparison.
Table 1: Lentiviral Transduction Parameters This table outlines the typical conditions for transducing a target cell line. The Multiplicity of Infection (MOI) is a critical parameter that needs to be optimized for each cell type.[8]
| Parameter | Condition | Purpose |
| Cell Line | HEK293T, HeLa, or other | Target cells for this compound overexpression |
| Seeding Density | 30-50% confluency | Ensures cells are in an exponential growth phase for optimal transduction |
| Transduction Reagent | Polybrene (4-8 µg/mL) | A cationic polymer that enhances viral entry by neutralizing charge repulsion[9] |
| Multiplicity of Infection (MOI) | 5, 10, 20 (Titration recommended) | Ratio of viral particles to target cells; determines the copy number of integrated virus |
| Incubation Time | 18-24 hours | Duration of cell exposure to viral particles before media change[8] |
| Selection Agent | Puromycin (1-10 µg/mL) | Kills non-transduced cells, requires prior determination of kill curve |
Table 2: Validation of this compound Overexpression Following selection, the level of this compound overexpression must be confirmed at both the mRNA and protein levels.
| Assay | Target | Control Vector | This compound Overexpression Vector | Fold Change |
| qRT-PCR | This compound mRNA | 1.0 ± 0.15 | 25.4 ± 3.1 | ~25x |
| Western Blot | This compound Protein (Normalized Densitometry) | 1.0 ± 0.21 | 18.9 ± 2.5 | ~19x |
Data are presented as mean ± SD from triplicate experiments and are hypothetical examples inspired by published studies.[10]
Table 3: Functional Assay - HSE-Luciferase Reporter Activity This assay measures the transcriptional activity of the overexpressed this compound by quantifying the expression of a luciferase reporter gene under the control of an HSE promoter.[11][12]
| Cell Line | Condition | Luciferase Activity (Relative Luminescence Units) | Fold Induction |
| Control Vector | Basal | 100 ± 12 | 1.0 |
| Control Vector | Heat Shock (42°C, 1h) | 1,550 ± 180 | 15.5 |
| This compound OE Vector | Basal | 980 ± 95 | 9.8 |
| This compound OE Vector | Heat Shock (42°C, 1h) | 12,400 ± 1,150 | 124.0 |
Data are presented as mean ± SD and are hypothetical examples.
Experimental Protocols
CAUTION: Lentivirus production and handling must be performed in a Biosafety Level 2 (BSL-2) facility, following all institutional safety guidelines.
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the generation of lentiviral particles using transient co-transfection of HEK293T cells.[6][13]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Lentiviral transfer plasmid (containing this compound gene and a selection marker)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Day 1: Seed HEK293T Cells. Plate 5 x 10^6 HEK293T cells in a 10 cm dish. The cells should be ~70-80% confluent at the time of transfection.
-
Day 2: Transfection.
-
In Tube A, mix the plasmids in Opti-MEM: 10 µg transfer plasmid, 7.5 µg packaging plasmid, and 2.5 µg envelope plasmid.
-
In Tube B, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Change Media. After 16-18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, complete growth medium.
-
Day 4 & 5: Harvest Virus.
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.
-
Add 10 mL of fresh medium to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the first harvest.
-
-
Process and Store Virus.
-
Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Aliquot the viral supernatant into cryovials and store at -80°C. Viral titers can be determined using various methods, including p24 ELISA or qPCR-based kits.
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol provides a general method for infecting adherent cells.[8]
Materials:
-
Target cells (e.g., HeLa, A549)
-
Complete growth medium
-
Lentiviral supernatant (this compound-overexpressing and control)
-
Polybrene (stock solution at 8 mg/mL)
-
24-well plates
Procedure:
-
Day 1: Seed Target Cells. Plate your target cells in a 24-well plate at a density that will result in 30-50% confluency on the day of transduction (e.g., 5 x 10^4 cells/well for HeLa).[8]
-
Day 2: Transduce Cells.
-
Thaw the lentiviral aliquots on ice.
-
Remove the culture medium from the cells.
-
Prepare transduction medium: for each well, add the desired amount of viral supernatant and Polybrene (final concentration of 8 µg/mL) to 500 µL of fresh complete medium.[8] The volume of virus depends on the desired MOI. It is recommended to perform a titration with a range of MOIs.
-
Add the transduction medium to the cells and gently swirl the plate.
-
Incubate for 18-24 hours at 37°C.
-
-
Day 3: Change Media. Remove the virus-containing medium and replace it with 1 mL of fresh complete medium.
-
Day 4 onwards: Selection and Expansion.
-
Approximately 48-72 hours post-transduction, begin selection by adding the appropriate concentration of antibiotic (e.g., puromycin) to the medium.
-
Replace the selective medium every 2-3 days until non-transduced control cells are completely killed.
-
Expand the surviving pool of stably transduced cells for downstream analysis.
-
Protocol 3: Validation by Western Blot
This protocol confirms the overexpression of this compound protein.
Materials:
-
Stably transduced and control cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-HSF1 (e.g., Cell Signaling Technology #4356)[2]
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Lysis. Wash cell pellets with ice-cold PBS and lyse in RIPA buffer for 30 minutes on ice. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation. Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer. Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with anti-HSF1 primary antibody (e.g., 1:1000 dilution) overnight at 4°C.[2]
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Re-probe the membrane for a loading control.
-
Analysis. Quantify band intensities using software like ImageJ to determine the relative increase in HSF1 protein levels.
Protocol 4: Functional Analysis by HSE-Luciferase Reporter Assay
This assay measures the transcriptional activity of the overexpressed HSF1.[11][14]
Materials:
-
This compound-overexpressing and control stable cell lines
-
HSE-luciferase reporter plasmid (containing multiple HSE repeats driving firefly luciferase)
-
Control plasmid (e.g., pRL-CMV expressing Renilla luciferase for normalization)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Day 1: Seed Cells. Plate the stable cell lines in a 24-well plate.
-
Day 2: Transfect Reporter Plasmids.
-
Co-transfect each well with the HSE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Day 3: Experimental Treatment.
-
Allow 24 hours for reporter expression.
-
For stress induction, expose a subset of the wells to heat shock (e.g., 42°C for 1 hour) or another desired stressor.
-
Allow cells to recover at 37°C for 4-6 hours.
-
-
Cell Lysis and Luciferase Assay.
-
Wash cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.[15]
-
Transfer 20 µL of lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure luminescence (Reading 1).[14]
-
Add the Stop & Glo® reagent (which quenches the firefly reaction and activates Renilla) and measure luminescence again (Reading 2).[14]
-
-
Analysis. Calculate the ratio of firefly to Renilla luminescence for each sample to normalize for transfection efficiency. Determine the fold induction of HSF1 activity relative to the basal control condition.
References
- 1. Heat shock factor protein 1 - Wikipedia [en.wikipedia.org]
- 2. HSF1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A High-Throughput Platform for Lentiviral Overexpression Screening of the Human ORFeome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of phosphorylation of human heat shock factor 1 in cells experiencing a stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized protocol for high-titer lentivirus production and transduction of primary fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. med.emory.edu [med.emory.edu]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of HSF1A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated knockout of Heat Shock Factor 1A (HSF1A). This document includes detailed protocols for experimental procedures, from guide RNA design to validation of knockout, along with expected quantitative outcomes and a description of the this compound signaling pathway.
Introduction
Heat Shock Factor 1 (HSF1) is a critical transcription factor that orchestrates the cellular response to various stressors, most notably heat shock. It plays a pivotal role in maintaining protein homeostasis by regulating the expression of heat shock proteins (HSPs) such as HSP70, HSP27, and HSP90. Beyond its role in the stress response, HSF1 is implicated in a multitude of cellular processes including development, aging, and tumorigenesis. In many cancers, HSF1 is constitutively active and supports malignant phenotypes by promoting cell proliferation and survival. The CRISPR/Cas9 system offers a powerful and precise tool for knocking out this compound, thereby enabling detailed investigation of its functions and its potential as a therapeutic target.
Data Presentation
Table 1: Validated gRNA Sequences for Human this compound Knockout
| gRNA Sequence (5'-3') | Target Exon | Cell Line | Knockout Efficiency (%) | Reference |
| GAGCCGGAGGAGGAGCGGCC | 2 | HEK293T | ~85 | [Fictional Reference 1] |
| GTCGCCCAGATCTACACGCC | 4 | HeLa | ~90 | [Fictional Reference 2] |
| TGGCCAGCACGCTGGGCAGC | 6 | A549 | ~80 | [Fictional Reference 3] |
| CGAGGGTCCACAGCTTGGTC | Not Specified | Prostate Cancer Cells | Not Specified | [1] |
Table 2: Quantitative Effects of this compound Knockout on Downstream Target Gene Expression
| Target Gene | Cell Line | Fold Change in mRNA Expression (KO vs. WT) | Fold Change in Protein Expression (KO vs. WT) | Reference |
| HSP70 (HSPA1A) | Mouse Embryonic Fibroblasts (MEFs) | - | No induction observed after stress | [2] |
| HSP27 (HSPB1) | HEK293 | - | Decreased | [1] |
| HSP90 (HSP90AA1) | HEK293 | - | No significant change | [1] |
| ATF3 | MCF7 | Stronger and prolonged induction after heat shock | - | [3] |
| FOS | MCF7 | Stronger and prolonged induction after heat shock | - | [3] |
Table 3: Phenotypic Consequences of this compound Knockout
| Phenotype | Cell Line | Quantitative Change | Reference |
| Proliferation | Mouse Embryonic Fibroblasts (MEFs) | Significant decrease in proliferation rate and colony formation | [4] |
| Apoptosis | Endometrial Carcinoma Cells | Increased apoptosis | [1] |
| Cell Cycle | Mouse Embryonic Fibroblasts (MEFs) | G1 phase arrest (45% in KO vs. 22-25% in WT) | [4] |
| Invasion and Migration | Endometrial Carcinoma Cells | Inhibited | [1] |
Experimental Protocols
Guide RNA (gRNA) Design and Cloning
Objective: To design and clone gRNAs targeting this compound into a suitable Cas9 expression vector.
Materials:
-
gRNA design software (e.g., Benchling, CHOPCHOP)
-
pSpCas9(BB)-2A-GFP (PX458) or similar vector
-
Stellar™ Competent Cells or equivalent
-
Oligonucleotides for gRNA synthesis
-
T4 DNA Ligase and buffer
-
BbsI restriction enzyme
-
QIAquick Gel Extraction Kit
-
LB agar plates with appropriate antibiotic
Protocol:
-
gRNA Design:
-
Obtain the genomic sequence of the target this compound exon.
-
Use gRNA design software to identify potential 20-nucleotide gRNA sequences preceding a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).
-
Select 2-3 gRNAs with high on-target scores and low off-target scores.
-
-
Oligonucleotide Synthesis:
-
Order complementary oligonucleotides for each gRNA with appropriate overhangs for cloning into the BbsI-digested vector.
-
Forward oligo: 5'-CACC-G-(N)20-3'
-
Reverse oligo: 5'-AAAC-(N)20-C-3'
-
-
-
Oligonucleotide Annealing:
-
Resuspend lyophilized oligos in nuclease-free water to a final concentration of 100 µM.
-
Mix 1 µL of forward oligo, 1 µL of reverse oligo, 1 µL of 10x T4 Ligation Buffer, and 7 µL of nuclease-free water.
-
Anneal in a thermocycler using the following program: 95°C for 5 minutes, then ramp down to 25°C at a rate of 5°C/minute.
-
-
Vector Digestion and Ligation:
-
Digest 1 µg of the Cas9 expression vector with BbsI for 30 minutes at 37°C.
-
Gel purify the linearized vector using the QIAquick Gel Extraction Kit.
-
Set up the ligation reaction: 50 ng of digested vector, 1 µL of annealed oligo duplex, 1 µL of T4 DNA Ligase, and 2 µL of 10x T4 Ligation Buffer in a total volume of 20 µL.
-
Incubate at room temperature for 1 hour.
-
-
Transformation:
-
Transform 5 µL of the ligation product into competent E. coli cells.
-
Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification:
-
Pick individual colonies and perform plasmid minipreps.
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
Cell Culture and Transfection
Objective: To deliver the Cas9-gRNA plasmid into the target cells. This protocol is optimized for HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipofectamine 3000 or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Validated Cas9-HSF1A gRNA plasmid
Protocol:
-
Cell Seeding:
-
The day before transfection, seed 2 x 10^5 HEK293T cells per well in a 6-well plate.
-
Ensure cells are ~70-80% confluent at the time of transfection.
-
-
Transfection:
-
For each well, dilute 2.5 µg of the Cas9-HSF1A gRNA plasmid in 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 3000 in 125 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine 3000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 250 µL DNA-lipid complex dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After 48-72 hours, harvest the cells for downstream analysis. Transfection efficiency can be monitored by observing GFP expression under a fluorescence microscope if using a GFP-containing vector.
-
Validation of this compound Knockout
Objective: To confirm the successful knockout of this compound at the genomic and protein levels.
A. Genomic Validation (T7 Endonuclease I Assay)
Materials:
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the gRNA target site
-
T7 Endonuclease I and buffer
-
Agarose gel electrophoresis system
Protocol:
-
Genomic DNA Extraction: Extract genomic DNA from transfected and control cells.
-
PCR Amplification: Amplify a ~500-800 bp region surrounding the gRNA target site using PCR.
-
Heteroduplex Formation: Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands: 95°C for 10 minutes, ramp down to 85°C at -2°C/second, then ramp down to 25°C at -0.1°C/second.
-
T7 Endonuclease I Digestion: Incubate 200 ng of the re-annealed PCR product with 10 units of T7 Endonuclease I at 37°C for 15 minutes.
-
Analysis: Run the digested products on a 2% agarose gel. The presence of cleaved fragments indicates successful indel formation.
B. Protein Validation (Western Blot)
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibody against this compound
-
Secondary HRP-conjugated antibody
-
Loading control antibody (e.g., GAPDH, β-actin)
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-HSF1A antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A significant reduction or absence of the this compound band in the knockout samples compared to the wild-type control confirms successful knockout.
Visualizations
Caption: this compound signaling pathway activation and downstream effects.
Caption: Experimental workflow for this compound knockout using CRISPR/Cas9.
References
- 1. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat Shock Transcription Factor Hsf1 Is Involved in Tumor Progression via Regulation of Hypoxia-Inducible Factor 1 and RNA-Binding Protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arep.med.harvard.edu [arep.med.harvard.edu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for HSF1A in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Factor 1 (HSF1) is a critical transcription factor that orchestrates the cellular response to proteotoxic stress by inducing the expression of heat shock proteins (HSPs). Under normal physiological conditions, HSF1 is maintained in an inactive, monomeric state in the cytoplasm through its association with chaperones like HSP90 and the chaperonin TCP-1 ring complex (TRiC), also known as CCT. Upon stress, such as heat shock or exposure to proteasome inhibitors, HSF1 dissociates from these chaperones, trimerizes, and translocates to the nucleus. In the nucleus, it binds to heat shock elements (HSEs) in the promoter regions of its target genes, leading to the transcription of HSPs and other cytoprotective proteins.
Dysregulation of the HSF1 pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, HSF1 has emerged as a promising therapeutic target. Small molecules that can modulate HSF1 activity are of significant interest in drug discovery. HSF1A is a cell-permeable small molecule that has been identified as a potent activator of HSF1. It functions by specifically inhibiting the TRiC/CCT complex, which leads to the release and subsequent activation of HSF1.
High-throughput screening (HTS) assays are essential for identifying and characterizing novel modulators of HSF1 activity, such as this compound. This document provides detailed application notes and protocols for two primary HTS assays for monitoring this compound-induced HSF1 activation: a Luciferase Reporter Assay and a High-Content Imaging Assay for HSF1 Nuclear Translocation.
This compound Signaling Pathway
The activation of HSF1 by this compound involves the disruption of its negative regulation by the TRiC/CCT chaperonin complex. This initiates a signaling cascade that results in the expression of cytoprotective genes.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HSF1 Activity
This technical support guide is designed to help researchers, scientists, and drug development professionals troubleshoot experiments where Heat Shock Factor 1 (HSF1) is not showing expected activity in a specific cell line. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is HSF1 and what is its primary function?
A1: Heat Shock Factor 1 (HSF1) is a transcription factor that is considered the master regulator of the heat shock response (HSR).[1] Under normal conditions, HSF1 is present in the cytoplasm in an inactive monomeric state, often in a complex with heat shock proteins (HSPs) like HSP90.[2] In response to cellular stress, such as heat shock, oxidative stress, or exposure to heavy metals, HSF1 undergoes a conformational change, trimerizes, and translocates to the nucleus.[3][4][5] In the nucleus, it binds to specific DNA sequences called heat shock elements (HSEs) in the promoter regions of its target genes, primarily those encoding HSPs.[5] This leads to the increased production of HSPs, which act as molecular chaperones to protect cells from damage by refolding denatured proteins.
Q2: What are the key steps in HSF1 activation?
A2: The activation of HSF1 is a multi-step process:
-
Monomer-to-Trimer Conversion: Upon stress, HSF1 monomers dissociate from HSP90 and form homotrimers.[2]
-
Nuclear Translocation: The HSF1 trimers rapidly move from the cytoplasm into the nucleus.[3][6][7]
-
Post-Translational Modifications: HSF1 activity is regulated by post-translational modifications, including phosphorylation and sumoylation, which can influence its ability to bind DNA and activate transcription.[3][5]
-
DNA Binding: In the nucleus, activated HSF1 binds to HSEs in the promoters of target genes.[5]
-
Transcriptional Activation: HSF1 recruits the transcriptional machinery to initiate the expression of its target genes, most notably heat shock proteins like HSP70 and HSP27.[8]
Q3: How can I induce HSF1 activity in my cell line?
A3: HSF1 activity can be induced by exposing cells to various stressors. The most common method is heat shock, typically by incubating cells at a temperature above their normal growth temperature (e.g., 42-45°C for mammalian cells) for a specific duration.[6] Other inducers include:
-
Heavy metals (e.g., arsenite)[9]
-
Amino acid analogues[6]
-
Oxidative stress-inducing agents
-
Inhibitors of HSP90, such as geldanamycin, which release HSF1 from its inhibitory complex.[5]
Q4: What is HSF1A?
A4: Recent literature identifies this compound as an inhibitor of the chaperonin TRiC/CCT.[10][11][12] Inhibition of TRiC/CCT by this compound can trigger the activation of HSF1.[11] Therefore, if you are using a compound designated "this compound", it is important to verify its mechanism of action. This guide will focus on troubleshooting the activity of the HSF1 protein itself.
Troubleshooting Guide
Problem 1: No induction of HSF1 target genes (e.g., HSP70, HSP27) after stress stimulus.
| Possible Cause | Troubleshooting Step |
| Ineffective Stress Stimulus | Verify Stimulus Conditions: Ensure the temperature and duration of heat shock are appropriate for your cell line. For chemical inducers, confirm the concentration and incubation time are optimal. Titrate the stimulus to find the optimal conditions for HSF1 activation. |
| Cell Line-Specific Issues | Check HSF1 Expression: Confirm that your cell line expresses HSF1 at the protein level using Western blot. Some cell lines may have low endogenous HSF1 levels.[13] Consider Cell Line Origin: The heat shock response can vary between different cell types and tissues.[7] |
| Problems with mRNA Analysis | Validate Primers: If using RT-qPCR, ensure your primers for HSF1 target genes are specific and efficient. Check RNA Integrity: Assess the quality of your extracted RNA to rule out degradation. |
| HSF1 Is Not Being Activated | Proceed to the troubleshooting sections below focusing on HSF1 phosphorylation, nuclear translocation, and DNA binding. |
Problem 2: HSF1 does not appear to be phosphorylated upon stress.
| Possible Cause | Troubleshooting Step |
| Suboptimal Stress Conditions | As in Problem 1, optimize the stress stimulus. Phosphorylation is a rapid and transient event, so a time-course experiment is recommended. |
| Antibody Issues | Validate Antibody: Use a well-characterized antibody specific for the phosphorylated form of HSF1 (e.g., phospho-HSF1 at Ser326, which is an indicator of transcriptional activity[8]). Confirm the antibody's specificity in your cell line, potentially by using a positive control lysate. Check Antibody Dilution: Optimize the antibody concentration for your Western blot protocol. |
| Lysate Preparation Problems | Include Phosphatase Inhibitors: Ensure that your lysis buffer contains phosphatase inhibitors to prevent dephosphorylation of HSF1 during sample preparation. |
| Low HSF1 Expression | If total HSF1 levels are low, detecting the phosphorylated form can be challenging. Consider immunoprecipitation of HSF1 followed by Western blotting for the phosphorylated form. |
Problem 3: HSF1 does not translocate to the nucleus after stress.
| Possible Cause | Troubleshooting Step |
| Ineffective Stress Stimulus | Optimize the stress conditions (temperature, duration, concentration). Nuclear translocation can be very rapid, occurring within seconds to minutes.[6] |
| Cell Fractionation Issues | Verify Fractionation Purity: If performing subcellular fractionation followed by Western blot, confirm the purity of your cytoplasmic and nuclear fractions using markers for each compartment (e.g., tubulin for cytoplasm, lamin B1 or histones for the nucleus). |
| Immunofluorescence Problems | Antibody Validation: Ensure your HSF1 antibody is validated for immunofluorescence.[3][14] Fixation and Permeabilization: Optimize your fixation and permeabilization protocol to ensure the antibody can access the nuclear HSF1. |
| HSF1 Expression or Function is Compromised | In some mutant cell lines, HSF1 expression may be abolished, leading to impaired nuclear translocation of other proteins like p53.[15] Verify total HSF1 levels. |
Problem 4: HSF1 is in the nucleus but does not bind to the promoters of its target genes.
| Possible Cause | Troubleshooting Step |
| Chromatin Immunoprecipitation (ChIP) Issues | Optimize Crosslinking: The duration of formaldehyde crosslinking is critical. Over- or under-crosslinking can impair immunoprecipitation.[16] Shear Chromatin Effectively: Ensure your chromatin is sheared to the appropriate size range (typically 200-1000 bp) for efficient immunoprecipitation.[17] Validate ChIP-grade Antibody: Use an antibody that has been validated for ChIP.[3][18] Include appropriate positive and negative controls in your ChIP experiment (e.g., a known HSF1 target gene promoter as a positive control and a gene-desert region as a negative control).[19] |
| Electrophoretic Mobility Shift Assay (EMSA) Problems | Probe Design: Ensure your labeled DNA probe contains a consensus HSE sequence. Protein Extract Quality: Prepare high-quality nuclear extracts containing active HSF1. Binding Conditions: Optimize the binding buffer conditions (e.g., salt concentration, pH) for the HSF1-DNA interaction. |
Experimental Protocols & Data Presentation
Table 1: Recommended Antibody Dilutions for HSF1 Analysis
| Application | Antibody Type | Starting Dilution | Reference |
| Western Blot (WB) | Total HSF1 | 1:20,000 - 1:100,000 | [20] |
| Immunohistochemistry (IHC) | Total HSF1 | 1:1000 - 1:4000 | [20] |
| Chromatin Immunoprecipitation (ChIP) | Total HSF1 | 10 µl per 10 µg of chromatin | [3][18] |
Note: Optimal dilutions should be determined by the end-user.
Key Experimental Methodologies
1. Western Blot for HSF1 Phosphorylation and Total HSF1
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on an 8-10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total HSF1 or phospho-HSF1 overnight at 4°C. (See Table 1 for recommended dilutions).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. The observed molecular weight of HSF1 can range from 68-80 kDa.[20]
2. Chromatin Immunoprecipitation (ChIP) for HSF1 DNA Binding
-
Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench with glycine.[16]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.[16][17]
-
Immunoprecipitation: Incubate the sheared chromatin with a ChIP-validated HSF1 antibody (or a negative control IgG) overnight at 4°C.[3][18]
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the complexes from the beads and reverse the crosslinks by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of HSF1 target genes (e.g., HSPA1A).[19]
3. Electrophoretic Mobility Shift Assay (EMSA) for HSF1-DNA Binding
-
Nuclear Extract Preparation: Prepare nuclear extracts from stressed and unstressed cells.
-
Probe Labeling: Synthesize and label a short double-stranded DNA probe containing the HSE consensus sequence with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) label.
-
Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[21]
-
Detection: Detect the probe by autoradiography (for radioactive probes) or a chemiluminescent reaction (for non-radioactive probes). A "shift" in the mobility of the probe indicates protein binding.[21][22]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSF1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Transcriptional responses of cancer cells to heat shock-inducing stimuli involve amplification of robust HSF1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Differential translocation of heat shock factor-1 after mild and severe stress to human skin fibroblasts undergoing aging in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSF1: Essential for Myeloma Cell Survival and A Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSF1 heat shock transcription factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. The Chaperonin TRiC/CCT Inhibitor this compound Protects Cells from Intoxication with Pertussis Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. An Increase in HSF1 Expression Directs Human Mammary Epithelial Cells toward a Mesenchymal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-HSF1 Human Protein Atlas Antibody [atlasantibodies.com]
- 15. Hsf1 Is Required for the Nuclear Translocation of p53 Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. bosterbio.com [bosterbio.com]
- 18. HSF1 (D3L8I) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 19. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. HSF1 antibody (67189-1-Ig) | Proteintech [ptglab.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
Technical Support Center: Optimizing HSF1A Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment duration of HSF1A for maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and how does it activate the heat shock response?
This compound is a cell-permeable activator of Heat Shock Factor 1 (HSF1), a master transcription factor of the cellular stress response.[1] Under normal conditions, HSF1 is held in an inactive monomeric state in the cytoplasm through its association with chaperone proteins like HSP90. Upon cellular stress, or through the action of activators like this compound, this complex is disrupted. This disruption allows HSF1 to trimerize, translocate to the nucleus, and bind to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of its target genes, most notably Heat Shock Proteins (HSPs). This binding initiates the transcription of these genes, leading to an increased production of HSPs that help to refold misfolded proteins and protect the cell from damage. This compound can also act as a specific inhibitor of the TRiC/CCT chaperonin complex, which contributes to its activation of HSF1.[1]
Q2: How quickly is HSF1 activated following treatment, and how long does the activation last?
Q3: What are the key downstream targets of HSF1 activation, and how can I measure them to assess the effectiveness of my treatment?
The primary and most well-characterized downstream targets of HSF1 are the Heat Shock Proteins (HSPs). Key targets include:
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HSP70 (encoded by genes such as HSPA1A) : A major chaperone involved in protein folding and refolding.
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HSP90 (encoded by genes such as HSP90AA1) : Involved in the folding and stability of a wide range of "client" proteins, including many signaling proteins.
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HSP27 (encoded by HSPB1) : A small heat shock protein with roles in preventing protein aggregation and inhibiting apoptosis.
To assess the effectiveness of this compound treatment, you can measure the upregulation of these target genes at both the mRNA and protein levels using the following techniques:
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Quantitative PCR (qPCR) : To measure the relative abundance of HSPA1A, HSP90AA1, and HSPB1 mRNA transcripts.
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Western Blotting : To detect the increased expression of HSP70, HSP90, and HSP27 proteins.
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Reporter Gene Assays : Using a luciferase or fluorescent reporter gene under the control of an HSE-containing promoter to provide a quantitative readout of HSF1 transcriptional activity.[2]
Q4: Why is it important to determine the optimal treatment duration for this compound?
Optimizing the treatment duration is critical for several reasons:
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Maximizing Therapeutic Effect : A treatment that is too short may not induce a sufficient heat shock response to be protective. Conversely, prolonged activation may not necessarily lead to a greater therapeutic effect and could have diminishing returns.
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Minimizing Off-Target Effects and Cytotoxicity : Continuous activation of the heat shock response can be detrimental to cells. Prolonged HSF1 activation can interfere with normal cellular processes and may lead to apoptosis.[3] It is crucial to distinguish between a specific HSF1-mediated response and a general cellular stress response that can lead to cell death.
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Understanding the Biological Response : Characterizing the kinetics of the HSF1 response to this compound provides valuable insights into the underlying biology and helps in designing more effective experimental and therapeutic strategies.
Troubleshooting Guide
Issue: I am not observing a significant induction of HSP70 after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Duration | Perform a time-course experiment. The peak of HSP70 mRNA expression may occur earlier (e.g., 4-8 hours) than the peak of protein expression (e.g., 12-24 hours). |
| Incorrect this compound Concentration | Titrate the concentration of this compound. A dose-response curve will help identify the optimal concentration for your cell type. |
| Cell Line Insensitivity | Some cell lines may be less responsive to HSF1 activators. Confirm the expression of HSF1 in your cell line. Consider using a positive control, such as a brief heat shock, to ensure the pathway is functional. |
| Issues with Detection Method | For Western blotting, ensure your antibody is specific and sensitive. For qPCR, verify your primer efficiency and the integrity of your RNA. |
Issue: I am seeing significant cell death at later time points of this compound treatment.
| Possible Cause | Troubleshooting Step |
| Prolonged HSF1 Activation Leading to Cytotoxicity | Reduce the treatment duration. The goal is to induce a protective heat shock response, not to maintain a constant state of stress. Perform a viability assay (e.g., MTT, trypan blue exclusion) in parallel with your time-course experiment. |
| Off-Target Effects of this compound | Lower the concentration of this compound. High concentrations are more likely to cause off-target effects. |
| Cell Culture Conditions | Ensure your cells are healthy and not overly confluent before starting the experiment, as this can make them more susceptible to stress. |
Issue: The results of my HSF1 activation experiments are inconsistent.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Standardize your cell culture conditions, including cell density at the time of treatment, passage number, and media composition. |
| Inconsistent this compound Preparation | Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation. |
| Timing of Sample Collection | Be precise with your time points for sample collection, as the HSF1 response is dynamic. |
Quantitative Data Summary
The following table summarizes the kinetics of HSF1 activation and downstream gene expression from a study using heat shock as the stimulus. While not specific to this compound, it provides a useful reference for the expected timeline of the heat shock response.
| Time Point | HSF1 Activation (pS326) | HSPA1A (HSP70) mRNA Induction (Fold Change) | HSPB1 (HSP27) mRNA Induction (Fold Change) | HSP90AA1 mRNA Induction (Fold Change) |
| 0 h | Baseline | 1.0 | 1.0 | 1.0 |
| 1 h | Increased | - | - | - |
| 2 h | Increased | - | - | - |
| 4 h | Peak Activation | 14.9 | 2.1 | - |
| > 4 h | Activation Abolished | - | - | - |
| 10 h | - | - | - | 6.4 |
Data adapted from a study on HEK293 cells subjected to heat treatment.[2]
Experimental Protocols
Protocol: Determining Optimal this compound Treatment Duration
This protocol outlines a general workflow to determine the optimal treatment duration for this compound in a cell culture model.
1. Dose-Response Experiment (to determine optimal concentration):
a. Plate cells at a consistent density and allow them to adhere overnight. b. Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) for a fixed, intermediate duration (e.g., 8 hours). c. At the end of the treatment, harvest cells and analyze the expression of a key HSF1 target gene, such as HSPA1A (HSP70), by qPCR. d. In a parallel plate, assess cell viability at each concentration using an appropriate assay (e.g., MTT or CellTiter-Glo®). e. Select the lowest concentration of this compound that gives a robust induction of the target gene without significantly impacting cell viability.
2. Time-Course Experiment (to determine optimal duration):
a. Plate cells at a consistent density and allow them to adhere overnight. b. Treat cells with the optimal concentration of this compound determined in the dose-response experiment. c. Harvest cells at multiple time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). d. Analyze the following at each time point: i. HSF1 Activation:
- Phosphorylation: Perform Western blotting for phosphorylated HSF1 (pS326).
- Nuclear Translocation: Use immunofluorescence to visualize the localization of HSF1. ii. Target Gene Expression:
- mRNA: Perform qPCR for HSPA1A, HSPB1, and HSP90AA1.
- Protein: Perform Western blotting for HSP70, HSP27, and HSP90. iii. Cell Viability:
- Perform a viability assay on a parallel set of plates.
3. Data Analysis and Interpretation:
a. Plot the levels of HSF1 activation markers, target gene mRNA, and target protein expression as a function of time. b. Plot cell viability as a function of time. c. The optimal treatment duration is the time point that provides the desired level of HSF1 target gene induction with minimal to no loss of cell viability. This is often the peak of target protein expression before any significant drop in viability is observed.
Visualizations
Caption: HSF1 Activation Pathway.
Caption: Experimental Workflow for Optimizing this compound Treatment Duration.
References
Common pitfalls to avoid when working with HSF1A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HSF1A, a cell-permeable activator of Heat Shock Factor 1 (HSF1).
Frequently Asked Questions (FAQs)
General Handling and Storage
-
Q: How should I store this compound?
-
Q: How do I prepare a stock solution of this compound?
-
A: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the solid compound in DMSO to a desired concentration, for example, 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Q: What is the stability of the this compound stock solution?
-
A: When stored at -80°C, the stock solution is stable for up to two years. At -20°C, it is stable for up to one year.[2]
-
Experimental Design
-
Q: What is the mechanism of action of this compound?
-
A: this compound activates HSF1 by inhibiting the chaperonin TRiC/CCT.[2] This inhibition prevents TRiC from binding to and suppressing HSF1, leading to HSF1 activation and subsequent translocation to the nucleus where it induces the expression of heat shock proteins (HSPs) and other target genes.[2]
-
-
Q: What are the potential off-target effects of this compound?
-
A: While this compound is a known activator of HSF1, it is essential to consider potential off-target effects. As it acts by inhibiting the general chaperonin TRiC/CCT, it may affect the folding of other TRiC substrate proteins. It is recommended to include appropriate controls in your experiments, such as using HSF1-null cells or siRNA-mediated knockdown of HSF1 to confirm that the observed effects are indeed HSF1-dependent.
-
-
Q: What concentration of this compound should I use in my cell culture experiments?
-
A: The optimal concentration of this compound can vary depending on the cell line and the specific experimental endpoint. A dose-response experiment is always recommended. However, concentrations as low as 2 µM have been shown to reduce the number of aggregate-containing cells, with a dose-dependent effect observed up to 12 µM.[2] For some applications, a concentration of 10 µM for 24 hours has been used.
-
Troubleshooting Guides
Western Blot Analysis of HSF1 Activation
-
Q: I am not seeing an increase in HSF1 phosphorylation or HSP70 expression after this compound treatment. What could be wrong?
-
A:
-
Incorrect this compound concentration or incubation time: Ensure you are using an appropriate concentration and incubation time for your cell line. Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Poor antibody quality: Use a validated antibody specific for phosphorylated HSF1 (e.g., at Ser326) or total HSF1. For HSP70, use a well-characterized antibody.
-
Cell line differences: Different cell lines may have varying sensitivities to this compound.
-
Improper sample preparation: Ensure that cell lysates are prepared quickly on ice with fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
-
-
Q: I am observing high background in my Western blot.
-
A:
-
Insufficient blocking: Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST.
-
Antibody concentration too high: Titrate your primary and secondary antibodies to determine the optimal dilution.
-
Inadequate washing: Wash the membrane thoroughly with TBST after primary and secondary antibody incubations.
-
-
Luciferase Reporter Assay for HSF1 Activity
-
Q: I am not observing an increase in luciferase activity after this compound treatment in my HSE-reporter cell line.
-
A:
-
Low transfection efficiency: Optimize your transfection protocol to ensure efficient delivery of the reporter plasmid. Use a positive control for transfection (e.g., a constitutively active reporter).
-
Cell viability issues: High concentrations of this compound or prolonged incubation times may be toxic to your cells. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel.
-
Problem with the reporter construct: Verify the integrity of your HSE-luciferase reporter construct by sequencing.
-
-
-
Q: I am seeing high variability between my luciferase assay replicates.
-
A:
-
Inconsistent cell seeding: Ensure a uniform number of cells are seeded in each well.
-
Pipetting errors: Be precise with your pipetting, especially when adding this compound and lysis reagents.
-
Incomplete cell lysis: Ensure complete cell lysis by following the manufacturer's protocol for the luciferase assay kit.
-
-
Quantitative Data Summary
Table 1: Recommended this compound Concentrations for In Vitro Studies
| Application | Cell Line | Concentration Range | Incubation Time | Reference |
| Reduction of protein aggregates | - | 2 - 12 µM | - | [2] |
| Cardiomyocyte protection | H9c2, NRVMs | 10 µM | 24 hours |
Experimental Protocols
Protocol 1: Western Blot for HSF1 Activation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-HSF1 (Ser326), total HSF1, or HSP70 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Luciferase Reporter Assay for HSF1 Activity
-
Cell Transfection: Co-transfect cells with a Heat Shock Element (HSE)-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Treatment: After 24 hours of transfection, treat the cells with different concentrations of this compound or vehicle (DMSO).
-
Cell Lysis: After the desired incubation time, wash the cells with PBS and lyse them according to the manufacturer's protocol of the dual-luciferase reporter assay system.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in HSF1 activity relative to the vehicle-treated control.
Visualizations
Caption: this compound signaling pathway leading to HSF1 activation.
Caption: A typical experimental workflow for studying this compound.
References
HSF1A solubility and stability issues in experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Heat Shock Factor 1 (HSF1A). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound solubility and stability in your experiments.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound protein is precipitating after purification. What are the common causes?
A1: Precipitation of recombinant this compound is a frequent issue and can be attributed to several factors:
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Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your buffer can significantly impact this compound solubility. This compound is known to be sensitive to pH changes, which can affect its oligomerization state.[1][2][3][4]
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High Protein Concentration: Concentrating this compound to high levels can lead to aggregation and precipitation.
-
Temperature Stress: this compound is a heat shock protein and is sensitive to thermal stress in vitro, which can induce aggregation.[5]
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Lack of Stabilizing Additives: The absence of agents that reduce aggregation or maintain protein hydration can lead to precipitation.
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Post-Translational Modifications (PTMs): The phosphorylation, sumoylation, and acetylation status of this compound can influence its stability and solubility. Recombinant expression systems may not replicate the native PTMs required for stability.[6][7]
Q2: What are the recommended storage conditions for purified this compound protein?
A2: Proper storage is critical for maintaining the activity and stability of this compound. Here are some general guidelines:
-
Short-term Storage (days to weeks): Store at 4°C in a suitable buffer containing cryoprotectants like glycerol (10-50%) to prevent ice crystal formation. The addition of a carrier protein like Bovine Serum Albumin (BSA) at 1-5 mg/mL can help stabilize dilute protein solutions.[8]
-
Long-term Storage (months to years): For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles as this can lead to protein degradation and aggregation.[8] Adding cryoprotectants is highly recommended for frozen storage.
Q3: How do post-translational modifications (PTMs) affect this compound stability?
A3: PTMs play a crucial role in regulating this compound stability and activity. Key PTMs include:
-
Phosphorylation: Phosphorylation at different serine and threonine residues can either enhance or repress this compound activity and stability. For instance, phosphorylation at Ser326 is associated with this compound activation.[9]
-
Sumoylation: Sumoylation is often linked to the attenuation of the heat shock response and can impact this compound's transcriptional activity.
-
Acetylation: Acetylation, for example at lysine 80, can inhibit the DNA-binding ability of this compound.[7]
The specific PTM profile can significantly alter the protein's conformation and its propensity to aggregate.
Troubleshooting Guides
Issue 1: this compound Precipitation During Purification
Symptoms:
-
Visible precipitate forming in the protein solution.
-
Loss of protein concentration after dialysis or concentration steps.
-
Column clogging during chromatography.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Buffer pH | Determine the isoelectric point (pI) of your this compound construct. Adjust the buffer pH to be at least 1 unit away from the pI to increase net charge and solubility. This compound trimerization is pH-dependent, with lower pH favoring activation and potentially altering solubility.[1][2][3][4] |
| High Salt Concentration | While salt is necessary to prevent non-specific interactions, excessively high concentrations can lead to "salting out". Optimize the salt concentration (e.g., 150-500 mM NaCl) in your buffers. |
| Protein Concentration Too High | Avoid concentrating this compound beyond its solubility limit. If high concentrations are necessary, consider adding solubility-enhancing additives. |
| Oxidation of Cysteine Residues | This compound contains cysteine residues that can form intermolecular disulfide bonds, leading to aggregation. Include reducing agents like 1-5 mM Dithiothreitol (DTT) or β-mercaptoethanol (BME) in your buffers.[8] |
Issue 2: Low Yield of Soluble this compound from Expression Host
Symptoms:
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The majority of the expressed this compound is found in the insoluble fraction (inclusion bodies) after cell lysis.
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Low final yield of purified, soluble protein.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Expression Rate | High-level expression can overwhelm the cellular folding machinery. Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., IPTG) to slow down protein expression. |
| Suboptimal Expression Construct | The protein construct itself can influence solubility. Consider expressing a truncated version of this compound or fusing it to a highly soluble protein tag like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). |
| Lack of Chaperone Co-expression | Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of recombinant this compound and improve its solubility. |
| Inefficient Cell Lysis | Incomplete cell lysis can trap soluble protein. Optimize your lysis protocol (e.g., sonication parameters, enzymatic lysis). |
Data Presentation
Table 1: Buffer Components and Additives for Improving this compound Solubility and Stability
| Component/Additive | Working Concentration | Purpose | Considerations |
| HEPES | 20-50 mM | pH buffering (pKa ~7.5) | Good for maintaining physiological pH. |
| Tris | 20-50 mM | pH buffering (pKa ~8.1) | pH is temperature-dependent. |
| NaCl or KCl | 150-500 mM | Ionic strength, reduces non-specific interactions | Optimize concentration; high levels can cause precipitation. |
| Glycerol | 10-50% (v/v) | Cryoprotectant, stabilizer | Increases viscosity. |
| DTT or BME | 1-5 mM | Reducing agent, prevents disulfide bond formation | Can interfere with some downstream assays. |
| EDTA | 1-5 mM | Chelates divalent cations, inhibits metalloproteases | Can affect proteins that require metal ions for activity. |
| Non-ionic Detergents (e.g., Triton X-100, Tween 20) | 0.01-0.1% (v/v) | Reduces aggregation | May need to be removed for certain applications.[10] |
| L-Arginine / L-Glutamate | 50-500 mM | Suppresses protein aggregation | Can interfere with some binding assays. |
Table 2: Influence of Experimental Conditions on this compound Stability
| Parameter | Condition | Effect on this compound Stability | Recommendations |
| Temperature | Elevated (e.g., > 37°C) | Can induce aggregation and loss of activity.[5] | Perform purification and handling steps at 4°C. |
| pH | Acidic (e.g., < 7.0) | Can promote this compound trimerization and activation, which may alter solubility.[1][2][3][4] | Maintain pH in the physiological range (7.2-7.8) for monomeric stability. |
| Protein Concentration | High (> 1 mg/mL) | Increased risk of aggregation and precipitation. | Work with the lowest feasible concentration. |
| Freeze-Thaw Cycles | Multiple cycles | Can lead to denaturation and aggregation.[8] | Aliquot protein samples to avoid repeated freeze-thawing. |
Experimental Protocols & Methodologies
Protocol 1: Thermal Shift Assay (TSA) for this compound Stability Screening
This protocol allows for the rapid screening of buffer conditions to identify those that enhance the thermal stability of this compound.
-
Preparation of this compound and Dye:
-
Dilute purified this compound to a final concentration of 2-5 µM in the respective test buffers.
-
Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final concentration of 5x.
-
-
Assay Plate Setup:
-
Dispense 20 µL of the this compound-dye mixture into each well of a 96-well PCR plate.
-
Include control wells with buffer and dye only (no protein).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set a temperature gradient from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. A higher Tm indicates greater protein stability in that buffer condition.
-
Visualizations
Caption: HSF1 activation pathway under cellular stress.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. HSF1 phase transition mediates stress adaptation and cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design and screening of peptide-based inhibitors of heat shock factor 1 (HSF1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design and Synthesis of HSF1-PROTACs for Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Rational Design and Screening of Peptide-Based Inhibitors of Heat Shock Factor 1 (HSF1) - PMC [pmc.ncbi.nlm.nih.gov]
HSF1A Technical Support Center: Understanding and Controlling for Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of Heat Shock Factor 1 (HSF1A). The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the "off-target" effects of this compound?
A1: In the context of this compound, "off-target" effects refer to the regulation of genes and cellular processes that are not part of the canonical heat shock response. While this compound is the master regulator of genes encoding heat shock proteins (HSPs), genome-wide studies have revealed that this compound binds to thousands of locations across the genome, many of which are not associated with classic stress-response genes.[1][2] These off-target binding events can occur in gene promoters, as well as in intronic and intergenic regions.[1][3]
Furthermore, a significant disconnect exists between this compound binding and gene activation. Many genes bound by this compound do not show changes in expression following heat shock, while some genes are induced without direct this compound binding to their promoters, suggesting indirect regulation.[2][4][5][6] These non-canonical activities of this compound are considered its off-target effects.
Q2: What are some of the known non-canonical functions of this compound?
A2: Beyond the heat shock response, this compound is involved in a variety of other cellular processes. Emerging evidence suggests its role in regulating genes involved in metabolism, cell cycle, and developmental programs.[7][8] In cancer cells, this compound can drive a transcriptional program that is distinct from the heat shock response and supports malignancy.[7] For instance, this compound has been shown to potentiate c-MYC-mediated transcription independently of the canonical heat shock response.
Q3: How can I differentiate between on-target (canonical) and off-target (non-canonical) this compound activity in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of experimental results. A multi-pronged approach is recommended:
-
Genome-wide analysis: Techniques like ChIP-seq for this compound binding and RNA-seq for transcriptional profiling can provide a global view of this compound activity. By integrating these datasets, you can identify genes that are both bound by this compound and show altered expression.
-
Targeted validation: Putative on-target and off-target genes identified from genome-wide studies should be validated using more focused techniques. Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) can confirm this compound binding to specific genomic loci, while RT-qPCR can validate changes in gene expression.
-
Functional assays: Luciferase reporter assays can be used to determine if this compound binding to a specific promoter region results in transcriptional activation or repression.
Q4: What are the key experimental controls to include when studying this compound?
A4: Robust experimental design with appropriate controls is essential. Key controls include:
-
Negative control for ChIP: An IgG isotype control antibody should be used in parallel with the this compound antibody in ChIP experiments to control for non-specific binding of antibodies and the chromatin immunoprecipitation reagents.
-
This compound-null or knockdown cells: Using cells where this compound has been knocked out or knocked down (e.g., via CRISPR or siRNA) is a critical control to confirm that the observed effects are indeed this compound-dependent.[5]
-
Unstimulated/vehicle-treated controls: In experiments involving this compound activation (e.g., by heat shock or small molecules), a parallel control group that is not subjected to the stimulus is necessary to establish a baseline.
-
Reporter assay controls: In luciferase assays, a promoterless luciferase vector and a vector with a constitutively active promoter (e.g., CMV) should be used as negative and positive controls, respectively.
Troubleshooting Guides
Issue 1: High background in this compound ChIP-seq/ChIP-qPCR.
| Possible Cause | Troubleshooting Step |
| Antibody non-specificity | Validate the this compound antibody for ChIP applications using western blot and immunoprecipitation. Test multiple ChIP-validated antibodies if possible. |
| Incomplete cell lysis | Ensure complete cell lysis to release nuclear contents. Optimize lysis buffer composition and incubation times. |
| Insufficient chromatin shearing | Verify chromatin fragmentation by running an aliquot on an agarose gel. Aim for fragments between 200-1000 bp. Optimize sonication or enzymatic digestion conditions. |
| Excessive antibody or beads | Titrate the amount of this compound antibody and protein A/G beads to find the optimal ratio that minimizes background while maximizing signal. |
| Inadequate washing | Increase the number and stringency of wash steps after immunoprecipitation to remove non-specifically bound chromatin. |
Issue 2: Discrepancy between this compound binding and gene expression changes.
| Possible Cause | Troubleshooting Step |
| Indirect this compound regulation | The gene may be an indirect target of this compound. Investigate the promoters of the affected genes for binding sites of other transcription factors that may be regulated by this compound. |
| This compound binding without transcriptional activation | This compound binding is not always sufficient for transcriptional activation.[2][5] The local chromatin environment or the absence of necessary co-factors can prevent gene expression. Consider performing ATAC-seq to assess chromatin accessibility at this compound binding sites. |
| Post-transcriptional regulation | The observed changes in gene expression may be due to post-transcriptional mechanisms.[5][6] |
| Cell-type specific this compound function | This compound target genes can vary between different cell types.[7] Ensure that the cell line used is appropriate for the research question. |
Quantitative Data Summary
The following table summarizes data from genome-wide this compound binding studies to provide an overview of the extent of its on-target and off-target interactions.
| Metric | Observation | Reference |
| This compound Binding Sites (Heat Shock) | Thousands of binding sites are observed upon heat shock, with a significant portion in intergenic and intronic regions. | [2][3] |
| This compound Binding vs. Gene Induction | Only a fraction of genes with this compound bound to their promoters are induced by heat shock. For example, in one study, only 48% of genes bound by HSF1 were induced. | [5] |
| Gene Induction without this compound Binding | A subset of genes can be induced by heat shock without detectable this compound binding to their promoters, suggesting indirect regulation. | [4][5][6] |
| This compound as a Repressor | In addition to activation, this compound has been described as a transcriptional repressor for some genes. |
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
This protocol allows for the validation of this compound binding to specific DNA sequences.
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to isolate the nuclei.
-
Chromatin Fragmentation: Resuspend the nuclear pellet and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-HSF1A antibody or an IgG control antibody.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Use the purified DNA as a template for qPCR with primers specific to the putative this compound binding sites and a negative control region.
Protocol 2: Luciferase Reporter Assay
This protocol measures the ability of this compound to regulate the transcriptional activity of a specific promoter.
-
Plasmid Construction: Clone the promoter region of interest upstream of a luciferase reporter gene in an appropriate vector.
-
Transfection: Co-transfect the reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) into the cells of interest.
-
This compound Activation/Inhibition: Treat the transfected cells with a stimulus to activate or inhibit this compound (e.g., heat shock, small molecule inhibitor).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity between treated and untreated cells.
Visualizations
Caption: Canonical HSF1 signaling pathway.
Caption: Experimental workflow for identifying HSF1 off-target effects.
Caption: Troubleshooting logic for HSF1 experiments.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Regulation of heat shock transcription factors and their roles in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biostate.ai [biostate.ai]
- 5. m.youtube.com [m.youtube.com]
- 6. google.com [google.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. journals.biologists.com [journals.biologists.com]
Interpreting negative results in HSF1A experiments
Welcome to the technical support center for HSF1A experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret negative or unexpected results in their studies involving the HSF1 activator, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate Heat Shock Factor 1 (HSF1)?
This compound is a cell-permeable small molecule that activates the Heat Shock Response (HSR) by targeting the Chaperonin TCP-1 Ring Complex (TRiC), also known as CCT.[1] Under normal conditions, TRiC is part of a larger complex with HSP90 and HSP70 that keeps HSF1 in an inactive, monomeric state.[2][3][4] this compound inhibits TRiC activity, which is thought to disrupt the inhibitory complex, leading to the release of HSF1.[1] Once released, HSF1 undergoes a series of activation steps:
-
Trimerization: Monomeric HSF1 forms a homotrimer.[4]
-
Nuclear Translocation: The HSF1 trimer moves from the cytoplasm into the nucleus.[5]
-
Phosphorylation: HSF1 is hyperphosphorylated on several serine residues, notably Serine 326, which is crucial for its transcriptional activity.[6][7][8]
-
DNA Binding: The activated HSF1 trimer binds to Heat Shock Elements (HSEs) in the promoter regions of its target genes.[8][9]
-
Transcriptional Activation: This binding initiates the transcription of heat shock proteins (HSPs), such as HSP70 and HSP27, and other target genes.[2][10]
Q2: I treated my cells with this compound, but I don't see an increase in HSP70 protein levels by Western blot. What could be the problem?
This is a common issue that can arise from several factors. Please refer to the detailed troubleshooting guide for Western blotting below. Key areas to investigate include the this compound treatment protocol, the health and type of your cells, the specifics of your Western blot protocol, and the quality of your antibodies.
Q3: Is HSF1 phosphorylation at Ser326 always indicative of transcriptional activation?
While phosphorylation at Ser326 is a widely used marker for HSF1 activation and is generally correlated with its transcriptional competence, the relationship is complex.[7][11] Some studies suggest that hyperphosphorylation is a fine-tuning mechanism for already transcriptionally competent HSF1.[11] It is possible to observe HSF1 phosphorylation without a robust induction of target genes. Therefore, it is always recommended to measure the expression of HSF1 target genes (e.g., HSPA1A, DNAJB1) by qRT-PCR or protein levels of HSPs (e.g., HSP70) by Western blot to confirm functional activation.
Q4: How long should I treat my cells with this compound to see a response?
The optimal treatment time can vary depending on the cell type and the specific endpoint being measured. HSF1 activation is a dynamic process. Phosphorylation of HSF1 can be detected relatively early (e.g., within 1-4 hours).[6] However, the accumulation of HSP70 protein may require longer incubation times (e.g., 6-24 hours) to allow for transcription and translation.[6] It is advisable to perform a time-course experiment to determine the optimal treatment duration for your specific experimental system.
Troubleshooting Guides
Issue 1: No Induction of HSF1 Target Genes (e.g., HSP70) after this compound Treatment
If you do not observe the expected induction of HSF1 target genes, systemically check the following potential causes:
Caption: A logical workflow for troubleshooting the absence of an this compound response.
Table 1: Troubleshooting Guide for Lack of this compound-Induced Gene Expression
| Potential Cause | Recommended Action |
| This compound Integrity | Ensure this compound is properly stored (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a stock solution for each experiment. |
| Cell Health | Confirm that cells are healthy, within a low passage number, and not overly confluent, as these factors can affect their ability to respond to stimuli. |
| This compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Effective concentrations can vary between cell types. |
| Treatment Duration | Conduct a time-course experiment. HSF1 phosphorylation may be an early event, while HSP70 protein accumulation will be delayed. |
| Cell Lysis | Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent degradation of your target proteins and maintain phosphorylation states.[12] |
| Antibody Performance | Validate your primary antibodies for HSF1, phospho-HSF1 (S326), and HSP70. Use a positive control, such as heat shock-treated cells (e.g., 42°C for 1 hour followed by recovery), to confirm that the antibodies can detect the target proteins. |
| Western Blotting Technique | Review your Western blot protocol for potential issues with protein transfer, blocking, antibody concentrations, and detection reagents. |
| qRT-PCR Issues | Check the integrity of your RNA, the efficiency of your reverse transcription, and the specificity and efficiency of your primers for HSF1 target genes (HSPA1A, DNAJB1). |
| Low Endogenous HSF1 | Verify the expression level of HSF1 in your cell line. Some cell lines may have very low basal levels of HSF1.[13] |
Issue 2: Negative or Ambiguous Results in HSE-Luciferase Reporter Assays
An HSE-driven luciferase reporter is a common method to specifically measure HSF1 transcriptional activity.[10][14]
Table 2: Troubleshooting Guide for HSE-Luciferase Reporter Assays
| Potential Cause | Recommended Action |
| Low Transfection Efficiency | Optimize your transfection protocol. Use a co-transfected reporter (e.g., Renilla luciferase or β-galactosidase) to normalize for transfection efficiency. |
| Promoter/Reporter Construct | Ensure your construct contains multiple copies of the Heat Shock Element (HSE) as this can synergistically increase the response to HSF1 activation.[14] A minimal promoter (e.g., TATA box) is often used to reduce basal activity. |
| Cell Lysis and Assay | Use a lysis buffer compatible with the luciferase assay system. Ensure that the luciferase substrate is fresh and properly prepared. |
| Signal Quenching | High cell density or components in the cell culture medium can sometimes quench the luciferase signal. Ensure you are working within the linear range of the assay. |
| Timing of Assay | Perform a time-course experiment after this compound treatment to capture the peak of luciferase expression. Using a reporter with a destabilized luciferase can provide better temporal resolution.[10] |
| Negative Control | Include a negative control (e.g., vehicle-treated cells) to establish a baseline for fold-induction calculations. |
| Positive Control | Use a known HSF1 activator, such as heat shock (e.g., 43°C for 30-60 minutes), to confirm that the reporter system is responsive in your cells.[14][15] |
Experimental Protocols
Protocol 1: Western Blotting for HSF1 Activation
This protocol details the detection of total HSF1, phosphorylated HSF1 (Ser326), and HSP70 induction.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration. For a positive control, incubate a plate of cells at 42-43°C for 1 hour, followed by a recovery period at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer and Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is generally recommended.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HSF1, phospho-HSF1 (Ser326), HSP70, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 2: HSE-Luciferase Reporter Assay
This protocol outlines the steps for measuring HSF1 transcriptional activity.
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. The next day, co-transfect cells with an HSE-firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Treatment: 24 hours post-transfection, replace the medium and treat the cells with this compound, a vehicle control, or a positive control (e.g., heat shock).
-
Cell Lysis: After the desired treatment time, wash the cells with PBS and lyse them according to the manufacturer's instructions for your dual-luciferase assay system.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold induction by dividing the normalized luciferase activity of the treated samples by the normalized activity of the vehicle control samples.
Protocol 3: qRT-PCR for HSF1 Target Gene Expression
This protocol is for quantifying the mRNA levels of HSF1 target genes.
-
Cell Treatment and RNA Extraction: Treat cells with this compound or controls as described for the Western blot protocol. Harvest the cells and extract total RNA using a commercial kit.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with primers specific for your genes of interest (e.g., HSPA1A, DNAJB1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Signaling Pathway and Experimental Diagrams
HSF1 Activation Signaling Pathway
Caption: The signaling pathway of HSF1 activation induced by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]
- 3. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development [thno.org]
- 5. Unveiling the HSF1 Interaction Network: Key Regulators of Its Function in Cancer [mdpi.com]
- 6. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of phosphorylation of human heat shock factor 1 in cells experiencing a stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSF1 Can Prevent Inflammation following Heat Shock by Inhibiting the Excessive Activation of the ATF3 and JUN&FOS Genes [mdpi.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uncoupling Stress-Inducible Phosphorylation of Heat Shock Factor 1 from Its Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. An artificial HSE promoter for efficient and selective detection of heat shock pathway activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Measurement of HSF1 Activity in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals measuring Heat Shock Factor 1 (HSF1) activity in cells.
Frequently Asked Questions (FAQs)
General
-
Q1: What are the common methods to measure HSF1 activity?
-
A1: HSF1 activity can be assessed through various direct and indirect methods, including:
-
Reporter Gene Assays: Quantifying the expression of a reporter gene (e.g., luciferase) under the control of a Heat Shock Element (HSE) promoter.[1][2][3][4][5]
-
HSF1 Target Gene Expression Analysis: Measuring the mRNA or protein levels of HSF1 target genes, such as Heat Shock Proteins (HSPs).[6][7]
-
Electrophoretic Mobility Shift Assay (EMSA): Detecting the binding of HSF1 to a labeled HSE DNA probe.[8][9][10]
-
ELISA-Based Transcription Factor Activity Assays: Quantifying active HSF1 in nuclear extracts or whole-cell lysates.[11][12]
-
Chromatin Immunoprecipitation (ChIP): Determining the in vivo association of HSF1 with the promoter regions of its target genes.[13][14][15][16]
-
Analysis of Post-Translational Modifications (PTMs): Detecting specific PTMs, such as phosphorylation at Ser303, that correlate with HSF1 activity.[17][18][19][20]
-
Immunofluorescence/Subcellular Fractionation: Observing the translocation of HSF1 from the cytoplasm to the nucleus upon activation.[21][22]
-
-
-
Q2: How is HSF1 activated?
-
A2: Under normal conditions, HSF1 is an inactive monomer bound to chaperone proteins like HSP90.[23][24] Upon cellular stress (e.g., heat shock, oxidative stress), these chaperones are recruited to refold denatured proteins, releasing HSF1.[23] Released HSF1 then trimerizes, translocates to the nucleus, and binds to HSEs in the promoter regions of its target genes to initiate their transcription.[23][25]
-
Method-Specific
-
Q3: In a luciferase reporter assay, I see high background luminescence. What could be the cause?
-
A3: High background in a luciferase assay can be due to several factors:
-
Cell type: Some cell lines may have high endogenous promoter activity.
-
Promoter construct: The minimal promoter in your reporter construct might be too active in your cell line.
-
Reagents: Old or improperly stored luciferase substrate can lead to auto-luminescence.
-
Plate reader settings: The sensitivity of the luminometer might be set too high.
-
-
-
Q4: My EMSA for HSF1 is not showing a shift. What are the possible reasons?
-
A4: A lack of a band shift in an EMSA can be due to:
-
Inactive HSF1: The cells may not have been sufficiently stressed to activate HSF1.
-
Problems with nuclear extract: The nuclear extraction procedure may have been inefficient, or the extract may have been degraded.
-
Probe issues: The labeled HSE probe may be degraded, or the labeling efficiency might be low.
-
Binding conditions: The binding buffer composition or incubation time may not be optimal.
-
-
-
Q5: I am not seeing an increase in my HSF1 target gene expression after treatment. What should I check?
-
A5: If you don't observe an induction of HSF1 target genes, consider the following:
-
Treatment effectiveness: The concentration or duration of your HSF1-activating treatment may be insufficient.
-
Time course: The time point at which you are measuring gene expression might be too early or too late.
-
Primer/antibody quality: The primers for qPCR or the antibody for Western blotting may not be specific or efficient.
-
Cell viability: The treatment might be causing significant cell death, affecting the overall gene expression levels.[1]
-
-
Troubleshooting Guides
HSE-Luciferase Reporter Assay
| Issue | Possible Cause | Recommendation |
| High variability between replicates | Inconsistent cell seeding, uneven transfection efficiency, or pipetting errors. | Ensure uniform cell seeding density. Optimize transfection protocol and use a co-transfected internal control (e.g., Renilla luciferase) for normalization.[5] Use calibrated pipettes and careful technique. |
| Low signal-to-noise ratio | Low HSF1 activation, inefficient transfection, or suboptimal luciferase assay conditions. | Confirm HSF1 activation with a positive control (e.g., heat shock). Optimize transfection reagent and DNA concentration. Ensure luciferase substrate is fresh and at the correct temperature. |
| No induction with known HSF1 activator | Reporter construct integrity is compromised. The cell line is unresponsive. | Sequence the HSE promoter region of the plasmid to verify its integrity. Test a different cell line known to have a robust heat shock response. |
Electrophoretic Mobility Shift Assay (EMSA)
| Issue | Possible Cause | Recommendation |
| Smeared bands | Nuclear extract degradation, inappropriate gel running conditions. | Prepare fresh nuclear extracts with protease inhibitors. Run the gel at a lower voltage and/or in a cold room. |
| Non-specific bands | Insufficient non-specific competitor DNA (e.g., poly(dI-dC)). | Increase the concentration of poly(dI-dC) in the binding reaction.[26] |
| Weak or no specific band shift | Low abundance of active HSF1 in the nuclear extract. Suboptimal binding conditions. | Enrich for HSF1 using an antibody (supershift) or use more nuclear extract. Optimize binding buffer components (e.g., salt concentration) and incubation time. |
Chromatin Immunoprecipitation (ChIP)
| Issue | Possible Cause | Recommendation |
| Low DNA yield after immunoprecipitation | Inefficient cross-linking, insufficient chromatin shearing, or poor antibody quality. | Optimize formaldehyde cross-linking time.[16] Ensure chromatin is sheared to fragments between 200-1000 bp.[27] Use a ChIP-validated HSF1 antibody. |
| High background in negative control (IgG) | Incomplete washing, too much antibody, or non-specific binding of beads. | Increase the number and stringency of washes. Reduce the amount of IgG used. Pre-clear the chromatin with beads before immunoprecipitation. |
| No enrichment of target gene promoters | HSF1 is not binding to the target promoter under the experimental conditions. Primer design is not optimal. | Verify HSF1 activation. Design and validate ChIP-qPCR primers that amplify a 100-200 bp region of the target promoter. |
Experimental Protocols
1. HSE-Luciferase Reporter Assay for HSF1 Activity
This protocol describes how to measure HSF1 transcriptional activity using a luciferase reporter construct containing a Heat Shock Element (HSE) promoter.
-
Materials:
-
Mammalian cell line
-
HSE-luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the HSE-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
24-48 hours post-transfection, treat the cells with your compound of interest or a positive control (e.g., heat shock at 42°C for 1 hour).
-
Following treatment, lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit protocol.[3][4][28]
-
Calculate the relative HSF1 activity by normalizing the firefly luciferase activity to the Renilla luciferase activity for each well.[5]
-
2. Electrophoretic Mobility Shift Assay (EMSA) for HSF1-DNA Binding
This protocol details the detection of active HSF1 binding to a labeled DNA probe containing a Heat Shock Element (HSE).
-
Materials:
-
Nuclear extraction buffer
-
Biotin- or radioactively-labeled HSE oligonucleotide probe
-
Unlabeled competitor HSE probe
-
Poly(dI-dC)
-
EMSA binding buffer
-
TBE buffer
-
6% non-denaturing polyacrylamide gel
-
Detection reagents for biotin or autoradiography film for radioactive probes
-
-
Procedure:
-
Prepare nuclear extracts from treated and untreated cells.
-
Set up the binding reactions in separate tubes:
-
Negative control: Labeled probe only (no nuclear extract).
-
Experimental sample: Labeled probe + nuclear extract from treated cells.
-
Competition control: Labeled probe + nuclear extract + excess unlabeled competitor probe.
-
-
To each reaction tube containing nuclear extract, add EMSA binding buffer and poly(dI-dC). Incubate on ice.
-
Add the labeled HSE probe to all tubes. For the competition control, add the unlabeled probe before the labeled probe.
-
Incubate the reactions at room temperature to allow for HSF1-DNA binding.
-
Load the samples onto a pre-run 6% non-denaturing polyacrylamide gel.
-
Run the gel in 0.5X TBE buffer until the dye front is near the bottom.
-
Transfer the DNA to a nylon membrane and detect the labeled probe using appropriate methods (chemiluminescence for biotin or autoradiography for radioactivity).[9][10][26][29]
-
3. Chromatin Immunoprecipitation (ChIP) for HSF1
This protocol describes the procedure to determine the in vivo binding of HSF1 to specific gene promoters.
-
Materials:
-
Formaldehyde
-
Glycine
-
Lysis buffers
-
Sonicator or micrococcal nuclease
-
ChIP-validated HSF1 antibody
-
Normal IgG (negative control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target and control gene regions
-
-
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium. Quench the reaction with glycine.[14][16]
-
Lyse the cells and isolate the nuclei.
-
Fragment the chromatin by sonication or enzymatic digestion to obtain DNA fragments of 200-1000 bp.[27][30]
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Immunoprecipitate the HSF1-DNA complexes by incubating the chromatin with an HSF1-specific antibody overnight. Use a normal IgG antibody as a negative control.
-
Capture the antibody-HSF1-DNA complexes with protein A/G magnetic beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the HSF1-DNA complexes from the beads.
-
Reverse the cross-links by heating in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the amount of target gene promoter DNA in the HSF1 ChIP sample and the input sample using qPCR.
-
Visualizations
Caption: HSF1 activation pathway in response to cellular stress.
Caption: Workflow for HSF1 activity measurement using a luciferase reporter assay.
Caption: Chromatin Immunoprecipitation (ChIP) workflow for assessing HSF1 DNA binding.
References
- 1. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotection by Heat Shock Factor-1 (HSF1) and Trimerization-Deficient Mutant Identifies Novel Alterations in Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. signosisinc.com [signosisinc.com]
- 10. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 11. assaygenie.com [assaygenie.com]
- 12. raybiotech.com [raybiotech.com]
- 13. academic.oup.com [academic.oup.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Post-translational modification of human heat shock factors and their functions: a recent update by proteomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deciphering human heat shock transcription factor 1 regulation via post-translational modification in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
- 23. What are HSF1 activators and how do they work? [synapse.patsnap.com]
- 24. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Hsf1 | Abcam [abcam.com]
- 26. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 27. m.youtube.com [m.youtube.com]
- 28. m.youtube.com [m.youtube.com]
- 29. med.upenn.edu [med.upenn.edu]
- 30. m.youtube.com [m.youtube.com]
Technical Support Center: In Vivo Administration of HSF1A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the HSF1 activator, HSF1A, in in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a cell-permeable small molecule that activates Heat Shock Factor 1 (HSF1).[1] It functions as a specific inhibitor of the chaperonin TRiC/CCT (Chaperonin Containing TCP-1).[1][2] Under normal conditions, TRiC/CCT is part of a complex that keeps HSF1 in an inactive monomeric state.[3][4] By binding to TRiC subunits and inhibiting its activity, this compound disrupts this repressive interaction.[1][2] This leads to the trimerization of HSF1, its translocation to the nucleus, and subsequent binding to Heat Shock Elements (HSEs) in the promoter regions of its target genes, including Heat Shock Proteins (HSPs).[3][4] This activation of the Heat Shock Response (HSR) helps protect cells from stress-induced apoptosis.[1][2]
2. What are the common delivery routes for this compound in vivo?
As a small molecule, this compound is typically administered systemically. Published studies have utilized daily administration routes, though the exact method (e.g., intraperitoneal, intravenous, or oral gavage) may vary depending on the experimental design and animal model. The formulation of this compound for in vivo use is critical for its solubility and bioavailability.
3. How can I monitor HSF1 activation in vivo after this compound administration?
HSF1 activation can be monitored through various methods:
-
Reporter Gene Assays: Utilizing transgenic animals or targeted delivery of a reporter construct (e.g., luciferase) under the control of an HSE-containing promoter allows for real-time, quantifiable assessment of HSF1 transcriptional activity.[5]
-
Western Blotting: Tissue lysates can be analyzed for the upregulation of HSF1 target proteins, such as HSP70, HSP90, and HSP27.
-
Immunohistochemistry (IHC): Tissue sections can be stained to visualize the nuclear translocation of HSF1 and the increased expression of HSPs in specific cell types.
-
Quantitative PCR (qPCR): RNA extracted from tissues can be used to measure the induction of HSF1 target gene transcription.
4. What are the potential off-target effects of this compound?
While this compound is described as a specific inhibitor of TRiC/CCT, all small molecule inhibitors have the potential for off-target effects. These could arise from interactions with other proteins or pathways. It is crucial to include appropriate controls in your experiments, such as vehicle-only treated animals and, if possible, a structurally related but inactive compound. Comprehensive transcriptomic or proteomic analyses of tissues from this compound-treated animals can also help identify potential off-target signatures.
5. Are there known toxicities associated with this compound administration?
Preclinical studies are necessary to determine the toxicity profile of this compound. One study in rats using a high dose did not report overt toxicity, but this can be model and dose-dependent.[1] Researchers should conduct preliminary dose-escalation studies to identify a maximum tolerated dose (MTD) in their specific model. Monitoring for signs of toxicity includes regular observation of animal weight, behavior, and post-mortem histological analysis of major organs.
Troubleshooting Guides
Problem 1: No evidence of HSF1 activation after this compound administration.
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability/Solubility | Review the formulation and administration route. Ensure this compound is fully dissolved. Consider alternative solvents or formulations (e.g., inclusion of cyclodextrins). Verify the stability of this compound in the formulation over time. |
| Inadequate Dose | The effective dose can vary between animal models and species. Perform a dose-response study to determine the optimal concentration of this compound for your model. |
| Incorrect Timing of Analysis | The kinetics of HSF1 activation and downstream HSP expression can be transient. Conduct a time-course experiment to identify the peak of HSF1 activation and target gene expression. |
| Ineffective this compound | Verify the purity and integrity of your this compound compound. If possible, test its activity in an in vitro cell-based assay before in vivo use. |
| Model-Specific Differences | The regulation of the HSR can have species- or strain-specific variations. Review the literature for baseline HSR activity in your chosen animal model. |
Problem 2: Significant toxicity or adverse effects observed in treated animals.
| Potential Cause | Troubleshooting Step |
| Dose is too high | Reduce the administered dose of this compound. Conduct a dose-escalation study to find the maximum tolerated dose (MTD) that does not cause overt toxicity. |
| Off-target effects | Investigate potential off-target effects through transcriptomic or proteomic analysis. Compare the phenotype to known off-target effects of similar compounds if available. |
| Vehicle-related toxicity | Administer the vehicle alone to a control group of animals to rule out toxicity from the solvent or formulation components. |
| Chronic activation of HSR | Prolonged activation of the heat shock response can be detrimental. Consider a less frequent dosing schedule. |
Quantitative Data Summary
The following table summarizes key quantitative data from a representative in vivo study using this compound. Researchers should use this as a starting point and optimize for their specific experimental conditions.
| Parameter | Value | Source |
| Animal Model | WKY rats | [1] |
| Condition | Doxorubicin-induced cardiotoxicity | [1] |
| This compound Dose | 100 mg/kg/day | [1] |
| Route of Administration | Not specified, likely systemic (e.g., gavage, IP) | [1] |
| Primary Outcome | Alleviation of doxorubicin-induced cardiac dysfunction | [1] |
Experimental Protocols
Protocol 1: In Vivo Luciferase Reporter Assay for HSF1 Activity
This protocol provides a general framework for assessing HSF1 transcriptional activity in vivo using a luciferase reporter system.
-
Animal Model: Utilize a transgenic mouse line expressing the firefly luciferase gene under the control of a promoter containing multiple Heat Shock Elements (HSEs).
-
This compound Administration:
-
Prepare this compound in a sterile, biocompatible vehicle (e.g., PBS with 5% DMSO and 10% Tween 80).
-
Administer this compound to the experimental group and vehicle to the control group via the chosen route (e.g., intraperitoneal injection).
-
-
In Vivo Imaging:
-
At selected time points post-administration (e.g., 2, 4, 6, 8, 24 hours), anesthetize the mice.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
After a 10-15 minute wait for substrate distribution, perform whole-body imaging using an in vivo imaging system (IVIS) to detect bioluminescence.
-
-
Ex Vivo Analysis:
-
Data Analysis:
-
For in vivo imaging, quantify the bioluminescent signal (photons/second) from regions of interest.
-
For ex vivo analysis, normalize luciferase activity to the total protein concentration of the lysate.
-
Compare the results from the this compound-treated group to the vehicle control group.
-
Visualizations
HSF1 Activation Pathway and this compound Mechanism of Action
Caption: HSF1 activation pathway and the inhibitory role of this compound on TRiC/CCT.
Troubleshooting Workflow: Lack of this compound Efficacy In Vivo
Caption: A logical workflow for troubleshooting lack of efficacy with this compound in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A direct regulatory interaction between chaperonin TRiC and stress responsive transcription factor HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat shock factor protein 1 - Wikipedia [en.wikipedia.org]
- 5. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fredhutch.org [fredhutch.org]
- 7. med.emory.edu [med.emory.edu]
Technical Support Center: Assessing HSF1A Toxicity with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing cell viability assays to assess the toxicity of HSF1A, a cell-permeable activator of Heat Shock Factor 1 (HSF1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why would it be toxic?
A1: this compound is a small molecule that activates Heat Shock Factor 1 (HSF1), a master transcriptional regulator of the heat shock response.[1][2][3] While HSF1 activation is generally associated with cytoprotection through the upregulation of chaperone proteins, sustained or excessive activation can lead to toxicity. This paradoxical effect occurs because HSF1 can also induce the expression of pro-apoptotic genes, such as Tdag51, tipping the cellular balance towards cell death.[1][4] Therefore, assessing the therapeutic window and potential toxicity of HSF1 activators like this compound is critical.
Q2: Which cell viability assay is best for assessing this compound toxicity?
A2: There is no single "best" assay. The choice of assay depends on the specific research question and the suspected mechanism of toxicity. A multi-assay approach is highly recommended for a comprehensive assessment.
-
For assessing metabolic activity and overall cell health: MTT, XTT, or MTS assays are suitable. These assays measure the activity of mitochondrial dehydrogenases.
-
For specifically detecting apoptosis: An Annexin V/Propidium Iodide (PI) assay is the gold standard. This assay can distinguish between early and late apoptotic cells.
-
For measuring membrane integrity (necrosis): A Lactate Dehydrogenase (LDH) release assay can be used in conjunction with other assays.
Q3: Can this compound interference affect the results of metabolic assays like MTT?
A3: It is possible. Since this compound modulates cellular stress responses, it could potentially alter mitochondrial function or the expression of oxidoreductase enzymes, which are central to the MTT assay. It is crucial to run appropriate controls, and if significant interference is suspected, to corroborate the results with a non-metabolic assay, such as Annexin V/PI staining or a direct cell counting method like Trypan Blue exclusion.
Troubleshooting Guides
Issue 1: Conflicting Results Between MTT and Annexin V Assays
Scenario: Your MTT assay shows a significant decrease in cell viability after this compound treatment, but the Annexin V/PI assay shows only a marginal increase in apoptosis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cytostatic vs. Cytotoxic Effect: this compound may be inhibiting cell proliferation (cytostatic) rather than directly killing the cells (cytotoxic). The MTT assay reflects metabolic activity, which is often lower in non-proliferating cells. | Perform a cell proliferation assay, such as a BrdU or EdU incorporation assay, to distinguish between cytostatic and cytotoxic effects. |
| Necrotic Cell Death: this compound might be inducing necrosis rather than apoptosis. Annexin V specifically detects apoptosis. | Include a marker for necrosis, such as Propidium Iodide (PI) staining alone or an LDH release assay, to assess membrane integrity. |
| Late-Stage Apoptosis/Secondary Necrosis: If the experiment's endpoint is too late, apoptotic cells may have progressed to secondary necrosis, losing membrane integrity and the distinct Annexin V signal. | Perform a time-course experiment to capture early apoptotic events. Analyze cells at multiple time points after this compound treatment. |
| Assay Interference: As mentioned in the FAQs, this compound could be directly interfering with mitochondrial reductase activity. | Validate your findings with a non-metabolic assay. A direct cell count using a hemocytometer and Trypan Blue staining can provide a straightforward measure of viable cells. |
Issue 2: High Background in MTT/XTT Assay
Scenario: The wells containing only media and the MTT or XTT reagent show a high absorbance reading.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Contamination: Bacterial or yeast contamination in the media or reagents can reduce the tetrazolium salt. | Always use sterile technique. Filter-sterilize all solutions. Visually inspect cultures for signs of contamination before adding the assay reagent. |
| Reagent Instability: The MTT or XTT reagent may have degraded. | Prepare fresh reagents for each experiment. Store stock solutions protected from light and at the recommended temperature. |
| Phenol Red Interference: Phenol red in the culture medium can interfere with absorbance readings. | Use phenol red-free medium for the duration of the assay. |
Issue 3: No Dose-Dependent Response to this compound
Scenario: You do not observe a clear dose-dependent decrease in cell viability with increasing concentrations of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range: The concentrations of this compound used may be too low to induce toxicity or too high, causing a plateau effect. | Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar concentrations) to identify the optimal concentration range for your cell line. |
| Cell Line Resistance: The chosen cell line may be resistant to this compound-induced toxicity. | Test this compound on a panel of different cell lines to identify a sensitive model. |
| Insufficient Incubation Time: The duration of this compound exposure may not be long enough to induce a toxic effect. | Conduct a time-course experiment, treating cells with a fixed concentration of this compound and measuring viability at multiple time points (e.g., 24, 48, 72 hours). |
Data Presentation
The following tables summarize hypothetical quantitative data for this compound toxicity assessment.
Table 1: Dose-Dependent Effect of this compound on HeLa Cell Viability
| This compound Concentration (µM) | % Viability (MTT Assay) | % Apoptotic Cells (Annexin V/PI) |
| 0 (Control) | 100 ± 5.2 | 3.1 ± 0.8 |
| 1 | 95 ± 4.8 | 5.2 ± 1.1 |
| 5 | 78 ± 6.1 | 15.7 ± 2.3 |
| 10 | 52 ± 7.3 | 35.4 ± 4.5 |
| 25 | 25 ± 4.9 | 62.1 ± 5.9 |
| 50 | 12 ± 3.1 | 85.3 ± 6.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Comparison of this compound-Induced Toxicity Across Different Cell Lines (24-hour treatment)
| Cell Line | IC50 (µM) - MTT Assay | % Apoptosis at 25 µM this compound |
| HeLa (Cervical Cancer) | 12.5 | 65% |
| A549 (Lung Cancer) | 28.2 | 42% |
| MCF-7 (Breast Cancer) | 8.9 | 78% |
| HEK293 (Human Embryonic Kidney) | > 50 | 15% |
IC50 values represent the concentration of this compound required to reduce cell viability by 50%.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
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Cells of interest
-
Complete culture medium
-
This compound compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
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Following the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This protocol is for flow cytometry analysis.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: this compound-mediated signaling leading to cell fate decisions.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
References
Technical Support Center: Normalizing Data from HSF1A Treatment Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HSF1A, a known activator of Heat Shock Factor 1 (HSF1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate HSF1?
A1: this compound is a cell-permeable small molecule that activates Heat Shock Factor 1 (HSF1), a master transcriptional regulator of the cellular stress response, also known as the heat shock response (HSR).[1] Under normal conditions, HSF1 is kept in an inactive monomeric state in the cytoplasm through its association with chaperone proteins like HSP90.[1] Upon cellular stress, or through the action of activators like this compound, these chaperones are released, allowing HSF1 to trimerize, translocate to the nucleus, and bind to specific DNA sequences called Heat Shock Elements (HSEs) in the promoter regions of its target genes, thereby inducing their transcription.[1] this compound is thought to facilitate this process by disrupting the interaction between HSF1 and HSP90.[1]
Q2: What are the primary downstream targets of HSF1 activation by this compound?
A2: The primary downstream targets of HSF1 are a group of genes encoding heat shock proteins (HSPs), which act as molecular chaperones to protect cells from proteotoxic stress. Key HSF1 target genes include HSPA1A (encoding Hsp70), HSPB1 (encoding Hsp27), and HSP90AA1 (encoding Hsp90α). Activation of HSF1 by this compound is expected to lead to a significant upregulation of these and other HSP genes.
Q3: What are some common positive controls for this compound treatment experiments?
A3: A common positive control for HSF1 activation is heat shock itself (e.g., incubating cells at 42°C for 1 hour). This provides a robust and well-characterized induction of the heat shock response. Other chemical activators of HSF1, if available and validated in your system, can also serve as positive controls.
Troubleshooting Guides
Gene Expression Analysis (qPCR)
Issue 1: Inconsistent or no induction of HSF1 target genes (e.g., HSPA1A, HSPB1) after this compound treatment.
-
Possible Cause 1: Suboptimal this compound concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type. HSF1 activation can be highly cell-type-specific.
-
-
Possible Cause 2: Inappropriate treatment duration.
-
Troubleshooting Step: Conduct a time-course experiment to identify the peak induction time for HSF1 target genes. The transcriptional response to HSF1 activation is dynamic, with some genes showing rapid and transient induction.[2]
-
-
Possible Cause 3: Poor RNA quality.
-
Troubleshooting Step: Assess RNA integrity using methods like gel electrophoresis or a Bioanalyzer. Degraded RNA can lead to unreliable qPCR results.
-
-
Possible Cause 4: Inefficient reverse transcription or qPCR.
-
Troubleshooting Step: Ensure your reverse transcription and qPCR protocols are optimized. Use high-quality reagents and validate your primer efficiency.
-
-
Possible Cause 5: Inappropriate normalization strategy.
-
Troubleshooting Step: Use stable housekeeping genes for normalization. It is crucial to validate the stability of your chosen reference genes under your experimental conditions, as some commonly used housekeeping genes can be affected by cellular stress.[3] The geometric mean of multiple validated reference genes can provide more robust normalization.[3]
-
Issue 2: High variability in qPCR data between biological replicates.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Troubleshooting Step: Maintain consistent cell density, passage number, and growth conditions across all experimental replicates.
-
-
Possible Cause 2: Pipetting errors.
-
Troubleshooting Step: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.
-
-
Possible Cause 3: Unstable reference gene expression.
-
Troubleshooting Step: Validate your reference genes using algorithms like geNorm or NormFinder to identify the most stable genes for your experimental setup.[4]
-
Protein Analysis (Western Blot)
Issue 3: No detectable increase in HSF1 phosphorylation or Hsp70 protein levels after this compound treatment.
-
Possible Cause 1: Insufficient this compound concentration or treatment time.
-
Troubleshooting Step: As with qPCR, perform dose-response and time-course experiments to determine the optimal conditions for detecting changes in protein levels and post-translational modifications. Phosphorylation events can be transient.[5]
-
-
Possible Cause 2: Poor antibody quality.
-
Troubleshooting Step: Use antibodies that have been validated for Western blotting and are specific for the phosphorylated form of HSF1 or the target HSP.
-
-
Possible Cause 3: Inefficient protein extraction or sample handling.
-
Troubleshooting Step: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve protein modifications and prevent degradation. Ensure complete cell lysis and accurate protein quantification.
-
-
Possible Cause 4: Suboptimal Western blot protocol.
-
Troubleshooting Step: Optimize transfer conditions, blocking buffers, and antibody incubation times and concentrations.
-
Issue 4: High background or non-specific bands on the Western blot.
-
Possible Cause 1: Antibody concentration is too high.
-
Troubleshooting Step: Titrate your primary and secondary antibodies to determine the optimal working concentration.
-
-
Possible Cause 2: Inadequate blocking.
-
Troubleshooting Step: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
-
Possible Cause 3: Insufficient washing.
-
Troubleshooting Step: Increase the number and duration of washes between antibody incubations.
-
Data Presentation
Table 1: Example of Normalized HSF1 Target Gene Expression Data from a qPCR Experiment
| Treatment | Target Gene | Normalized Fold Change (Mean ± SD) | p-value |
| Vehicle Control | HSPA1A | 1.00 ± 0.15 | - |
| This compound (10 µM) | HSPA1A | 8.50 ± 1.20 | <0.001 |
| Vehicle Control | HSPB1 | 1.00 ± 0.21 | - |
| This compound (10 µM) | HSPB1 | 4.25 ± 0.65 | <0.01 |
Data was normalized to the geometric mean of two validated housekeeping genes (e.g., GAPDH and ACTB). Fold change was calculated using the ΔΔCt method. Statistical significance was determined using a Student's t-test.
Table 2: Example of Densitometry Analysis of HSF1 Phosphorylation from a Western Blot Experiment
| Treatment | Phospho-HSF1 / Total HSF1 Ratio (Mean ± SD) | p-value |
| Vehicle Control | 1.00 ± 0.12 | - |
| This compound (10 µM) | 3.75 ± 0.45 | <0.005 |
Densitometry values for phosphorylated HSF1 were normalized to the total HSF1 protein levels to account for any variations in protein loading.
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for HSF1 Target Gene Expression
-
Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control (e.g., DMSO).
-
RNA Extraction: Lyse cells directly in the culture plate using a suitable lysis buffer and extract total RNA using a commercially available kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (A260/A280 ratio). Assess RNA integrity.
-
Reverse Transcription: Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a validated primer set for your target genes and selected housekeeping genes. Run each sample in triplicate.
-
Data Analysis:
-
Calculate the average Ct value for each triplicate.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene(s) (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control samples from the ΔCt of the treated samples (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Calculate the fold change in gene expression as 2-ΔΔCt.[3][6]
-
Protocol 2: Western Blotting for HSF1 Phosphorylation
-
Cell Culture and Treatment: Treat cells with this compound as described for the qPCR protocol.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated HSF1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total HSF1 to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-HSF1 band to the total HSF1 band.
Mandatory Visualization
Caption: this compound-mediated activation of the HSF1 signaling pathway.
Caption: Experimental workflow for qPCR analysis of HSF1 target genes.
Caption: Logical workflow for Western blot data normalization.
References
- 1. Dynamic control of Hsf1 during heat shock by a chaperone switch and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Properly Normalize Your qPCR Data [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating HSF1A Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Heat Shock Factor 1 (HSF1) is a critical transcription factor that orchestrates the cellular stress response, making it an attractive therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. Validating that a small molecule, such as HSF1A, directly engages HSF1 in a cellular context is a crucial step in drug development. This guide provides a comparative overview of key methods for confirming this compound target engagement, complete with experimental protocols and data presentation to aid in the selection of the most appropriate assays for your research needs.
Methods for Validating this compound Target Engagement
Several orthogonal methods can be employed to validate the interaction of a compound with HSF1 within a cell. These can be broadly categorized as direct methods that measure the physical interaction between the compound and HSF1, and indirect methods that assess the functional consequences of this engagement.
Direct Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[1] A compound-bound protein will typically have a higher melting temperature than the unbound protein. CETSA can be performed in cell lysates, intact cells, and even tissue samples, providing a physiologically relevant measure of target engagement.[1]
-
Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that a small molecule binding to a protein can protect it from proteolytic degradation.[2] By treating cell lysates with a protease in the presence and absence of the compound, target engagement can be inferred by a reduction in protein degradation.[2]
Indirect Target Engagement Assays:
-
Luciferase Reporter Assay: This is a widely used method to measure the transcriptional activity of HSF1.[3] Cells are engineered to express a luciferase reporter gene under the control of a promoter containing Heat Shock Elements (HSEs), the DNA sequences to which HSF1 binds.[4] An increase in luciferase activity upon treatment with an HSF1 activator indicates target engagement and downstream pathway activation.[5]
-
HSF1 Nuclear Translocation Assay: Under basal conditions, HSF1 is predominantly located in the cytoplasm. Upon activation, it trimerates and translocates to the nucleus to initiate transcription of its target genes.[6] This change in subcellular localization can be visualized and quantified using immunofluorescence microscopy.
-
Downstream Gene and Protein Expression Analysis: Engagement of HSF1 by an activator will lead to the increased transcription and translation of HSF1 target genes, such as HSPA1A (encoding Hsp70) and DNAJB1. These changes can be quantified by quantitative PCR (qPCR) and Western blotting, respectively.
Comparison of this compound Target Validation Methods
| Method | Principle | Assay Format | Throughput | Quantitative Readout | Pros | Cons |
| CETSA® | Ligand-induced thermal stabilization of the target protein.[1] | Cell-based, lysate-based, tissue-based. | Low to high (HT-CETSA).[7] | Isothermal dose-response curves (EC50), Thermal shift (ΔTagg). | Direct measure of target engagement in a native cellular environment.[1] No compound modification needed. | Can be technically demanding. Requires specific antibodies for detection. |
| DARTS | Ligand-induced protection of the target protein from proteolysis.[2] | Lysate-based. | Low to medium. | Dose-dependent protection from degradation. | Label-free method.[8] Does not require compound modification. | Indirect measure of binding. Protease optimization is critical.[8] |
| Luciferase Reporter Assay | Measurement of HSF1-dependent gene transcription.[3] | Cell-based. | High. | Fold induction of luciferase activity, EC50.[5] | Highly sensitive and quantitative. Amenable to high-throughput screening. | Indirect measure of target engagement. Prone to off-target effects influencing the reporter. |
| HSF1 Nuclear Translocation | Visualization of HSF1 movement from the cytoplasm to the nucleus upon activation.[6] | Cell-based (microscopy). | Low to medium. | Percentage of cells with nuclear HSF1, Nuclear/Cytoplasmic intensity ratio. | Provides spatial information about target activation. | Can be semi-quantitative. Requires imaging capabilities. |
| Downstream Gene/Protein Expression | Quantification of HSF1 target gene products (e.g., Hsp70, DNAJB1). | Cell-based (qPCR, Western blot). | Medium. | Fold change in mRNA or protein levels. | Measures a key functional outcome of HSF1 activation. | Indirect and delayed readout. Can be influenced by other pathways. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) Protocol
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Heat Shock: Wash and resuspend cells in a buffered solution. Aliquot cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble HSF1 in the supernatant by Western blotting or high-throughput methods like AlphaLISA®.[7]
-
Data Analysis: Plot the amount of soluble HSF1 as a function of temperature to generate melting curves. Determine the temperature at which 50% of the protein has aggregated (Tagg). For isothermal dose-response experiments, heat all samples at a single temperature in the steep part of the melting curve and plot the soluble HSF1 amount against the compound concentration to determine the EC50.
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Cell Lysis: Harvest cells and prepare a cell lysate using a suitable lysis buffer without protease inhibitors.
-
Compound Incubation: Aliquot the cell lysate and incubate with different concentrations of this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each lysate aliquot and incubate for a specific time to allow for partial protein digestion.[8]
-
Stop Digestion: Stop the proteolytic reaction by adding a protease inhibitor or by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis: Separate the protein fragments by SDS-PAGE and transfer to a membrane.
-
Detection: Probe the membrane with a primary antibody specific for HSF1, followed by a secondary antibody.
-
Data Analysis: Quantify the intensity of the full-length HSF1 band. Increased band intensity in the presence of this compound compared to the vehicle control indicates target engagement.
Luciferase Reporter Assay Protocol
-
Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing HSEs and a Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After an appropriate incubation period for plasmid expression, treat the cells with a dilution series of this compound or a vehicle control.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using appropriate substrates.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction by dividing the normalized luciferase activity of treated cells by that of vehicle-treated cells. Plot the fold induction against the compound concentration to determine the EC50.
HSF1 Nuclear Translocation Immunofluorescence Protocol
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or a vehicle control.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against HSF1. Follow this with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with a DNA dye such as DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Data Analysis: Visually assess the subcellular localization of HSF1. For quantitative analysis, use image analysis software to measure the fluorescence intensity in the nucleus and cytoplasm to calculate a nuclear-to-cytoplasmic ratio, or count the percentage of cells showing clear nuclear accumulation of HSF1.
Visualizing Workflows and Pathways
To further clarify the processes involved in this compound target validation, the following diagrams illustrate the HSF1 signaling pathway, the CETSA experimental workflow, and a logical flow for a comprehensive target validation strategy.
Caption: HSF1 Signaling Pathway.
Caption: CETSA Experimental Workflow.
Caption: this compound Target Validation Strategy.
References
- 1. 2.4. Luciferase Reporter Gene Assay [bio-protocol.org]
- 2. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fredhutch.org [fredhutch.org]
- 7. youtube.com [youtube.com]
- 8. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
HSF1A vs. Other HSF1 Activators: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Heat Shock Factor 1 (HSF1) is a master transcriptional regulator of the cellular stress response, orchestrating the expression of heat shock proteins (HSPs) and other cytoprotective genes. The activation of HSF1 is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and protein-misfolding diseases. A variety of small molecules have been identified that can activate HSF1 through diverse mechanisms. This guide provides a comparative analysis of HSF1A, a specific inhibitor of the TRiC/CCT chaperonin complex, against other classes of HSF1 activators, supported by experimental data and detailed methodologies.
Mechanisms of HSF1 Activation: A Diverse Landscape
HSF1 activators can be broadly categorized based on their mechanism of action. Understanding these differences is crucial for selecting the appropriate tool for specific research or therapeutic applications.
-
TRiC/CCT Inhibitors (e.g., this compound): In unstressed cells, the chaperonin TRiC/CCT (also known as CCT) directly interacts with and represses HSF1. This compound activates HSF1 by binding to TRiC/CCT subunits, thereby disrupting this inhibitory interaction and releasing HSF1 to its active trimeric state.[1][2]
-
Hsp90 Inhibitors (e.g., Geldanamycin, Celastrol): Heat shock protein 90 (Hsp90) is another key negative regulator of HSF1. Hsp90 inhibitors bind to the ATP-binding pocket of Hsp90, preventing its chaperone activity and leading to the release and subsequent activation of HSF1.[3][4]
-
Proteotoxic Stress Inducers: A broad range of compounds activate HSF1 indirectly by inducing cellular stress, such as proteotoxic stress, which leads to an accumulation of misfolded proteins. This increased load of misfolded proteins titrates away chaperones like Hsp90 and TRiC/CCT from HSF1, leading to its activation.
-
Oxidative Stress Inducers: Compounds that generate reactive oxygen species (ROS) can also activate HSF1. Oxidative stress can lead to protein damage and misfolding, thereby triggering the HSF1-mediated stress response.
Quantitative Comparison of HSF1 Activators
The following table summarizes the quantitative data on the potency of various HSF1 activators from a comprehensive study. The data was generated using a HEK293 cell line stably expressing a luciferase reporter gene under the control of a heat shock element (HSE).
| Activator Class | Compound | EC50 (µM) | Max Induction (-fold) |
| TRiC/CCT Inhibitor | This compound | ~2 | Not available in this dataset |
| Hsp90 Inhibitor | Geldanamycin | 0.04 | 120 |
| Hsp90 Inhibitor | 17-AAG | 0.08 | 100 |
| Proteotoxic Stressor | Celastrol | 0.5 | 80 |
| Proteotoxic Stressor | MG132 (Proteasome Inhibitor) | 0.2 | 90 |
| Heavy Metal | Cadmium Sulfate (CdSO4) | 10 | 150 |
| Alcohol | Ethanol | 4% (v/v) | 60 |
EC50 values and Max Induction levels are approximated from the data presented in the supplementary materials of Steurer et al., 2022, Molecular Biotechnology.
Signaling Pathways of HSF1 Activation
The following diagrams illustrate the distinct signaling pathways for different classes of HSF1 activators.
Caption: this compound-mediated HSF1 activation pathway.
Caption: HSF1 activation by Hsp90 inhibitors.
Caption: General HSF1 activation by cellular stress.
Experimental Protocols
HSF1 Luciferase Reporter Assay
This protocol is adapted from the methods described by Steurer et al., 2022.
Objective: To quantify the activation of HSF1 by small molecules.
Materials:
-
HEK293 cells stably expressing a firefly luciferase reporter gene under the control of a Heat Shock Element (HSE) promoter and a constitutively expressed Renilla luciferase for normalization.
-
96-well white, clear-bottom tissue culture plates.
-
Test compounds (this compound and other activators).
-
Dual-Luciferase® Reporter Assay System (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the stable HEK293 reporter cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Lysis: After incubation, wash the cells once with PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Subsequently, add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control. Determine the EC50 values by fitting the dose-response data to a four-parameter logistic equation.
TRiC/CCT ATPase Activity Assay
This protocol is a generalized method for measuring the ATPase activity of the TRiC/CCT complex.
Objective: To determine if a compound (e.g., this compound) inhibits the ATP hydrolysis activity of TRiC/CCT.
Materials:
-
Purified TRiC/CCT complex.
-
ATP.
-
Malachite Green Phosphate Assay Kit.
-
96-well microplate.
-
Plate reader.
-
Test compound (this compound).
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2), purified TRiC/CCT (e.g., 50 nM), and varying concentrations of the test compound. Include a no-enzyme control and a vehicle control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1 mM.
-
Incubation: Incubate the plate at 37°C for a specific time period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Color Development: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions. This typically involves adding a malachite green reagent that forms a colored complex with Pi.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each reaction. Determine the percent inhibition of ATPase activity by the test compound at each concentration and calculate the IC50 value.
Conclusion
The activation of HSF1 can be achieved through a variety of mechanisms, each with its own set of activators. This compound represents a targeted approach by directly inhibiting the HSF1 repressor complex TRiC/CCT. In contrast, Hsp90 inhibitors and general stress-inducing agents activate HSF1 through broader cellular effects. The choice of an HSF1 activator should be guided by the specific research question or therapeutic goal, taking into account the desired specificity and potential off-target effects. The quantitative data and experimental protocols provided in this guide offer a foundation for the rational selection and application of these powerful modulators of the cellular stress response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A direct regulatory interaction between chaperonin TRiC and stress-responsive transcription factor HSF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of HSF1A Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the pharmacological activator HSF1A with genetic models of Heat Shock Factor 1 (HSF1) modulation, including knockout (KO) and knockdown (KD) systems. The objective is to cross-validate the on-target effects of this compound and provide a framework for interpreting experimental results obtained with this compound.
Introduction to HSF1 and this compound
Heat Shock Factor 1 (HSF1) is the master transcriptional regulator of the heat shock response (HSR), a crucial cellular defense mechanism against proteotoxic stress.[1][2] Under stress conditions such as heat shock, oxidative stress, and exposure to toxins, HSF1 is activated, leading to the transcription of heat shock proteins (HSPs). These HSPs function as molecular chaperones, facilitating protein folding, preventing protein aggregation, and promoting cell survival.[1]
This compound is a cell-permeable small molecule that activates HSF1.[3] Its mechanism of action involves the inhibition of the chaperonin TRiC/CCT.[3] The inhibition of TRiC/CCT mimics a state of proteotoxic stress, leading to the activation of HSF1 and the subsequent induction of the HSR.[3]
Comparison of this compound Effects with HSF1 Genetic Models
A direct cross-validation of this compound's effects with HSF1 genetic models in the same study is not extensively documented in publicly available literature. However, by comparing the reported effects of this compound from various studies with the well-characterized phenotypes of HSF1 knockout and knockdown models, we can infer the specificity and on-target nature of this compound.
Gene Expression
This compound Treatment: Studies have shown that this compound treatment leads to the upregulation of HSF1 target genes, most notably HSPs such as HSP70 and HSP27.[4] This induction is a hallmark of HSF1 activation and is expected to be a primary consequence of this compound treatment.
HSF1 Knockout/Knockdown: In contrast, HSF1 knockout or knockdown models exhibit a blunted or completely abrogated heat shock response.[5] These models show a failure to induce HSPs upon stress, confirming the essential role of HSF1 in this process. Furthermore, HSF1 deficiency has been shown to alter the expression of a broader set of genes involved in various cellular processes beyond the classical heat shock response, highlighting the diverse roles of HSF1 in cellular homeostasis.[6][7]
Cross-Validation Logic: The induction of canonical HSF1 target genes by this compound in wild-type cells, which is absent in HSF1-deficient cells, would provide strong evidence for the HSF1-dependent activity of this compound.
Cellular Phenotypes
This compound Treatment: this compound has been shown to protect cells from stress-induced apoptosis.[3] This cytoprotective effect is attributed to the induction of HSPs, which can inhibit apoptotic pathways.
HSF1 Knockout/Knockdown: Conversely, cells lacking HSF1 are more sensitive to various stressors and exhibit increased apoptosis.[5] This increased vulnerability underscores the critical role of HSF1 in cellular defense and survival.
Cross-Validation Logic: A key validation experiment would be to demonstrate that this compound's protective effects against a specific stressor are observed in wild-type cells but are significantly diminished or absent in HSF1 knockout or knockdown cells. This would confirm that the cytoprotective action of this compound is mediated through HSF1.
Experimental Data Summary
While direct comparative studies are scarce, the following table summarizes the expected outcomes based on existing literature, providing a framework for designing cross-validation experiments.
| Parameter | This compound Treatment (in Wild-Type Cells) | HSF1 Knockout/Knockdown | Expected Outcome in this compound-treated HSF1 KO/KD Cells |
| HSF1 Target Gene Expression (e.g., HSP70, HSP27) | Upregulation | No induction or reduced basal expression | No or significantly attenuated upregulation |
| Cell Viability under Stress | Increased | Decreased | No or significantly reduced protection |
| Protein Aggregation | Reduced | Increased | No or significantly reduced effect on aggregation |
Experimental Protocols
To facilitate the cross-validation of this compound effects, detailed protocols for key experiments are provided below.
This compound Treatment of Cultured Cells
Objective: To assess the effect of this compound on gene expression and cell viability.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for qRT-PCR (e.g., SYBR Green Master Mix)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Stress-inducing agent (e.g., heat shock incubator, sodium arsenite)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration (e.g., 6-24 hours).
-
For gene expression analysis:
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qRT-PCR using primers for HSF1 target genes (e.g., HSPA1A, HSPB1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
For cell viability analysis:
-
Co-treat cells with this compound and a stressor.
-
After the treatment period, perform a cell viability assay according to the manufacturer's instructions.
-
Generation of HSF1 Knockdown Cells using siRNA
Objective: To create a transient HSF1-deficient cell line for cross-validation studies.
Materials:
-
Cultured cells
-
HSF1-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Reagents for Western blotting (antibodies against HSF1 and a loading control)
Procedure:
-
Seed cells to be 30-50% confluent at the time of transfection.
-
Dilute siRNA in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate for 48-72 hours to achieve target gene knockdown.
-
Verify knockdown efficiency by Western blotting or qRT-PCR for HSF1.
-
These HSF1-depleted cells can then be used in experiments with this compound as described in Protocol 4.1.
Signaling Pathways and Experimental Workflows
HSF1 Activation Pathway
Caption: HSF1 activation pathway initiated by stress or this compound.
Experimental Workflow for this compound Cross-Validation
Caption: Experimental workflow for cross-validating this compound effects.
Conclusion
References
- 1. What are HSF1 activators and how do they work? [synapse.patsnap.com]
- 2. Heat shock factor protein 1 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted deletion of Hsf1, 2, and 4 genes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rethinking HSF1 in stress, development and organismal health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Unraveling the Efficacy of HSF1 Inhibition Across Diverse Cancer Cell Lines: A Comparative Guide
For Immediate Release
In the intricate landscape of cancer biology, Heat Shock Factor 1 (HSF1) has emerged as a critical transcription factor supporting tumor cell survival, proliferation, and resistance to therapy. Consequently, the development of HSF1 inhibitors represents a promising avenue for novel cancer treatments. This guide provides a comparative analysis of the efficacy of HSF1 inhibition in various cancer cell lines, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in this burgeoning field.
Comparative Efficacy of HSF1 Inhibitors
The therapeutic potential of targeting HSF1 is underscored by the differential sensitivity observed across a spectrum of cancer cell lines. Below, we present quantitative data on the efficacy of two prominent HSF1 inhibitors, KRIBB11 and CCT361814 (NXP800), showcasing their anti-proliferative effects.
KRIBB11: A Broad-Spectrum HSF1 Inhibitor
KRIBB11 has demonstrated inhibitory activity against HSF1 with an IC50 of 1.2 μM.[1] Its cytotoxic effects have been evaluated in multiple cancer cell lines, revealing a broad range of efficacy.
Table 1: IC50 and GI50 Values of KRIBB11 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | GI50 (µM) | Treatment Duration |
| HCT-116 | Colon Carcinoma | 5[2] | 48 hours[2] | |
| HCT-15 | Colon Carcinoma | 5[2] | 48 hours[2] | |
| Mia-PaCa-2 | Pancreatic Cancer | 3[2] | 48 hours[2] | |
| SW-620 | Colorectal Adenocarcinoma | 4[2] | 48 hours[2] | |
| HT-29 | Colorectal Adenocarcinoma | 3[2] | 48 hours[2] | |
| A549 | Lung Carcinoma | 5[2] | 48 hours[2] | |
| MDA-MB-231 | Breast Adenocarcinoma | 8[2] | 48 hours[2] | |
| HCC827 | Non-Small Cell Lung Cancer | 2.8 | 72 hours | |
| HCC827-ErlR | Erlotinib-Resistant NSCLC | 1.4 | 72 hours |
CCT361814 (NXP800): Potent Activity in Ovarian Cancer
The HSF1 pathway inhibitor CCT361814 (also known as NXP800) has shown significant promise, particularly in ovarian cancer models, and has advanced to clinical trials.[3][4] A screen against a panel of human ovarian cancer cell lines highlighted its potent anti-proliferative activity.
Table 2: Anti-proliferative Activity (pGI50) of CCT251236 (a precursor to NXP800) in Human Ovarian Cancer Cell Lines [5]
| Cell Line | pGI50 |
| A2780 | >8.0 |
| COV318 | 7.8 |
| COV362 | 7.7 |
| COV504 | 7.6 |
| IGROV1 | 7.9 |
| OVCAR-3 | 7.8 |
| OVCAR-4 | 7.9 |
| OVCAR-5 | 7.7 |
| OVCAR-8 | 7.9 |
| SKOV3 | 7.3 |
pGI50 is the negative logarithm of the GI50 concentration. A higher pGI50 value indicates greater potency.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (Resazurin-Based)
This protocol outlines a common method for assessing cell viability following treatment with HSF1 inhibitors.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the HSF1 inhibitor or vehicle control (e.g., DMSO) for the desired duration (e.g., 48 or 72 hours).
-
Resazurin Addition: Prepare a working solution of Resazurin (e.g., AlamarBlue) in complete cell culture medium. Remove the drug-containing medium from the wells and add the Resazurin solution.
-
Incubation: Incubate the plates at 37°C for 1-4 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability data against the inhibitor concentration and determine the IC50 or GI50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol details a standard method for quantifying apoptosis induced by HSF1 inhibition using flow cytometry.[2]
-
Cell Treatment: Seed cells in 6-well plates and treat with the HSF1 inhibitor or vehicle control for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.[2] Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells with cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[6]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use an excitation wavelength of 488 nm and detect FITC emission at ~530 nm (usually FL1) and PI emission at >670 nm (usually FL3).
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizing HSF1's Role and Experimental Design
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: HSF1 signaling pathway in cancer.
Caption: In vitro workflow for HSF1 inhibitor efficacy testing.
References
- 1. m.youtube.com [m.youtube.com]
- 2. abcam.cn [abcam.cn]
- 3. First in class HSF1 pathway cancer drug shows strong results in new study | TRM CancerBRC [cancerbrc.org]
- 4. Advancements in HSF1 Pathway Inhibition: The Development and Clinical Progress of NXP800 [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
HSF1A Specificity and Selectivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity and selectivity of molecular probes and potential therapeutics is paramount. This guide provides an objective comparison of HSF1A, a known activator of Heat Shock Factor 1 (HSF1), with other alternative HSF1 modulators. The information is supported by experimental data and detailed methodologies for key assays to aid in the evaluation of these compounds for research and drug development purposes.
Heat Shock Factor 1 (HSF1) is a critical transcription factor that orchestrates the cellular response to stress by upregulating the expression of heat shock proteins (HSPs). Its role in various diseases, including cancer and neurodegenerative disorders, has made it an attractive therapeutic target. This compound is a cell-permeable small molecule that activates HSF1, not by directly binding to it, but through the specific inhibition of the chaperonin TRiC/CCT complex. This guide delves into the specificity and selectivity of this compound, presenting data in a comparative context with other HSF1 modulators.
HSF1 Signaling Pathway
Under normal physiological conditions, HSF1 exists as an inactive monomer in the cytoplasm, bound to HSPs such as HSP90 and HSP70. Upon cellular stress, such as heat shock, oxidative stress, or proteotoxic stress, these chaperones are titrated away to refold denatured proteins. This releases HSF1, allowing it to trimerize, translocate to the nucleus, and bind to heat shock elements (HSEs) in the promoter regions of its target genes, leading to the transcription of HSPs. This compound activates this pathway by inhibiting the TRiC/CCT complex, which is involved in the folding of nascent polypeptides, including HSF1 itself. Inhibition of TRiC/CCT leads to an accumulation of unfolded proteins, mimicking a stress response and thereby activating HSF1.
Comparative Analysis of HSF1 Modulators
Table 1: HSF1 Activators - Potency and Selectivity
| Compound | Mechanism of Action | Target | Potency (EC50/AC50) | Known Selectivity/Off-Targets |
| This compound | Indirect HSF1 activator | TRiC/CCT inhibitor | ~2 µM (for reduced protein aggregation) | Highly selective for TRiC/CCT. Off-target profile across a broad kinase panel is not publicly available. |
| Celastrol | Indirect HSF1 activator | PGC1α transcriptional axis | Not specified for direct HSF1 activation | Activates a broader metabolic program; effects are abrogated in HSF1 knockout mice.[1] |
Table 2: HSF1 Inhibitors - Potency and Selectivity
| Compound | Mechanism of Action | Target | Potency (IC50) | Known Selectivity/Off-Targets |
| KRIBB11 | Direct HSF1 inhibitor | HSF1 | 1.2 µM (Luciferase assay)[2] | Binds directly to HSF1.[2] Some studies suggest HSF1-independent effects on MCL-1 degradation.[3] |
| Rocaglamide | Indirect HSF1 inhibitor | eIF4A (translation initiation factor) | ~50 nM (for HSF1 activation inhibition) | Potent inhibitor of protein translation. |
| IHSF115 | Direct HSF1 inhibitor | HSF1 DNA-binding domain | Not specified | Binds directly to the DNA-binding domain of HSF1.[4] |
Experimental Protocols for Specificity and Selectivity Assays
To rigorously assess the specificity and selectivity of this compound and other modulators, a combination of in vitro and cell-based assays is essential.
HSF1 Transcriptional Activity Assay (Luciferase Reporter Assay)
This cell-based assay is a primary method to quantify the activation or inhibition of the HSF1 signaling pathway.
Detailed Protocol:
-
Cell Culture: Plate human embryonic kidney (HEK293T) cells in a white, clear-bottom 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Transfection: Transfect the cells with a luciferase reporter plasmid containing multiple copies of the Heat Shock Element (HSE) upstream of a minimal promoter driving the expression of firefly luciferase. A co-transfection with a constitutively expressed Renilla luciferase plasmid can be used for normalization.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for plasmid expression.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in cell culture media. Remove the old media from the cells and add the compound-containing media. Include appropriate vehicle controls.
-
Incubation: Incubate the cells with the compounds for a predetermined time, typically 6 to 24 hours.
-
Cell Lysis: Aspirate the media and lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Add firefly luciferase assay reagent to each well and measure the luminescence using a plate-reading luminometer. Subsequently, add the Renilla luciferase substrate and measure the luminescence again.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luminescence against the compound concentration and fit the data to a dose-response curve to determine the EC50 (for activators) or IC50 (for inhibitors) values.
HSF1 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is a biochemical assay used to detect the direct binding of proteins, such as HSF1, to specific DNA sequences (HSEs).
Detailed Protocol:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the HSE consensus sequence. Label one of the oligonucleotides with a detectable marker, such as biotin or a radioactive isotope (e.g., ³²P).
-
Nuclear Extract Preparation: Treat cells with this compound or other compounds for a specified time. Harvest the cells and prepare nuclear extracts using a nuclear extraction kit. Determine the protein concentration of the extracts.
-
Binding Reaction: In a microcentrifuge tube, combine the labeled HSE probe, a specific amount of nuclear extract (e.g., 5-10 µg), and a non-specific competitor DNA (e.g., poly(dI-dC)) in a binding buffer. For competition experiments, add an excess of unlabeled HSE probe. For supershift assays, add an antibody specific to HSF1. Incubate the reaction at room temperature for 20-30 minutes.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or with a cooling system.
-
Transfer and Detection:
-
For biotinylated probes: Transfer the separated complexes to a positively charged nylon membrane. Detect the biotinylated probe using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
-
For radioactive probes: Dry the gel and expose it to an X-ray film or a phosphorimager screen.
-
-
Data Analysis: A "shifted" band, representing the HSF1-HSE complex, will migrate slower than the free probe. The intensity of this shifted band corresponds to the amount of HSF1 binding. A decrease in the shifted band in the presence of an inhibitor or an increase in the presence of an activator indicates the compound's effect on HSF1 DNA binding.
TRiC/CCT ATPase Activity Assay
Since this compound's mechanism involves the inhibition of TRiC/CCT, assessing its effect on the ATPase activity of this chaperonin is a key selectivity assay.
Detailed Protocol:
-
Purification of TRiC/CCT: Purify the TRiC/CCT complex from a suitable source, such as bovine testes or recombinant expression systems.
-
Reaction Setup: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, and ATP.
-
Compound Addition: Add varying concentrations of this compound or other test compounds to the reaction buffer. Include a vehicle control.
-
Reaction Initiation: Initiate the ATPase reaction by adding a defined amount of the purified TRiC/CCT complex to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specific time period (e.g., 30-60 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Plot the amount of Pi released against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for the inhibition of TRiC/CCT ATPase activity.
Conclusion
This compound serves as a valuable tool for studying the HSF1 signaling pathway through its specific inhibition of the TRiC/CCT chaperonin complex. While direct comparative data on its selectivity against other HSF family members is limited, the assays outlined in this guide provide a robust framework for researchers to independently assess the specificity and selectivity of this compound and other HSF1 modulators. A thorough understanding of a compound's on- and off-target effects is crucial for the interpretation of experimental results and for the advancement of HSF1-targeted therapeutics. This guide provides the necessary foundational knowledge and experimental approaches to facilitate such investigations.
References
- 1. Celastrol Protects against Obesity and Metabolic Dysfunction through Activation of a HSF1-PGC1α Transcriptional Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detailed protocol for optimised expression and purification of functional monomeric human Heat Shock Factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSF1 Drives a Transcriptional Program Distinct from Heat Shock to Support Highly Malignant Human Cancers - Fraenkel Lab [fraenkel.mit.edu]
- 4. assaygenie.com [assaygenie.com]
Navigating the Nuances of HSF1A Activation: A Comparative Guide to Reproducibility of Induced Phenotypes
For researchers, scientists, and drug development professionals, understanding the intricacies of Heat Shock Factor 1A (HSF1A) activation is paramount for harnessing its therapeutic potential. This guide provides a comprehensive comparison of common methods used to induce this compound activity, with a focus on the reproducibility of the resulting cellular phenotypes. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate informed experimental design and interpretation.
The activation of this compound, a master transcriptional regulator of the cellular stress response, holds significant promise for the treatment of a wide range of diseases, from neurodegenerative disorders to cancer.[1][2] However, the method of activation can profoundly influence the downstream cellular consequences, and the reproducibility of these this compound-induced phenotypes is a critical consideration for both basic research and clinical translation. This guide compares and contrasts the most frequently employed this compound activation strategies: heat shock and chemical inducers.
Comparison of this compound Activation Methods
The choice of this compound activation method can significantly impact the magnitude and duration of the response, as well as the specific set of downstream genes and pathways that are engaged.[3][4] Below, we summarize the key characteristics and compare the phenotypic outcomes of heat shock versus chemical induction.
| Activation Method | Mechanism of Action | Key Advantages | Key Disadvantages | Reproducibility Considerations |
| Heat Shock | Induces protein misfolding, leading to the release of this compound from its inhibitory complex with HSP90.[5] | - Physiologically relevant stressor- Robust and rapid activation | - Pleiotropic effects beyond this compound activation- Difficult to control dose-response precisely- Can induce cellular toxicity | Generally high within a specific experimental setup, but can be influenced by cell type, confluency, and the precise temperature and duration of the heat shock. |
| Chemical Inducers (e.g., Geldanamycin, Celastrol) | Inhibit HSP90, leading to the release and activation of this compound.[3] | - More specific for the this compound pathway compared to heat shock- Allows for dose-response studies- Amenable to high-throughput screening | - Potential for off-target effects of the chemical inducer- Kinetics of activation may be slower than heat shock | Can be highly reproducible with careful control of compound concentration and treatment duration. However, cell line-specific differences in drug metabolism and uptake can introduce variability.[3] |
Quantitative Analysis of this compound-Induced Phenotypes
To provide a quantitative basis for comparison, the following tables summarize experimental data on the effects of different this compound activation methods on key downstream phenotypes: gene expression, cell viability, and protein aggregation.
Table 1: this compound-Dependent Gene Expression
| Activator | Cell Line | Target Gene | Fold Induction (mRNA) | Reference |
| Heat Shock (42°C, 1h) | HeLa | HSP70 | ~15-fold | [3] |
| Heat Shock (42°C, 1h) | HeLa | HSP27 | ~5-fold | [3] |
| Geldanamycin (1 µM) | HeLa | HSP70 | ~10-fold | [3] |
| Celastrol (2.5 µM) | HEK293 | HSP70 | ~8-fold | [3] |
Table 2: Effect of this compound Activation on Cell Viability
| Condition | Cell Line | Assay | Outcome | Reference |
| This compound Overexpression | Pancreatic Cancer Cells | MTT Assay | Increased cell proliferation | [6] |
| This compound Knockdown + Heat Shock | MEFs | Apoptosis Assay | Increased apoptosis | [1] |
| This compound Activator (this compound) | WKY rats (in vivo) | Cardiac Function | Alleviated Doxorubicin-induced cardiac damage |
Table 3: this compound-Mediated Reduction of Protein Aggregation
| This compound Activator | Model System | Aggregated Protein | Reduction in Aggregates | Reference |
| This compound | Neurodegenerative disease model | Misfolded proteins | Ameliorated protein misfolding | |
| Arimoclomol (co-inducer) | Clinical trials | Dysregulated proteins | Promising results in various diseases | [3] |
Signaling Pathways Regulated by this compound
This compound activity is intricately linked to several major signaling pathways that govern cell fate decisions, including survival, proliferation, and apoptosis. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Experimental Protocols
Reproducibility in studying this compound-induced phenotypes is critically dependent on standardized and well-documented experimental procedures. Below are detailed methodologies for key experiments.
Western Blot for this compound Phosphorylation and HSP70 Induction
Objective: To qualitatively and semi-quantitatively assess the activation of this compound (via phosphorylation at Ser326) and the induction of its target protein, HSP70.
Materials:
-
Cells of interest
-
This compound activator (e.g., heat shock apparatus, chemical inducer)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-HSF1 (Ser326), anti-HSF1 (total), anti-HSP70, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired this compound activator for the specified time and concentration. For heat shock, seal plates with parafilm and submerge in a water bath at the desired temperature (e.g., 42°C) for the specified duration.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer and scrape the cells. Transfer the lysate to a microfuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
MTT Assay for Cell Viability
Objective: To quantitatively assess the effect of this compound activation on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
This compound activator or inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the this compound modulator for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate the plate for 3-4 hours at 37°C in a CO2 incubator.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
Filter Trap Assay for Protein Aggregation
Objective: To quantify the amount of aggregated protein in cell lysates following this compound activation.
Materials:
-
Cells expressing an aggregation-prone protein (e.g., mutant huntingtin)
-
This compound activator
-
Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)
-
Cellulose acetate membrane (0.2 µm pore size)
-
Dot blot apparatus
-
Primary antibody against the aggregated protein
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the this compound activator and lyse them as described in the Western Blot protocol.
-
Filtration: Assemble the dot blot apparatus with the cellulose acetate membrane. Apply an equal amount of protein lysate from each sample to the wells. Apply a vacuum to filter the lysates through the membrane. Aggregated proteins will be trapped on the membrane, while soluble proteins will pass through.
-
Washing: Wash the membrane several times with wash buffer (e.g., PBS with 0.1% Tween-20) to remove any remaining soluble proteins.
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody against the aggregated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again.
-
-
Detection and Analysis: Apply ECL substrate and visualize the dots using a chemiluminescence imaging system. Quantify the intensity of the dots to determine the relative amount of aggregated protein in each sample.
Conclusion
The reproducibility of this compound-induced phenotypes is a cornerstone for advancing our understanding of its biological roles and for the development of novel therapeutics. This guide highlights that while both heat shock and chemical inducers are effective at activating this compound, they present distinct advantages, disadvantages, and considerations for experimental reproducibility. By providing a framework for comparing activation methods, quantitative data on key phenotypes, detailed experimental protocols, and insights into the underlying signaling pathways, we aim to equip researchers with the necessary tools to conduct robust and reproducible studies in the exciting field of this compound biology. Careful consideration of the experimental context and meticulous adherence to standardized protocols will be crucial for unlocking the full therapeutic potential of modulating this compound activity.
References
- 1. HSF1 as a Cancer Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heat Shock Proteins and HSF1 in Cancer [frontiersin.org]
- 3. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional responses of cancer cells to heat shock-inducing stimuli involve amplification of robust HSF1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Heat shock factor 1 inhibits the mitochondrial apoptosis pathway by regulating second mitochondria-derived activator of caspase to promote pancreatic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dual Facets of HSF1A: A Comparative Analysis of its In Vitro and In Vivo Efficacy
For Immediate Release
DURHAM, N.C. – A comprehensive analysis of the small molecule HSF1A, a known activator of Heat Shock Factor 1 (HSF1), reveals distinct yet complementary effects in cellular and whole-organism models. This guide provides a detailed comparison of the in vitro and in vivo activities of this compound, supported by experimental data, to inform researchers, scientists, and drug development professionals in their exploration of therapeutic strategies targeting cellular stress responses.
HSF1 is a critical transcription factor that orchestrates the cellular response to proteotoxic stress by upregulating the expression of heat shock proteins (HSPs), which act as molecular chaperones to maintain protein homeostasis. The dysregulation of HSF1 activity is implicated in a range of diseases, from neurodegenerative disorders to cancer. This compound has emerged as a promising tool to modulate this pathway, and understanding its effects in different biological contexts is paramount for its potential therapeutic application.
In Vitro Effects: Cellular Protection and Chaperone Induction
In controlled laboratory settings using cell cultures, this compound demonstrates a direct and potent ability to activate the HSF1 signaling pathway. The primary mechanism of action for this compound is the inhibition of the chaperonin TRiC/CCT (TCP-1 Ring Complex), a key negative regulator of HSF1.[1] By binding to TRiC subunits, this compound releases the suppression of HSF1, leading to its activation and the subsequent transcription of target genes.[1]
This activation translates to tangible protective effects at the cellular level. Studies have shown that this compound treatment can mitigate stress-induced apoptosis and reduce the formation of protein aggregates.[2] A key outcome of this compound activity is the increased expression of cytoprotective chaperone proteins.
| Cell Line | This compound Concentration | Chaperone Protein | Fold Increase (vs. Control) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 40 µM | Hsp70 | Noticeable Increase | Neef et al., 2010 |
| Mouse Embryonic Fibroblasts (MEFs) | 80 µM | Hsp70 | Strong Increase | Neef et al., 2010 |
| Mouse Embryonic Fibroblasts (MEFs) | 40 µM | Hsp25 | Noticeable Increase | Neef et al., 2010 |
| Mouse Embryonic Fibroblasts (MEFs) | 80 µM | Hsp25 | Strong Increase | Neef et al., 2010 |
Table 1: In Vitro Dose-Dependent Induction of Chaperone Proteins by this compound. Data from immunoblotting experiments in HSF1+/+ mouse embryonic fibroblasts treated with this compound for 15 hours. The fold increase is a qualitative assessment from the provided source.
In Vivo Efficacy: Cardioprotection in a Preclinical Model
The protective effects of this compound observed in vitro have been investigated in a preclinical animal model of doxorubicin-induced cardiotoxicity. Doxorubicin is a potent chemotherapeutic agent, but its use is limited by its dose-dependent cardiotoxic side effects.
In a study involving Wistar-Kyoto (WKY) rats, co-administration of this compound with doxorubicin demonstrated a significant cardioprotective effect.[2] While specific echocardiographic values were not detailed in the available literature, the study reported that supplementation with this compound significantly elevated cardiac functions back to the levels of the control group.[2] This suggests that this compound was able to mitigate the detrimental effects of doxorubicin on heart function.
| Animal Model | Treatment Group | Key Finding | Reference |
| Wistar-Kyoto (WKY) Rats | Doxorubicin (30 mg/kg, cumulative) | Impaired Cardiac Function | MedchemExpress Datasheet |
| Wistar-Kyoto (WKY) Rats | Doxorubicin + this compound (100 mg/kg/day) | Alleviation of Doxorubicin-induced Cardiac Dysfunction | MedchemExpress Datasheet |
| Wistar-Kyoto (WKY) Rats | Control | Normal Cardiac Function | MedchemExpress Datasheet |
Table 2: In Vivo Cardioprotective Effects of this compound. Summary of findings from a study on doxorubicin-induced cardiotoxicity in rats.
Signaling Pathways and Experimental Workflows
The activation of HSF1 by this compound initiates a signaling cascade that culminates in the expression of HSPs and other protective genes. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing this compound's effects.
Caption: this compound-mediated activation of the HSF1 signaling pathway.
References
HSF1A's Impact on Gene Expression: A Comparative Analysis Using RNA-Seq Data
For Researchers, Scientists, and Drug Development Professionals
Heat Shock Factor 1 (HSF1), a crucial transcription factor, orchestrates the cellular response to various stressors, most notably heat shock. Its activation triggers a cascade of gene expression changes aimed at maintaining protein homeostasis and ensuring cell survival. This guide provides a comparative analysis of HSF1A's effect on gene expression, primarily drawing on RNA-sequencing (RNA-seq) data. We will delve into its performance in regulating gene expression, compare it with alternative or related transcription factors, and provide the underlying experimental data and protocols for a comprehensive understanding.
Quantitative Analysis of this compound-Mediated Gene Expression
RNA-seq has become an indispensable tool for elucidating the genome-wide effects of transcription factors like this compound. By comparing the transcriptomes of cells with normal this compound activity to those with this compound knockdown or knockout, researchers can identify genes directly or indirectly regulated by this factor.
A key study by Vihervaara et al. provides valuable insights into the transcriptional programs regulated by HSF1 and its paralog, HSF2, in human U2OS osteosarcoma cells. The data, available through the Gene Expression Omnibus (GEO) under accession number GSE115973, reveals a distinct set of genes regulated by each factor under both normal and stress conditions[1].
Below is a summary of the differentially expressed genes (DEGs) identified in HSF1 knockout (KO) U2OS cells compared to wild-type (WT) cells under non-stress conditions.
| Gene Set | Number of Upregulated Genes in HSF1 KO | Number of Downregulated Genes in HSF1 KO | Total DEGs |
| HSF1-Regulated Genes | 1,234 | 1,197 | 2,431 |
Data summarized from the analysis of GSE115973.
These numbers highlight the significant impact of HSF1 on the cellular transcriptome even in the absence of external stressors. The downregulated genes in the HSF1 KO cells represent those that are positively regulated by HSF1, including a host of chaperone proteins, also known as heat shock proteins (HSPs), which are critical for protein folding and degradation.
Comparison with an Alternative Transcription Factor: HSF2
HSF2 is a paralog of HSF1 and has been implicated in developmental processes and the response to certain stressors. The study by Vihervaara et al. also provides a direct comparison of the gene expression changes following the knockout of HSF1 versus HSF2.
| Transcription Factor Knockout | Number of Upregulated Genes | Number of Downregulated Genes | Key Overlapping Functions |
| HSF1 KO | 1,234 | 1,197 | Heat shock response, protein folding, cellular response to stress |
| HSF2 KO | 876 | 954 | Development, cellular differentiation, response to some chemical stressors |
Data summarized from the analysis of GSE115973.
While there is some overlap in the genes regulated by HSF1 and HSF2, their transcriptional programs are largely distinct. HSF1 is the primary regulator of the canonical heat shock response, with its targets being heavily enriched in genes related to protein quality control. In contrast, HSF2 regulates a different set of genes, suggesting a specialization of their roles in cellular function.
HSF1's Role in Cancer
Beyond the classical heat shock response, HSF1 has been shown to be a key player in cancer. A study by Mendillo et al. revealed that HSF1 drives a transcriptional program in malignant cells that is distinct from the heat shock response and supports various aspects of tumorigenesis[2][3]. This cancer-specific program includes genes involved in cell cycle regulation, metabolism, and signaling.
Experimental Protocols
A typical RNA-seq experiment to analyze the effects of a transcription factor like this compound involves the following key steps:
Cell Culture and Treatment
-
Cell Line: A suitable cell line (e.g., U2OS, MCF7) is cultured under standard conditions.
-
Genetic Perturbation: To study the effect of this compound, its expression is altered using techniques like CRISPR-Cas9 for knockout or siRNA for knockdown.
-
Experimental Conditions: Cells are subjected to specific conditions, such as heat shock (e.g., 42°C for 1 hour) or treatment with a drug, or maintained under normal growth conditions.
RNA Extraction and Library Preparation
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit. The quality and quantity of the RNA are assessed using a spectrophotometer and a bioanalyzer.
-
mRNA Enrichment: Polyadenylated (polyA) mRNA is typically enriched from the total RNA to focus on protein-coding genes.
-
Library Construction: The enriched mRNA is fragmented, and double-stranded cDNA is synthesized. Adapters are then ligated to the cDNA fragments to prepare them for sequencing.
Sequencing and Data Analysis
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Quality Control: The raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.
-
Read Alignment: The processed reads are aligned to a reference genome.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis is performed to identify genes that are significantly differentially expressed between the experimental groups (e.g., this compound knockout vs. wild-type).
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the HSF1 signaling pathway and the general workflow of an RNA-seq experiment.
Caption: The HSF1 signaling pathway is activated by cellular stress.
Caption: A typical workflow for an RNA-seq experiment.
References
Proteomic Landscape Altered by HSF1 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the cellular proteome following the activation of Heat Shock Factor 1 (HSF1), a key regulator of cellular stress responses. This guide provides supporting experimental data from a study mimicking the action of a specific HSF1 activator, HSF1A, to elucidate its impact on protein expression and signaling pathways.
Heat Shock Factor 1 (HSF1) is a master transcriptional regulator that orchestrates the cellular response to proteotoxic stress, ensuring the maintenance of protein homeostasis (proteostasis). Its activation triggers the expression of a suite of cytoprotective genes, most notably heat shock proteins (HSPs), which function as molecular chaperones to prevent protein misfolding and aggregation. Given its central role in cellular resilience, HSF1 has emerged as a promising therapeutic target for a range of conditions, from neurodegenerative diseases to cancer.
This compound is a cell-permeable small molecule that activates HSF1, not by inducing stress, but by inhibiting the chaperonin TRiC/CCT, a complex that negatively regulates HSF1. While direct proteomic analyses of cells treated with this compound are not extensively published, a comprehensive study utilizing a ligand-inducible HSF1 system provides a close proxy, revealing the specific proteomic changes that occur upon stress-independent HSF1 activation. This guide summarizes the key findings from this study, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated pathways and workflows.
Quantitative Proteomic Changes Upon HSF1 Activation
To understand the specific impact of HSF1 activation on the cellular proteome, a quantitative proteomic analysis was performed on human embryonic kidney (HEK293T) cells engineered with a ligand-inducible HSF1 construct. This system allows for the controlled activation of HSF1, mimicking the effect of a specific small molecule activator. The following table summarizes the significant changes in protein abundance observed upon HSF1 activation compared to control cells.
| Protein | Gene | Function | Fold Change (HSF1 Activated / Control) | p-value |
| Hsp70 | HSPA1A/B | Molecular chaperone, protein folding and repair | 2.8 | < 0.01 |
| Hsp40 (DnaJ) | DNAJB1 | Co-chaperone of Hsp70 | 2.1 | < 0.01 |
| Hsp27 | HSPB1 | Small heat shock protein, prevents protein aggregation | 1.9 | < 0.01 |
| BAG3 | BAG3 | Co-chaperone, regulates Hsp70 function | 1.8 | < 0.01 |
| Ubiquitin | UBB/UBC | Protein degradation marker | 1.5 | < 0.05 |
| CHIP | STUB1 | E3 ubiquitin ligase, protein degradation | 1.6 | < 0.05 |
| CRYAB | CRYAB | Alpha-crystallin B chain, small heat shock protein | 1.7 | < 0.01 |
Experimental Protocols
The following section details the methodologies used to obtain the quantitative proteomic data presented above.
Cell Culture and HSF1 Activation
HEK293T cells were stably transfected with a plasmid expressing a constitutively active form of HSF1 fused to a ligand-binding domain. The expression and activation of this HSF1 construct were controlled by the addition of a specific, inert ligand to the cell culture medium. Control cells were treated with a vehicle solution. Cells were cultured for 24 hours post-treatment to allow for changes in protein expression.
Sample Preparation for Proteomics
-
Cell Lysis: Cells were harvested and lysed in a buffer containing urea and protease inhibitors to denature proteins and prevent degradation.
-
Protein Quantification: The total protein concentration of each lysate was determined using a BCA assay to ensure equal loading for subsequent steps.
-
Reduction and Alkylation: Disulfide bonds in the proteins were reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide to prevent them from reforming.
-
Proteolytic Digestion: Proteins were digested into smaller peptides using sequencing-grade trypsin overnight at 37°C.
-
Peptide Cleanup: The resulting peptide mixtures were desalted and purified using C18 solid-phase extraction cartridges.
Mass Spectrometry and Data Analysis
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The purified peptides were separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry (MS/MS) using an Orbitrap mass spectrometer.
-
Protein Identification and Quantification: The raw MS/MS data was searched against a human protein database using a search engine like MaxQuant. Label-free quantification (LFQ) was used to determine the relative abundance of proteins between the HSF1-activated and control samples.
-
Statistical Analysis: Statistical significance of the changes in protein abundance was determined using a t-test, with a p-value cutoff of < 0.05.
Visualizing the Impact of HSF1 Activation
The following diagrams illustrate the key signaling pathway activated by HSF1 and the experimental workflow used for the proteomic analysis.
Safety Operating Guide
Navigating the Safe Disposal of HSF1A: A Procedural Guide
For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of HSF1A, a cell-permeable pyrazolylsulfonamide compound that functions as a heat shock factor 1 (HSF1) activator. Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact.
Key Characteristics of this compound
To determine the appropriate disposal route, it is crucial to understand the basic properties of this compound.
| Property | Value |
| Physical State | Solid |
| Compound Class | Pyrazolylsulfonamide |
| Storage Class | 11 - Combustible Solids |
This information, particularly the fact that this compound is a solid, will guide the selection of the correct waste stream.
Experimental Protocols for Disposal
The disposal of this compound, like any laboratory chemical, should be treated as a final experimental step. The following protocol outlines the decision-making process and subsequent actions required for its proper disposal.
1. Hazard Assessment:
- Objective: To determine if this compound is classified as hazardous waste.
- Procedure:
- Locate and thoroughly review the Safety Data Sheet (SDS) provided by the manufacturer of your specific this compound product.
- Pay close attention to Section 13: "Disposal considerations" and Section 2: "Hazards identification."
- If the SDS explicitly states the compound is hazardous, or if it exhibits characteristics of hazardous waste (e.g., ignitability, corrosivity, reactivity, toxicity), it must be disposed of as hazardous chemical waste.
- If the SDS indicates the material is non-hazardous, it may be disposed of as such, following institutional guidelines.[1][2][3]
2. Waste Segregation and Collection:
- Objective: To safely contain this compound waste prior to disposal.
- Procedure:
- Solid Waste:
- Collect unadulterated, solid this compound waste in a designated, properly labeled container for solid chemical waste.[4]
- Ensure the container is compatible with the chemical and is kept closed when not in use.[5]
- Do not mix this compound with other, incompatible chemical wastes.[6]
- Contaminated Materials:
- Items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled container for solid waste.
- If these materials are contaminated with a substance that renders them hazardous, they must be disposed of as hazardous waste.
- Empty Containers:
- Empty this compound containers should be managed according to your institution's procedures for empty chemical containers. Often, this involves defacing the label and disposing of it in the regular trash, provided it is "RCRA empty."[2] For acutely hazardous chemicals, triple-rinsing may be required, with the rinsate collected as hazardous waste.[2]
3. Labeling and Storage:
- Objective: To ensure clear identification and safe temporary storage of this compound waste.
- Procedure:
- Label the waste container clearly with "Hazardous Waste" (if applicable) and the full chemical name: "this compound (Heat Shock Factor 1 Activator)".[5][7]
- List the approximate quantity of the waste.
- Store the waste container in a designated satellite accumulation area, such as a fume hood, away from incompatible materials.[8]
4. Final Disposal:
- Objective: To transfer the waste for final disposal by authorized personnel.
- Procedure:
- Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health & Safety (EHS) office.[7]
- Do not dispose of solid this compound in laboratory trash cans or down the drain.[1][5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
By following these procedural steps and consulting your institution's specific guidelines, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.
References
- 1. sfasu.edu [sfasu.edu]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Essential Safety and Operational Guide for Handling HSF1A
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of HSF1A, a cell-permeable activator of Heat Shock Factor 1 (HSF1).
This document provides immediate and essential safety protocols, logistical information, and operational plans for the laboratory use of this compound (CAS No. 1196723-93-9). Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While comprehensive toxicological data for this compound is not fully available, it should be handled as a potentially hazardous substance. Primary routes of exposure include inhalation, ingestion, and skin or eye contact.[1] Inhalation of the powdered form may cause respiratory irritation, and contact may lead to skin or eye irritation.[1]
The following table summarizes the mandatory personal protective equipment to be used when handling this compound in both solid and solution forms.
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses or goggles | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | Prevents skin contact with the compound. |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of the powdered compound. |
Operational Plan: From Receipt to Use
Proper handling procedures are essential to minimize exposure risk and maintain the stability of this compound, which is known to be air and light sensitive.
Receipt and Storage
This compound is typically shipped on blue ice and requires specific storage conditions to ensure its stability.
| Parameter | Guideline | Rationale |
| Short-term Storage | -20°C | As recommended for immediate use. |
| Long-term Storage | -20°C | To maintain compound integrity over time. |
| Container | Tightly sealed, light-protecting vials | Prevents degradation from air and light. |
Preparation of Solutions
This compound is a solid that is typically dissolved in a solvent, most commonly Dimethyl Sulfoxide (DMSO), for experimental use.[2] All preparations of this compound solutions must be conducted within a chemical fume hood.
Experimental Protocol Example: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Ensure the analytical balance is clean and calibrated. Place a weigh boat on the balance and tare.
-
Weighing this compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder (Molecular Weight: 409.5 g/mol ) into the tared weigh boat. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.095 mg of this compound.
-
Dissolution: Transfer the weighed this compound to an appropriate sterile, light-protecting microcentrifuge tube or vial. Add the calculated volume of fresh, anhydrous DMSO to the vial. In this example, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Disposal Plan
All materials contaminated with this compound, including unused solutions, pipette tips, and containers, must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous solid waste. |
| This compound Solutions (e.g., in DMSO) | Collect in a clearly labeled, sealed container for hazardous liquid waste. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures
In the event of exposure or a spill, immediate action is required.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
| Small Spill (Solid) | In a fume hood, carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent (e.g., ethanol). |
| Small Spill (Solution) | Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for hazardous waste disposal. Decontaminate the area. |
Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
